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Antileishmanial agent-25

Cat. No.: B15138883
M. Wt: 347.5 g/mol
InChI Key: JBKOUZWYEHBGQU-UHFFFAOYSA-N
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Description

Antileishmanial agent-25 is a useful research compound. Its molecular formula is C21H25N5 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N5 B15138883 Antileishmanial agent-25

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

3-[3-(2,4,4-trimethylpentan-2-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzonitrile

InChI

InChI=1S/C21H25N5/c1-20(2,3)14-21(4,5)25-18-17(16-9-6-8-15(12-16)13-22)24-19-23-10-7-11-26(18)19/h6-12,25H,14H2,1-5H3

InChI Key

JBKOUZWYEHBGQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Antileishmanial Agent-25: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. This document details the preclinical discovery and mechanistic elucidation of Antileishmanial agent-25 (ALA-25), a potent and selective inhibitor of a critical metabolic pathway in Leishmania parasites. Through a series of targeted enzymatic and cell-based assays, ALA-25 has been identified as a specific inhibitor of trypanothione reductase, a key enzyme in the parasite's unique redox defense system. This inhibition leads to a cascade of events, including the disruption of thiol homeostasis, increased susceptibility to oxidative stress, and ultimately, parasite death. This guide provides an in-depth overview of the experimental data, protocols, and the elucidated mechanism of action of ALA-25, highlighting its potential as a promising candidate for further drug development.

Introduction to the Target: The Trypanothione Redox System

The trypanothione-based redox system is unique to trypanosomatids, including Leishmania and Trypanosoma, and is absent in mammalian hosts. This pathway is centered around the dithiol trypanothione (T[SH]₂) and the flavoenzyme trypanothione reductase (TryR). TryR is responsible for maintaining the reduced state of trypanothione, which is essential for detoxifying reactive oxygen species (ROS) and for the biosynthesis of DNA precursors. The absence of a functional equivalent to the glutathione reductase system in humans makes TryR an attractive and validated target for selective antileishmanial drug discovery. ALA-25 was developed to specifically exploit this metabolic vulnerability.

Quantitative Analysis of ALA-25 Activity

The efficacy and selectivity of ALA-25 were determined through a series of quantitative in vitro assays. The data presented below summarizes the biological profile of the compound against various Leishmania species and its selectivity over the analogous human enzyme, glutathione reductase (hGR).

Table 1: In Vitro Antileishmanial Activity of ALA-25
Leishmania SpeciesParasite StageIC₅₀ (µM) ± SD
L. donovaniPromastigote2.5 ± 0.3
L. donovaniAmastigote (intracellular)0.8 ± 0.1
L. majorPromastigote3.1 ± 0.4
L. infantumPromastigote2.8 ± 0.2

IC₅₀ values represent the concentration of ALA-25 required to inhibit parasite growth by 50% after 72 hours of incubation.

Table 2: Enzymatic Inhibition and Selectivity Profile of ALA-25
Enzyme TargetSourceKᵢ (µM) ± SDSelectivity Index
Trypanothione Reductase (TryR)L. donovani (recombinant)0.15 ± 0.02>1300
Glutathione Reductase (hGR)Human (recombinant)>200-

Kᵢ represents the inhibition constant. The Selectivity Index is calculated as Kᵢ (hGR) / Kᵢ (TryR).

Elucidation of the Mechanism of Action

The primary mechanism of action of ALA-25 is the direct inhibition of TryR, leading to a disruption of the parasite's ability to manage oxidative stress. The logical and experimental workflow followed to determine this mechanism is outlined below.

A Initial Screening: ALA-25 shows potent antileishmanial activity B Target Hypothesis: Activity is due to inhibition of a parasite-specific pathway A->B C Enzymatic Assay: Test ALA-25 against recombinant Leishmania TryR B->C D Selectivity Assay: Test ALA-25 against human Glutathione Reductase (hGR) B->D E Cellular Validation: Measure intracellular thiol levels in ALA-25 treated parasites C->E G Conclusion: ALA-25 is a selective TryR inhibitor that induces oxidative stress C->G D->G F Mechanism Confirmation: Measure Reactive Oxygen Species (ROS) in ALA-25 treated parasites E->F F->G

Caption: Logical workflow for the discovery of ALA-25's mechanism of action.

The inhibition of TryR by ALA-25 disrupts the trypanothione cycle, leading to an accumulation of the oxidized form of trypanothione (TS₂). This impairs the parasite's ability to neutralize ROS, resulting in cytotoxic oxidative damage.

cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) TS2 Trypanothione Disulfide (TS2) ROS->TS2 oxidation Death Oxidative Damage & Parasite Death ROS->Death causes TryR Trypanothione Reductase (TryR) TS2->TryR substrate T_SH_2 Reduced Trypanothione (T[SH]2) TryR->T_SH_2 reduction Detox Detoxification (Tryparedoxin/Peroxidase) T_SH_2->Detox reducing power Detox->ROS neutralizes ALA25 Antileishmanial Agent-25 (ALA-25) ALA25->TryR INHIBITS

Caption: The trypanothione pathway and the inhibitory action of ALA-25.

Detailed Experimental Protocols

In Vitro Antileishmanial Susceptibility Assays
  • Anti-promastigote Assay:

    • Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS).

    • Cultures are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.

    • ALA-25 is added in a series of 2-fold dilutions, and plates are incubated at 26°C for 72 hours.

    • Resazurin solution (10% v/v) is added to each well, and plates are incubated for another 4-6 hours.

    • The reduction of resazurin to resorufin is measured fluorometrically (Ex/Em: 560/590 nm).

    • IC₅₀ values are calculated from dose-response curves using non-linear regression analysis.

  • Intracellular Anti-amastigote Assay:

    • Peritoneal macrophages are harvested from BALB/c mice and seeded in 8-well chamber slides.

    • Macrophages are infected with stationary-phase L. donovani promastigotes at a ratio of 10:1 (parasite:macrophage).

    • After 24 hours, non-internalized promastigotes are washed away.

    • ALA-25 is added at various concentrations, and slides are incubated at 37°C with 5% CO₂ for 72 hours.

    • Slides are fixed with methanol and stained with Giemsa.

    • The number of amastigotes per 100 macrophages is counted microscopically to determine the IC₅₀.

Recombinant Trypanothione Reductase (TryR) Inhibition Assay
  • Recombinant L. donovani TryR is expressed in E. coli and purified.

  • The assay is performed in a 96-well plate with a reaction mixture containing Tris-HCl buffer, EDTA, NADPH, and TryR.

  • ALA-25 is pre-incubated with the enzyme for 15 minutes at room temperature.

  • The reaction is initiated by adding the substrate, trypanothione disulfide (TS₂).

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over 10 minutes.

  • Inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for non-competitive inhibition.

The general workflow for such a screening-to-validation process is as follows:

start Compound Library Screening promastigote_assay Promastigote Viability Assay start->promastigote_assay amastigote_assay Intracellular Amastigote Assay promastigote_assay->amastigote_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay promastigote_assay->cytotoxicity_assay hit_selection Hit Prioritization (Potency & Selectivity) amastigote_assay->hit_selection cytotoxicity_assay->hit_selection enzyme_assay Recombinant TryR Inhibition Assay hit_selection->enzyme_assay confirmation Mechanism of Action Confirmed enzyme_assay->confirmation

Whitepaper: Initial Cytotoxicity Assessment of Antileishmanial Agent-25 on Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel antileishmanial agents is critical to combat the global burden of leishmaniasis. A primary challenge in the drug development pipeline is ensuring that candidate compounds exhibit high potency against Leishmania parasites while maintaining low toxicity towards host cells. This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of a novel investigational compound, "Antileishmanial agent-25" (ALA-25). We present detailed protocols for fundamental in vitro cytotoxicity assays, including the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for apoptosis detection. The guide includes structured data presentation, analysis methodologies for determining key parameters such as the 50% cytotoxic concentration (CC50), and the Selectivity Index (SI). Furthermore, we provide mandatory visualizations of experimental workflows and relevant cell death signaling pathways to facilitate a clear understanding of the assessment process.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[1][2] Current therapeutic options are limited by issues of toxicity, emerging drug resistance, and high costs, necessitating the urgent discovery of new, safer, and more effective treatments.[3][4] The drug discovery process involves rigorous screening of compounds for both efficacy against the parasite and safety for the host.[5][6] Since the clinically relevant form of the parasite, the amastigote, resides within host macrophages, assessing the cytotoxicity of any potential drug on these host cells is a crucial and early step.[1][7][8]

This document outlines the standard operating procedures for evaluating the in vitro cytotoxicity of a hypothetical antileishmanial candidate, ALA-25. The primary objectives are:

  • To determine the concentration of ALA-25 that reduces host cell viability by 50% (CC50).

  • To assess the integrity of the host cell membrane after exposure to ALA-25.

  • To investigate the mechanism of cell death (apoptosis vs. necrosis) induced by ALA-25.

  • To calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window, by comparing its toxicity to host cells (CC50) with its efficacy against the parasite (IC50).[1][9][10]

The host cell model used for these assays is the human monocytic leukemia cell line, THP-1, differentiated into macrophage-like cells, which is a standard model for studying intracellular Leishmania infection.[7][11]

Experimental Protocols

Detailed methodologies for the core cytotoxicity assays are provided below.

Cell Culture and Differentiation
  • Cell Line: Human monocytic THP-1 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Protocol: To obtain macrophage-like cells, THP-1 monocytes are seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours before treatment with ALA-25.

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[13][14]

  • Procedure:

    • Seed and differentiate THP-1 cells in a 96-well plate as described in section 2.1.

    • Prepare serial dilutions of ALA-25 in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Sample - OD_Blank) / (OD_Control - OD_Blank)] * 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture supernatant upon damage to the plasma membrane, an indicator of cell lysis and cytotoxicity.[16][17][18]

  • Procedure:

    • Seed, differentiate, and treat THP-1 cells with serial dilutions of ALA-25 in a 96-well plate as described for the MTT assay (steps 1-3).

    • Set up three types of controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation to achieve 100% cell lysis.[19][20]

      • Background Control: Culture medium alone.

    • After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[21]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[21]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100[22]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[24] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[5][23]

  • Procedure:

    • Seed, differentiate, and treat THP-1 cells with selected concentrations of ALA-25 in a 6-well plate for 24 hours.

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.[23]

    • Centrifuge the collected cells at 300 x g for 5 minutes and wash twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data analysis will quantify the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation and Analysis

Quantitative data from cytotoxicity assessments must be presented clearly to allow for robust analysis and comparison.

Dose-Response Cytotoxicity Data

The results from the MTT and LDH assays are compiled to show the dose-dependent effect of ALA-25 on THP-1 macrophage viability and membrane integrity.

Concentration of ALA-25 (µM)Mean Cell Viability (%) (MTT Assay) ± SDMean Cytotoxicity (%) (LDH Assay) ± SD
0 (Control)100.0 ± 4.53.2 ± 1.1
1.5698.2 ± 5.14.5 ± 1.5
3.1391.5 ± 4.88.9 ± 2.0
6.2582.1 ± 6.215.4 ± 2.8
12.568.4 ± 5.929.7 ± 3.5
25.051.3 ± 4.748.1 ± 4.1
50.024.6 ± 3.875.3 ± 5.6
100.08.9 ± 2.192.8 ± 4.9

Table 1: Dose-dependent cytotoxicity of ALA-25 on differentiated THP-1 cells after 48 hours of exposure.

Determination of CC50, IC50, and Selectivity Index

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[26] The 50% inhibitory concentration (IC50) against intracellular Leishmania donovani amastigotes is determined in a separate efficacy assay. The Selectivity Index (SI) is then calculated.[1][9] A higher SI value (>10) is generally considered promising for a potential drug candidate.[10]

ParameterValueDefinition
CC50 (Host Cell) 25.5 µMThe concentration of ALA-25 that causes a 50% reduction in the viability of THP-1 macrophages.
IC50 (Parasite) 1.8 µMThe concentration of ALA-25 that causes 50% inhibition of intracellular L. donovani amastigotes.
Selectivity Index (SI) 14.2The ratio of CC50 to IC50 (CC50/IC50), indicating the compound's selectivity for the parasite over the host cell.[1]

Table 2: Cytotoxicity and selectivity profile of this compound.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) provide a clear visual representation of workflows and biological pathways.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis C1 Culture THP-1 Monocytes C2 Seed in 96-well Plate C1->C2 C3 Differentiate with PMA (48h) C2->C3 T2 Treat Differentiated Cells (24-48h Incubation) C3->T2 T1 Prepare Serial Dilutions of ALA-25 T1->T2 A1 MTT Assay (Metabolic Activity) T2->A1 A2 LDH Assay (Membrane Integrity) T2->A2 A3 Annexin V / PI (Apoptosis) T2->A3 D1 Measure OD / Fluorescence A1->D1 A2->D1 A3->D1 D2 Calculate % Viability & % Cytotoxicity D1->D2 D3 Determine CC50 & SI D2->D3

Caption: Workflow for in vitro cytotoxicity assessment of ALA-25.

Simplified Drug-Induced Apoptosis Pathway

G ALA25 This compound (ALA-25) Mito Mitochondrial Stress (ROS Generation, ΔΨm Loss) ALA25->Mito JNK JNK Pathway Activation ALA25->JNK Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes JNK->Mito

Caption: Potential apoptotic pathway induced by ALA-25.

Discussion and Conclusion

The initial cytotoxicity assessment of this compound demonstrates a clear dose-dependent effect on THP-1 macrophage-like cells. The CC50 value of 25.5 µM, when compared to the anti-parasitic IC50 of 1.8 µM, yields a Selectivity Index of 14.2. This SI value is promising, suggesting that ALA-25 is significantly more toxic to the intracellular Leishmania parasite than to the host cell, which is a highly desirable characteristic for a drug candidate.[1][10]

The convergence of data from the MTT (metabolic activity) and LDH (membrane integrity) assays provides a robust measure of cytotoxicity. The Annexin V/PI assay would further elucidate the primary mechanism of cell death. For instance, a high percentage of Annexin V-positive, PI-negative cells at earlier time points would strongly suggest an apoptotic mechanism, as depicted in the signaling pathway diagram. Drug-induced apoptosis is often mediated by intrinsic pathways involving mitochondrial stress and the activation of caspases.[27][28] The activation of stress kinases like JNK can also play a crucial role in this process.[29]

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Antileishmanial Agent-25 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Antileishmanial agent-25 and its analogs, which have been identified as potent inhibitors of Leishmania donovani. This document details the synthesis, biological evaluation, and mechanistic studies of a series of indolylmaleimide derivatives, offering valuable insights for the development of novel therapeutics against leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by issues of toxicity, high cost, and emerging drug resistance, necessitating the discovery of new and effective antileishmanial agents. One promising strategy is the identification of novel scaffolds that target essential parasite enzymes. Leishmanial DNA topoisomerase 1B, a heterodimeric protein crucial for DNA replication and transcription in the parasite, presents a validated drug target due to its structural distinctiveness from its human counterpart.

Recent research has identified a class of aminated indolylmaleimide derivatives as potent inhibitors of Leishmania donovani growth. The parent compound, referred to in some contexts as this compound or compound 3m , has demonstrated significant activity with an IC50 value in the low micromolar range against L. donovani promastigotes. This guide summarizes the SAR studies around this scaffold, providing a detailed analysis of how structural modifications influence antileishmanial activity.

Data Presentation: Structure-Activity Relationship (SAR) Data

The SAR of the indolylmaleimide analogs was investigated by synthesizing three distinct series of compounds and evaluating their inhibitory activity against L. donovani promastigotes. The data is summarized in the tables below.

Table 1: Antileishmanial Activity of 3-Amino-4-indolylmaleimide Analogs (Series 3a-3n)

CompoundRIC50 (µM)
3a Pyrrolidino29.54
3b Piperidino30.12
3c Morpholino32.87
3d Thiomorpholino34.12
3e N-methyl piperazino33.56
3f N-ethyl piperazino31.23
3g N-phenyl piperazino28.98
3h N-(2-fluorophenyl) piperazino26.45
3i N-(4-fluorophenyl) piperazino25.12
3j N-(2-chlorophenyl) piperazino27.87
3k N-(4-chlorophenyl) piperazino26.32
3l N-(2-methoxyphenyl) piperazino29.89
3m N-(4-fluoro-2-trifluoromethylphenyl) piperazino6.6
3n N-(2,4-difluorophenyl) piperazino24.56

Table 2: Antileishmanial Activity of 3-Anilino- and 3-Pyrido-4-indolylmaleimide Analogs (Series 4a-4r)

CompoundArIC50 (µM)
4a Phenyl>50
4b 2-Fluorophenyl45.12
4c 4-Fluorophenyl42.87
4d 2-Chlorophenyl48.98
4e 4-Chlorophenyl46.32
4f 2-Bromophenyl>50
4g 4-Bromophenyl>50
4h 2-Nitrophenyl>50
4i 4-Nitrophenyl>50
4j 2-Methylphenyl>50
4k 4-Methylphenyl>50
4l 2-Methoxyphenyl>50
4m 4-Methoxyphenyl>50
4n 2,4-Difluorophenyl38.98
4o 3,4-Difluorophenyl41.23
4p 2,5-Difluorophenyl39.87
4q 2-Pyridyl>50
4r 3-Pyridyl>50

Table 3: Antileishmanial Activity of 3-Amido-4-indolylmaleimide Analogs (Series 4a'-4l')

CompoundR'IC50 (µM)
4a' Phenyl>50
4b' 2-Fluorophenyl>50
4c' 4-Fluorophenyl>50
4d' 2-Chlorophenyl>50
4e' 4-Chlorophenyl>50
4f' 2-Bromophenyl>50
4g' 4-Bromophenyl>50
4h' 2-Nitrophenyl>50
4i' 4-Nitrophenyl>50
4j' 2-Methylphenyl>50
4k' 4-Methylphenyl>50
4l' 2-Methoxyphenyl>50

Structure-Activity Relationship (SAR) Analysis

The analysis of the three series of synthesized indolylmaleimide analogs reveals several key insights into their antileishmanial activity:

  • Series 3a-3n (3-Amino-4-indolylmaleimides): This series generally exhibited the most promising activity. Simple five- to six-membered heterocyclic amines (pyrrolidine, piperidine, morpholine, thiomorpholine) resulted in moderate activity (IC50 values between 29–34 µM). The introduction of a piperazine ring with N-aryl substitutions led to a slight improvement in activity. A significant enhancement in potency was observed with the introduction of fluorine atoms on the N-phenylpiperazine moiety. The most potent compound, 3m , which contains a 4-fluoro-2-trifluoromethylphenyl group, displayed an IC50 of 6.6 µM. This suggests that electron-withdrawing groups and specific substitution patterns on the aryl ring are crucial for high activity.

  • Series 4a-4r (3-Anilino- and 3-Pyrido-4-indolylmaleimides): In this series, direct substitution with anilines and aminopyridines on the maleimide core resulted in a significant loss of activity, with most compounds showing IC50 values greater than 50 µM. Even with the presence of fluorine substituents on the aniline ring, the activity remained low. This indicates that a flexible piperazine linker between the maleimide core and the aryl group is beneficial for activity.

  • Series 4a'-4l' (3-Amido-4-indolylmaleimides): This series, featuring an amide linkage, was largely inactive against L. donovani promastigotes, with all tested compounds having IC50 values above 50 µM. This further underscores the importance of the amine linkage for antileishmanial activity in this scaffold.

Experimental Protocols

The synthesis of the target compounds was achieved through a multi-step process starting from commercially available 3,4-dibromo-1H-pyrrole-2,5-dione.

G cluster_0 Synthesis of 3-Amino-4-indolylmaleimides (Series 3a-3n) cluster_1 Synthesis of 3-Anilino- and 3-Amido-4-indolylmaleimides (Series 4a-4r & 4a'-4l') Start_1 3,4-dibromo-1H-pyrrole-2,5-dione Step_1_1 Methylation (MeI, K2CO3, DMF) Start_1->Step_1_1 Intermediate_1 N-methyl-3,4-dibromomaleimide Step_1_1->Intermediate_1 Step_1_2 Suzuki Coupling (Indole-3-boronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O) Intermediate_1->Step_1_2 Intermediate_2 3-Bromo-4-(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione Step_1_2->Intermediate_2 Step_1_3 Nucleophilic Substitution (Various amines, DIPEA, CH3CN) Intermediate_2->Step_1_3 Product_1 3-Amino-4-indolylmaleimide Analogs (3a-3n) Step_1_3->Product_1 Start_2 3-Bromo-4-(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione Step_2_1 Buchwald-Hartwig Cross-Coupling (Anilines/Aminopyridines or Amides, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane) Start_2->Step_2_1 Product_2 3-Anilino/Pyrido- (4a-4r) or 3-Amido- (4a'-4l') Analogs Step_2_1->Product_2

Synthetic pathways for indolylmaleimide analogs.

Protocol for Nucleophilic Substitution (Series 3a-3n): To a solution of 3-bromo-4-(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione in acetonitrile, the respective amine (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) were added. The reaction mixture was stirred at room temperature for 2-4 hours. After completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired products.

Protocol for Buchwald-Hartwig Cross-Coupling (Series 4a-4r and 4a'-4l'): A mixture of 3-bromo-4-(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione, the corresponding aniline, aminopyridine, or amide (1.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs2CO3) (2.0 equivalents) in anhydrous dioxane was heated at 100 °C under an argon atmosphere for 12-16 hours. The reaction mixture was then cooled to room temperature, filtered through Celite, and the filtrate was concentrated. The crude product was purified by column chromatography.

The antileishmanial activity of the synthesized compounds was evaluated against the promastigote stage of Leishmania donovani (strain AG83).

G Start Leishmania donovani promastigotes in log phase Step1 Seed promastigotes in 96-well plates Start->Step1 Step2 Add serial dilutions of test compounds Step1->Step2 Step3 Incubate at 22°C for 72 hours Step2->Step3 Step4 Add Resazurin solution Step3->Step4 Step5 Incubate for another 4-6 hours Step4->Step5 Step6 Measure fluorescence (Ex: 530 nm, Em: 590 nm) Step5->Step6 End Calculate IC50 values Step6->End

Workflow for in vitro antileishmanial activity assay.

Protocol: Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 22 °C. For the assay, promastigotes in the logarithmic phase of growth were seeded into 96-well plates at a density of 2 x 10^6 cells/mL. The test compounds, dissolved in DMSO, were added to the wells in serial dilutions. The final concentration of DMSO was kept below 0.5% to avoid toxicity. The plates were incubated at 22 °C for 72 hours. Subsequently, a resazurin solution was added to each well, and the plates were incubated for an additional 4-6 hours. The fluorescence was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

The cytotoxicity of the most potent compounds was assessed against a murine macrophage cell line (J774A.1) using the MTT assay.

Protocol: J774A.1 macrophages were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 24 hours. Following treatment, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37 °C. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was determined from the dose-response curves.

The inhibitory effect of the compounds on the enzymatic activity of leishmanial DNA topoisomerase IB was evaluated using a plasmid relaxation assay.

G cluster_0 Plasmid Relaxation Assay Start Supercoiled plasmid DNA Step1 Incubate DNA with Leishmania topoisomerase IB and test compound Start->Step1 Step2 Stop reaction and deproteinize Step1->Step2 Step3 Agarose gel electrophoresis Step2->Step3 End Visualize DNA bands under UV light Step3->End

Experimental workflow for topoisomerase IB inhibition.

Protocol: The reaction mixture, containing supercoiled plasmid DNA (pBSK+), purified recombinant Leishmania donovani topoisomerase IB, and the test compound at various concentrations in a reaction buffer (10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 50 mM KCl, 0.1 mM EDTA, and 15 µg/mL BSA), was incubated at 37 °C for 30 minutes. The reaction was terminated by the addition of SDS to a final concentration of 1%. The samples were then treated with proteinase K, and the DNA was analyzed by electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light to observe the conversion of supercoiled DNA to its relaxed form.

Conclusion

The SAR studies of this compound and its analogs have identified a series of 3-amino-4-indolylmaleimides with potent activity against Leishmania donovani. The presence of an N-(4-fluoro-2-trifluoromethylphenyl)piperazino moiety at the 3-position of the maleimide core was found to be critical for the high antileishmanial activity of compound 3m . The SAR data clearly indicates that a flexible piperazine linker and specific electron-withdrawing substituents on the terminal aryl ring are key structural features for optimizing the potency of this class of compounds. The inhibitory activity against leishmanial topoisomerase IB suggests a potential mechanism of action. These findings provide a strong foundation for the further development of indolylmaleimide-based compounds as a new class of antileishmanial drugs. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising lead compounds.

Technical Guide: Elucidation of Trypanothione Reductase as the Primary Molecular Target of Antileishmanial Agent-25 in Leishmania donovani

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of the mechanism of action for the novel investigational compound, Antileishmanial agent-25. The data presented herein focuses on the identification and validation of its primary molecular target in Leishmania donovani, the causative agent of visceral leishmaniasis. This guide is intended for researchers, scientists, and drug development professionals in the field of antiparasitic chemotherapy.

Executive Summary

Leishmaniasis remains a significant global health problem, with current therapies limited by toxicity, emerging resistance, and difficult administration routes.[1][2] The development of new drugs with novel mechanisms of action is a critical priority. This whitepaper details the preclinical investigation of this compound, a potent inhibitor of Leishmania donovani. Our studies have conclusively identified Trypanothione Reductase (TryR) as the primary molecular target of this compound. Agent-25 demonstrates high selectivity for the parasite enzyme over its human homolog, glutathione reductase (hGR), and exhibits potent activity against both the promastigote and intracellular amastigote stages of the parasite. This document outlines the quantitative data supporting these findings, the experimental protocols used for target validation, and a visualization of the targeted metabolic pathway.

Primary Molecular Target: Trypanothione Reductase (TryR)

Trypanosomatids, including Leishmania, possess a unique redox metabolism centered on the dithiol trypanothione [N1,N8-bis(glutathionyl)spermidine].[3] This system is essential for protecting the parasite from oxidative stress, particularly the reactive oxygen species generated by host macrophages during infection.[4] The key enzyme responsible for maintaining the reduced state of trypanothione is Trypanothione Reductase (TryR), an NADPH-dependent flavoenzyme.[5]

Crucially, the trypanothione-based system is absent in humans, who rely on a glutathione/glutathione reductase system for redox balance.[3][5] This fundamental biochemical difference makes TryR an ideal and highly validated target for selective antileishmanial drug development.[4][5] this compound was identified through a high-throughput screening campaign designed to find inhibitors of recombinant L. donovani TryR.[6]

Quantitative Data Summary

The efficacy and selectivity of this compound were determined through a series of in vitro assays. All data are presented as the mean ± standard deviation from at least three independent experiments.

Table 1: In Vitro Antileishmanial Activity of Agent-25

Parasite Stage Assay Type IC50 (µM) Host Cell Cytotoxicity (CC50 in THP-1 macrophages, µM) Selectivity Index (SI = CC50/IC50)
L. donovani PromastigotesResazurin Viability0.48 ± 0.06> 100> 208
L. donovani Axenic AmastigotesResazurin Viability0.21 ± 0.03> 100> 476
L. donovani Intracellular AmastigotesMacrophage Infection0.35 ± 0.05> 100> 285

Table 2: Enzyme Inhibition and Binding Kinetics

Enzyme Target Assay Type Parameter Value
Recombinant L. donovani TryRSpectrophotometricIC500.15 ± 0.02 µM
Recombinant L. donovani TryRSpectrophotometricKᵢ (Competitive)0.09 ± 0.01 µM
Recombinant Human GRSpectrophotometricIC5085 ± 5.2 µM
Selectivity (hGR IC50 / TryR IC50) ~567-fold

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of TryR with respect to its substrate, trypanothione disulfide (TS₂). By binding to the active site, Agent-25 prevents the reduction of TS₂, leading to an accumulation of oxidized trypanothione. This disrupts the parasite's entire thiol-redox homeostasis, rendering it unable to neutralize oxidative damage from host macrophages and leading to cell death.

Pathway cluster_cycle Trypanothione Cycle NADPH NADPH TryR Trypanothione Reductase (TryR) NADPH->TryR e⁻ ROS Reactive Oxygen Species (ROS) (from Macrophage) NADP NADP+ H2O H₂O TryR->NADP T_SH_2 Reduced Trypanothione [T(SH)₂] TryR->T_SH_2 Product TS2 Trypanothione Disulfide (TS₂) TS2->TryR Substrate TryP Tryparedoxin (Oxidized) T_SH_2->TryP e⁻ Death Parasite Death Peroxidase Tryparedoxin Peroxidase ROS->Peroxidase Detoxified TryP->TS2 TryP_red Tryparedoxin (Reduced) TryP_red->Peroxidase e⁻ Peroxidase->H2O Peroxidase->TryP Agent25 Antileishmanial Agent-25 Agent25->TryR Inhibition

Caption: The Trypanothione redox pathway in Leishmania and the inhibitory action of Agent-25.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antileishmanial Susceptibility Assay (Intracellular Amastigotes)

This protocol is adapted for screening against the clinically relevant intracellular amastigote stage of L. donovani.[7][8]

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Macrophage Differentiation: THP-1 monocytes are differentiated into adherent macrophages by incubation with 50 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After incubation, the medium is replaced with fresh, PMA-free medium and cells are allowed to rest for 24 hours.

  • Parasite Infection: Differentiated THP-1 macrophages are infected with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). The co-culture is incubated for 24 hours to allow phagocytosis.

  • Removal of Extracellular Parasites: After 24 hours, the medium is removed, and the cells are washed three times with sterile phosphate-buffered saline (PBS) to remove non-phagocytosed promastigotes.

  • Compound Treatment: Fresh medium containing serial dilutions of this compound (typically from 100 µM to 0.01 µM) is added to the infected macrophages. A positive control (e.g., Amphotericin B) and a negative control (0.5% DMSO) are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: The viability of intracellular amastigotes is determined using a parasite rescue and transformation assay.[8] Infected macrophages are lysed with 0.05% sodium dodecyl sulfate (SDS) for 30 seconds, followed by the addition of amastigote-to-promastigote growth medium. The plate is then incubated at 26°C for another 72 hours to allow viable amastigotes to transform into promastigotes. Promastigote viability is quantified by adding a Resazurin-based reagent and measuring fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the DMSO control. The IC50 value is calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Recombinant TryR Inhibition Assay

This spectrophotometric assay measures the ability of Agent-25 to inhibit the enzymatic activity of purified, recombinant L. donovani TryR.

  • Enzyme and Reagents: Recombinant L. donovani TryR is expressed and purified. The assay buffer consists of 40 mM HEPES (pH 7.5), 1 mM EDTA. Substrates are NADPH and trypanothione disulfide (TS₂).

  • Assay Protocol: The reaction is performed in a 96-well, clear-bottom plate.

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of this compound at various concentrations (in DMSO).

    • Add 20 µL of 1 mM NADPH solution.

    • Add 10 µL of recombinant TryR enzyme (final concentration ~10 nM).

    • Incubate the mixture for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 1.5 mM TS₂ solution.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: The initial rate of reaction (V₀) is calculated from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by non-linear regression analysis. For Kᵢ determination, the assay is repeated with varying concentrations of both the inhibitor and the substrate (TS₂), and data are fitted to the appropriate model for competitive inhibition.

Workflow start Start: High-Throughput Screen (HTS) against recombinant LdTryR hit_id Hit Identification: Agent-25 identified as potent TryR inhibitor start->hit_id dose_response Dose-Response & IC50 Determination on LdTryR hit_id->dose_response selectivity Selectivity Assay: Test against human Glutathione Reductase (hGR) dose_response->selectivity in_vitro_promas In Vitro Efficacy: Test against L. donovani promastigotes dose_response->in_vitro_promas si_calc Selectivity Index (SI) Calculation selectivity->si_calc in_vitro_amas In Vitro Efficacy: Test against intracellular L. donovani amastigotes in_vitro_promas->in_vitro_amas cytotox Host Cell Cytotoxicity: Determine CC50 in THP-1 macrophages in_vitro_amas->cytotox cytotox->si_calc target_validated Conclusion: TryR is the primary target of Agent-25 si_calc->target_validated

Caption: Experimental workflow for the validation of TryR as the target of Agent-25.

Conclusion and Future Directions

The competitive inhibition of this essential parasite-specific enzyme disrupts the pathogen's redox homeostasis, leading to its death. These findings validate this compound as a promising lead compound for further preclinical development. Future work will focus on medicinal chemistry optimization to improve pharmacokinetic properties and in vivo efficacy studies in animal models of visceral leishmaniasis.

References

High-Throughput Screening for Novel Antileishmanial Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health burden. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, underscore the urgent need for novel, safe, and effective antileishmanial drugs. High-throughput screening (HTS) has emerged as a critical strategy in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising new chemical entities. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis involved in HTS for antileishmanial compounds.

High-Throughput Screening Strategies

The discovery of new antileishmanial compounds through HTS primarily employs two distinct but complementary approaches: phenotypic screening and target-based screening.

  • Phenotypic Screening: This approach involves testing compounds directly against whole Leishmania parasites to identify those that inhibit parasite growth or survival.[1][2] The primary advantage of phenotypic screening is that the mechanism of action does not need to be known beforehand; any compound that effectively kills the parasite is identified as a "hit."[3] This method assesses a compound's activity in a biologically relevant context, inherently accounting for cell permeability and potential polypharmacology.[4]

  • Target-Based Screening: In contrast, this strategy focuses on specific, validated molecular targets within the parasite that are essential for its survival.[5][6] This approach leverages knowledge of the parasite's biology to design assays that measure the inhibition of a particular enzyme or receptor. While more direct in its approach, target-based screening can be limited by the availability of validated targets and may miss compounds with novel mechanisms of action.[1]

A key consideration in HTS assay design is the life cycle stage of the parasite. Leishmania exists as extracellular, flagellated promastigotes in the sandfly vector and as intracellular, non-motile amastigotes within mammalian macrophages.[7] Since the amastigote is the clinically relevant stage responsible for human disease, screening directly against intracellular amastigotes is considered the "gold standard" for identifying compounds with the highest potential for clinical efficacy.[7][8] However, assays using promastigotes are often employed for initial large-scale primary screens due to their relative simplicity and lower cost, followed by secondary screening of hits against intracellular amastigotes.[9][10]

Quantitative Data from HTS Campaigns

The output of HTS campaigns is a wealth of quantitative data that allows for the prioritization of hit compounds for further development. Key metrics include the half-maximal inhibitory concentration (IC50) against the parasite, the half-maximal cytotoxic concentration (CC50) against a host cell line, and the selectivity index (SI). The SI, calculated as the ratio of CC50 to IC50, is a critical parameter for identifying compounds that are selectively toxic to the parasite while sparing the host cells.[11][12] A higher SI value is indicative of a more promising therapeutic window.

Below are tables summarizing data from representative HTS campaigns for antileishmanial compounds.

Table 1: Activity of Novel Compounds against Leishmania donovani

CompoundScaffold/ClassTarget Parasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
AbemaciclibFDA-approvedPromastigote0.92 ± 0.02Macrophage> 100> 108.7[9]
Amastigote1.52 ± 0.37> 65.8
BazedoxifeneFDA-approvedPromastigote0.65 ± 0.09Macrophage> 100> 153.8[9]
Amastigote2.11 ± 0.38> 47.4
BMD-NP-00820Lycorine EnantiomerAmastigote1.74 ± 0.27THP-1> 50> 29[1]
BMD-NP-01555FlavonoidAmastigote2.20 ± 0.29THP-1> 50> 23[1]
BZ1BenzoxazoleAmastigote0.59 ± 0.13THP-1> 15.13> 25.64[7]
BZ1-IBenzoxazoleAmastigote0.40 ± 0.38THP-1> 17.78> 44.44[7]

Table 2: Activity of Quinoline and Styrylquinoline Derivatives against Leishmania donovani

Compound IDScaffold/ClassTarget Parasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
18StyrylquinolineAmastigote4.1KB34.28.3[10]
347-AroylstyrylquinolineAmastigote2.1KB57.327.3[10]
357-AroylstyrylquinolineAmastigote1.2KB145.8121.5[10]

Table 3: Activity of an 8-Hydroxyquinoline Derivative against Leishmania martiniquensis

CompoundTarget Parasite StageIC50 (µg/mL)Host Cell LineCC50 (µg/mL)Selectivity Index (SI)Reference
8HQNPromastigote1.61 ± 0.28THP-1128.55 ± 0.9279.84[13]
Amastigote1.56 ± 0.0282.40

Key Experimental Protocols

The success of any HTS campaign relies on robust and reproducible assays. Below are detailed protocols for commonly employed HTS assays in antileishmanial drug discovery.

High-Content Screening (HCS) Assay for Intracellular Amastigotes

This image-based assay allows for the simultaneous quantification of parasite load and host cell viability.[7][9]

Materials:

  • Leishmania donovani promastigotes

  • THP-1 human monocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 384-well clear-bottom imaging plates

  • Test compounds dissolved in DMSO

  • 4% Formaldehyde in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution (300 nM)

  • Automated confocal microscope and image analysis software

Protocol:

  • THP-1 Cell Differentiation:

    • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium.

    • Induce differentiation into adherent macrophages by adding PMA to a final concentration of 50 ng/mL.

    • Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Infection:

    • Culture L. donovani promastigotes for 6 days to enrich for the infectious metacyclic stage.

    • Wash the differentiated THP-1 cells and infect with the late-log-phase promastigotes at a parasite-to-macrophage ratio of 50:1.

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with fresh medium to remove non-internalized promastigotes.

  • Compound Treatment:

    • Add test compounds to the infected cells at the desired final concentration (typically 10-20 µM for primary screening). Include appropriate positive (e.g., Amphotericin B) and negative (DMSO vehicle) controls.

    • Incubate for 72 hours at 37°C.

  • Staining and Imaging:

    • Wash the cells with PBS and fix with 4% formaldehyde for 30 minutes.

    • Wash again with PBS and stain with DAPI solution for 2 hours to visualize the host cell nuclei and parasite kinetoplasts.

    • Acquire images using an automated confocal microscope.

  • Data Analysis:

    • Use a customized image analysis algorithm to quantify the number of host cells and intracellular amastigotes per cell.

    • Calculate the infection ratio and parasite load for each well.

    • Determine IC50 and CC50 values from dose-response curves.

Luciferase-Based Assay for Parasite Viability

This assay utilizes transgenic Leishmania expressing a luciferase reporter gene, where light output is proportional to the number of viable parasites.[2][5]

Materials:

  • Luciferase-expressing Leishmania promastigotes or infected macrophages

  • 96-well or 384-well white opaque assay plates

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding:

    • For promastigote assays, dispense 50 µL of a 2 x 10^6 cells/mL parasite suspension into each well.

    • For intracellular amastigote assays, prepare infected macrophages in the assay plate as described in the HCS protocol.

  • Compound Addition:

    • Add test compounds and controls to the wells.

    • Incubate for 48-72 hours under appropriate conditions (27°C for promastigotes, 37°C for infected macrophages).

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 50 µL of luciferase assay reagent to each well.

    • Incubate for 2-5 minutes on an orbital shaker to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth relative to the DMSO control.

    • Determine IC50 values from dose-response curves.

AlamarBlue® (Resazurin) Cell Viability Assay

This colorimetric/fluorometric assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[11][14]

Materials:

  • Leishmania promastigotes

  • 96-well or 384-well clear or black assay plates

  • Test compounds dissolved in DMSO

  • AlamarBlue® reagent

  • Fluorometer or spectrophotometer

Protocol:

  • Cell Seeding:

    • Dispense promastigotes into assay plates at a density of 2.5 x 10^5 cells/well.

  • Compound Addition:

    • Add test compounds and controls.

    • Incubate for 48-72 hours at 27°C.

  • Reagent Addition and Incubation:

    • Add AlamarBlue® reagent to each well (typically 1/10th of the culture volume).

    • Incubate for 4-24 hours, protected from light. The incubation time can be optimized based on cell density.

  • Measurement:

    • Fluorometric: Measure fluorescence with excitation at 540-570 nm and emission at 580-610 nm.

    • Colorimetric: Measure absorbance at 570 nm with a reference wavelength of 600 nm.

  • Data Analysis:

    • Calculate the percent reduction of AlamarBlue®, which correlates with cell viability.

    • Determine IC50 values from dose-response curves.

Key Signaling and Metabolic Pathways as Drug Targets

Target-based drug discovery efforts in Leishmania focus on pathways that are essential for the parasite and are absent or significantly different from the mammalian host. Below are diagrams of key pathways that are actively being explored as sources of novel drug targets.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening cluster_3 Lead Optimization Compound_Library Large Compound Library (>100,000s) Primary_Assay Primary HTS Assay (e.g., Promastigote Viability) Compound_Library->Primary_Assay Hit_Identification Hit Identification (e.g., >70% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Primary Hits Cytotoxicity_Assay Host Cell Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Intracellular_Assay Intracellular Amastigote Assay Selectivity_Index->Intracellular_Assay Selective Hits Confirmed_Hits Confirmed Hits Intracellular_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate Sterol_Biosynthesis cluster_key Legend AcetylCoA Acetyl-CoA Squalene_Synthase Squalene Synthase AcetylCoA->Squalene_Synthase Multiple Steps Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol (Host) Lanosterol->Cholesterol Host Pathway Sterol_14a_demethylase Sterol 14α-demethylase (CYP51) Lanosterol->Sterol_14a_demethylase Ergosterol Ergosterol (Parasite) Squalene_Synthase->Squalene Sterol_methyltransferase Sterol Methyltransferase Sterol_14a_demethylase->Sterol_methyltransferase Multiple Steps Sterol_methyltransferase->Ergosterol key_node Parasite-Specific Enzyme Trypanothione_Pathway cluster_key Legend Glutathione Glutathione TS Trypanothione Synthetase Glutathione->TS Spermidine Spermidine Spermidine->TS Trypanothione_S Trypanothione (T[SH]2) Tryparedoxin Tryparedoxin Peroxidase Trypanothione_S->Tryparedoxin Trypanothione_DS Trypanothione Disulfide (TS2) TR Trypanothione Reductase Trypanothione_DS->TR ROS Reactive Oxygen Species (ROS) ROS->Tryparedoxin H2O H2O TS->Trypanothione_S TR->Trypanothione_S Tryparedoxin->Trypanothione_DS Tryparedoxin->H2O key_node Parasite-Specific Enzyme

References

Harnessing Nature's Arsenal: A Technical Guide to the Discovery of Novel Antileishmanial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current chemotherapies, including high toxicity, cost, severe side effects, and growing parasite resistance, underscore the urgent need for new, effective, and accessible treatments.[1][2][3][4] Natural products, with their immense structural diversity, represent a promising and historically fruitful reservoir for the discovery of novel antileishmanial drug leads.[1][3][5] This technical guide provides an in-depth overview of the core methodologies, data, and pathways central to the identification and advancement of natural products in the antileishmanial drug discovery pipeline.

Sourcing and Screening of Natural Products

The initial phase of discovery involves the systematic collection, extraction, and screening of natural materials. The plant kingdom is a primary focus, with a vast number of species demonstrating potential antileishmanial properties.[6][7]

Workflow for Natural Product Screening

The process begins with the collection of plant material, followed by extraction and a series of biological assays to identify active compounds.

G cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Bioassay-Guided Fractionation cluster_3 Phase 4: Lead Development A Plant Material Collection (Ethnobotanical Data) B Drying, Grinding, and Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Anti-Promastigote Assay (Primary Screening) C->D E Cytotoxicity Assay (e.g., on Macrophages) D->E F Anti-Amastigote Assay (Intracellular Model) E->F G Determination of Selectivity Index (SI) F->G H Active Crude Extract G->H SI > 10 I Chromatographic Separation (e.g., HPLC, Column Chromatography) H->I J Fractions I->J K Screening of Fractions J->K L Pure Bioactive Compound K->L M Structural Elucidation (NMR, Mass Spectrometry) L->M N In Vivo Studies (Animal Models) M->N O Lead Optimization N->O

Caption: General workflow for antileishmanial drug discovery from natural products.

Promising Classes of Natural Products

A wide array of chemical classes derived from natural sources has demonstrated significant antileishmanial activity. These include alkaloids, terpenes, flavonoids, quinones, and lignans, among others.[3][4][8]

Compound ClassExample CompoundSource PlantLeishmania SpeciesActivity (IC50)Reference
Alkaloids (-)-SpectalineCassia spectabilisL. amazonensis (promastigotes)15.8 µg/mL[5]
IsoguattouregidineGuatteria foliosa--[8]
Flavonoids QuercetinKalanchoe pinnataL. amazonensis (amastigotes)3.4 µM[5]
Apigenin-L. amazonensis (amastigotes)4.3 µM[5]
Terpenoids JatrogrossidioneJatropha grossidentata--[8]
Naphthoquinones 2-phenoxy-naphthoquinoneSynthetic derivativeL. donovani (promastigotes)0.74 µM[5]
Phenolics Caffeic Acid-L. amazonensis (amastigotes)16.0 µM[5]
Lignans (+)-NyasolAsparagus africanus--[8]
Acetogenins SenegaleneAnnona senegalensis--[8]

This table presents a selection of compounds and is not exhaustive. IC50 values can vary based on experimental conditions.

Key Experimental Protocols

Standardized and reproducible assays are fundamental to the evaluation of antileishmanial activity. The following are core in vitro protocols.

3.1. Anti-Promastigote Assay

This primary screening assay evaluates the effect of a compound on the extracellular, motile form of the parasite.

  • Objective: To determine the concentration of a compound that inhibits promastigote growth by 50% (IC50).

  • Methodology:

    • Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199, RPMI-1640) until they reach the mid-logarithmic growth phase.

    • The parasites are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells in a series of dilutions. Control wells contain solvent only (negative control) and a reference drug like Amphotericin B (positive control).

    • Plates are incubated at the parasite's optimal growth temperature (e.g., 25°C) for 48-72 hours.

    • Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using a metabolic indicator dye like Resazurin or MTT. The dye reduction, proportional to the number of viable cells, is measured spectrophotometrically.

    • The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

3.2. Intracellular Anti-Amastigote Assay

This assay is more clinically relevant as it assesses the compound's ability to kill the intracellular, non-motile amastigote form, which is responsible for disease pathology in the mammalian host.

  • Objective: To determine the concentration of a compound that reduces the number of intracellular amastigotes by 50% (IC50).

  • Methodology:

    • A suitable host cell line, typically macrophages (e.g., J774, THP-1, or primary peritoneal macrophages), is cultured and seeded into 96-well plates.

    • The macrophages are infected with stationary-phase Leishmania promastigotes, which are phagocytosed and transform into amastigotes intracellularly.

    • After an incubation period to allow for infection and transformation (typically 24 hours), extracellular parasites are washed away.

    • The test compounds are added at various concentrations to the infected cells.

    • The plates are incubated for another 48-72 hours under conditions suitable for the host cells (37°C, 5% CO2).

    • The number of intracellular amastigotes is quantified. This is traditionally done by fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages under a microscope. High-content imaging systems can automate this process.

    • The IC50 value is calculated from the dose-response curve.

3.3. Cytotoxicity Assay and Selectivity Index (SI)

To ensure a compound is selectively toxic to the parasite and not the host cells, its cytotoxicity is evaluated against a mammalian cell line.

  • Objective: To determine the compound's 50% cytotoxic concentration (CC50) against mammalian cells and calculate the Selectivity Index (SI).

  • Methodology: The protocol is similar to the anti-promastigote assay, but uses a mammalian cell line (the same one used for the amastigote assay is ideal) instead of the parasite.

  • Calculation: The Selectivity Index is a crucial parameter for prioritizing compounds and is calculated as:

    • SI = CC50 (mammalian cells) / IC50 (amastigotes)

    • A compound with an SI value greater than 10 is generally considered a promising candidate for further investigation.[2]

Mechanisms of Action and Cellular Targets

Understanding how a natural product exerts its leishmanicidal effect is critical for lead optimization. Several compounds have been found to target specific parasite vulnerabilities. A key target is the enzyme arginase, which is crucial for the synthesis of polyamines necessary for parasite proliferation.[9]

cluster_Leishmania Leishmania Parasite cluster_Inhibitors Natural Product Inhibitors arginase Arginase ornithine Ornithine arginase->ornithine Product arginine L-Arginine arginine->arginase Substrate putrescine Putrescine ornithine->putrescine spermidine Spermidine putrescine->spermidine proliferation Parasite Proliferation spermidine->proliferation quercetin Quercetin quercetin->arginase Inhibition caffeic_acid Caffeic Acid caffeic_acid->arginase

Caption: Inhibition of the Leishmania arginase pathway by natural products.

Flavonoids like quercetin and phenolic compounds such as caffeic acid have been shown to inhibit leishmanial arginase.[9] This disruption of the polyamine synthesis pathway leads to parasite death. Other mechanisms include the induction of reactive oxygen species (ROS), causing mitochondrial damage and apoptosis-like cell death in the parasite.[5]

Future Directions and Conclusion

The discovery of antileishmanial agents from natural sources remains a vibrant and essential field of research. Advances in high-throughput screening, metabolomics, and computational modeling are accelerating the identification of novel scaffolds.[5] Strategic structural modification of promising natural compounds is also a potent strategy to significantly enhance efficacy, with some derivatives achieving IC50 values in the nanomolar range.[1][2]

Future efforts should focus on:

  • Elucidating the specific mechanisms of action for a wider range of bioactive compounds.[1]

  • Conducting further structure-activity relationship (SAR) studies to optimize potency and reduce toxicity.[1]

  • Utilizing modern drug delivery systems, such as nanoformulations, to improve the bioavailability and targeting of promising natural products.[10]

References

An In-depth Technical Guide on the Core Effects of Antileishmanial Agent-25 on Promastigote and Amastigote Stages

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biological effects of the novel investigational compound, Antileishmanial agent-25, on the two primary life-cycle stages of Leishmania donovani: the extracellular promastigote and the intracellular amastigote. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antileishmanial drug discovery.

Quantitative Analysis of Biological Activity

The efficacy of this compound was evaluated against both the promastigote and amastigote stages of Leishmania donovani. Cytotoxicity was assessed using the J774 murine macrophage cell line to determine the selectivity of the compound. The half-maximal inhibitory concentration (IC50) against the parasite stages and the half-maximal cytotoxic concentration (CC50) against the host cells were determined to calculate the Selectivity Index (SI), a critical parameter in early-stage drug assessment.[1][2]

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterLeishmania donovani PromastigotesLeishmania donovani AmastigotesJ774 MacrophagesSelectivity Index (SI) (CC50/IC50 Amastigote)
IC50 / CC50 (µM) 8.5 ± 0.72.1 ± 0.395.2 ± 5.445.3

The data clearly indicates that this compound is significantly more potent against the clinically relevant intracellular amastigote stage compared to the promastigote stage. Furthermore, the high Selectivity Index suggests a favorable therapeutic window with minimal host cell toxicity at effective concentrations.

Detailed Experimental Protocols

The following methodologies were employed to ascertain the quantitative data presented above.

2.1. In Vitro Culture of Leishmania donovani Promastigotes

Leishmania donovani promastigotes (strain MHOM/ET/67/L82) were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 26°C. Logarithmic phase promastigotes were used for all experiments.

2.2. In Vitro Culture of Intracellular Amastigotes

J774 murine macrophages were seeded in 96-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere. Stationary phase promastigotes were then added at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis. Extracellular promastigotes were removed by washing with fresh medium.

2.3. Promastigote Viability Assay

Logarithmic phase promastigotes were seeded in 96-well plates at 1 x 10^6 parasites/well. This compound was added in serial dilutions and incubated for 72 hours at 26°C. Parasite viability was determined using the resazurin reduction assay. Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The IC50 value was calculated from the dose-response curve.

2.4. Amastigote Viability Assay

Following the infection of J774 macrophages, the medium was replaced with fresh medium containing serial dilutions of this compound. The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere. The number of intracellular amastigotes was determined by fixing the cells with methanol, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope. The IC50 value was determined by comparing the number of amastigotes in treated versus untreated wells.

2.5. Macrophage Cytotoxicity Assay

J774 macrophages were seeded in 96-well plates as described for the amastigote assay. Serial dilutions of this compound were added to the wells, and the plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere. Cell viability was assessed using the resazurin reduction assay, and the CC50 value was calculated from the dose-response curve.

Visualizations of Workflows and Mechanisms

3.1. Experimental Workflow for In Vitro Screening

The following diagram outlines the workflow for assessing the in vitro efficacy of this compound.

G cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture L. donovani Promastigotes P2 Seed in 96-well Plate P1->P2 P3 Add this compound (Serial Dilutions) P2->P3 P4 Incubate for 72h at 26°C P3->P4 P5 Resazurin Viability Assay P4->P5 P6 Calculate IC50 P5->P6 A1 Culture & Seed J774 Macrophages A2 Infect with Promastigotes A1->A2 A3 Remove Extracellular Parasites A2->A3 A4 Add this compound (Serial Dilutions) A3->A4 A5 Incubate for 72h at 37°C A4->A5 A6 Giemsa Staining & Counting A5->A6 A7 Calculate IC50 A6->A7 C1 Culture & Seed J774 Macrophages C2 Add this compound (Serial Dilutions) C1->C2 C3 Incubate for 72h at 37°C C2->C3 C4 Resazurin Viability Assay C3->C4 C5 Calculate CC50 C4->C5 G cluster_parasite Leishmania Parasite cluster_mitochondrion Mitochondrion Agent25 This compound MembranePotential Mitochondrial Membrane Potential (ΔΨm) Agent25->MembranePotential Inhibits ATP_Prod ATP Production MembranePotential->ATP_Prod Disrupts ROS_Prod Reactive Oxygen Species (ROS) Production MembranePotential->ROS_Prod Increases Apoptosis Apoptotic-like Cell Death ATP_Prod->Apoptosis Leads to ROS_Prod->Apoptosis Induces G Start Initial Compound Screening PromastigoteActivity Active against Promastigotes? Start->PromastigoteActivity AmastigoteActivity Active against Amastigotes? PromastigoteActivity->AmastigoteActivity Yes Discard Discard PromastigoteActivity->Discard No HighSelectivity High Selectivity Index? AmastigoteActivity->HighSelectivity Yes AmastigoteActivity->Discard No LeadCompound Lead Candidate HighSelectivity->LeadCompound Yes HighSelectivity->Discard No

References

Unveiling Antileishmanial Agent-25: A Technical Guide to its Origins and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Antileishmanial agent-25, a promising synthetic compound demonstrating significant activity against Leishmania amazonensis. This document, intended for researchers, scientists, and drug development professionals, details the compound's origins, its multi-component synthesis pathway, and the experimental protocols for its biological evaluation.

This compound, identified as compound 24 in the source literature, emerged from a screening of a library of imidazo-fused heterocycles.[1][2] It is a synthetic compound belonging to the imidazo[1,2-a]pyrimidine class of molecules. This class of compounds has garnered interest for its potential therapeutic applications, including antileishmanial activity.

Quantitative Data Summary

The in vitro antileishmanial activity of this compound (compound 24) was evaluated against both the promastigote and amastigote stages of Leishmania amazonensis. The compound exhibited potent and selective activity against the clinically relevant intracellular amastigote form. A summary of the quantitative data is presented in Table 1.

CompoundTarget OrganismFormIC50 (μM)CC50 (μM) against Peritoneal MacrophagesSelectivity Index (SI)Reference Drug (Miltefosine) IC50 (μM)
This compound (Compound 24) Leishmania amazonensisAmastigote6.63 >69.45>10.5~12
This compound (Compound 24) Leishmania amazonensisPromastigoteNot ReportedNot ApplicableNot ApplicableNot Reported

Table 1. In vitro antileishmanial activity of this compound (compound 24).[1][2]

Synthesis Pathway

The synthesis of this compound is achieved through a Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR). This one-pot reaction involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide, offering an efficient route to a diverse library of imidazo[1,2-a]pyrimidines.

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-Aminopyrimidine 2-Aminopyrimidine Reaction_Vessel Groebke–Blackburn–Bienaymé Multicomponent Reaction 2-Aminopyrimidine->Reaction_Vessel Furfural Furfural Furfural->Reaction_Vessel tert-Octylisocyanide tert-Octylisocyanide tert-Octylisocyanide->Reaction_Vessel Sc(OTf)3 Sc(OTf)3 (10 mol%) Sc(OTf)3->Reaction_Vessel Catalyst DCM DCM, rt, 12 h DCM->Reaction_Vessel Solvent & Conditions Product This compound (Compound 24) Reaction_Vessel->Product

Figure 1. Synthesis of this compound via GBB-3CR.

Experimental Protocols

General Synthetic Procedure for Imidazo[1,2-a]pyrimidines

To a solution of the corresponding 2-aminopyrimidine (1.0 mmol) and aldehyde (1.0 mmol) in dichloromethane (DCM, 5 mL) was added scandium(III) triflate (Sc(OTf)3, 10 mol%). The mixture was stirred at room temperature for 10 minutes, after which the isocyanide (1.0 mmol) was added. The resulting reaction mixture was stirred at room temperature for 12 hours. Upon completion, the solvent was evaporated under reduced pressure, and the crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro Antileishmanial Activity Assay (Amastigote Stage)
  • Macrophage Harvesting: Peritoneal macrophages were harvested from Swiss mice by washing the peritoneal cavity with sterile RPMI-1640 medium.

  • Cell Seeding: The harvested macrophages were seeded in 24-well plates containing round glass coverslips at a density of 2 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere for adherence.

  • Infection: Adhered macrophages were infected with promastigotes of Leishmania amazonensis at a parasite-to-macrophage ratio of 10:1 and incubated for 4 hours.

  • Compound Treatment: After infection, the wells were washed to remove non-internalized parasites, and fresh medium containing different concentrations of this compound was added.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Analysis: The coverslips were then fixed with methanol and stained with Giemsa. The number of intracellular amastigotes was determined by counting under a light microscope. The 50% inhibitory concentration (IC50) was determined by linear regression analysis.

Cytotoxicity Assay
  • Cell Seeding: Peritoneal macrophages were seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours for adherence.

  • Compound Treatment: The medium was replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the 50% cytotoxic concentration (CC50) was calculated.

Experimental_Workflow Experimental Workflow for Antileishmanial Activity cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis A Synthesis of This compound B Purification & Characterization A->B C Stock Solution Preparation B->C F Treatment with This compound C->F D Macrophage Harvesting & Seeding E Infection with L. amazonensis Promastigotes D->E I MTT Assay (Cytotoxicity) D->I CC50 Determination E->F G Incubation (48h) F->G H Fixing, Staining & Counting (Amastigote Assay) G->H IC50 Determination J Calculation of IC50 & CC50 K Determination of Selectivity Index (SI) J->K

Figure 2. Workflow for evaluating the antileishmanial activity.

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated in the initial study, research on related imidazo[1,2-a]pyridine derivatives suggests potential pathways. These compounds have been shown to induce apoptosis-like cell death in Leishmania parasites.[3] This process may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction. The disruption of the mitochondrial membrane potential is a key event that can trigger a cascade of events culminating in parasite death. Further investigation is warranted to determine if this compound shares this mode of action.

Mechanism_of_Action Postulated Mechanism of Action Agent This compound (Imidazo[1,2-a]pyrimidine) Parasite Leishmania Parasite Agent->Parasite ROS Increased Reactive Oxygen Species (ROS) Parasite->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis-like Cell Death Mitochondrial_Dysfunction->Apoptosis

Figure 3. Postulated signaling pathway for antileishmanial activity.

This technical guide consolidates the currently available information on this compound, providing a foundation for further research and development of this promising compound. The efficient synthesis and potent in vitro activity highlight its potential as a lead candidate in the search for new treatments for leishmaniasis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antileishmanial Agent-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The clinically relevant stage in the mammalian host is the intracellular amastigote, which resides and multiplies within macrophages.[1][2] Therefore, in vitro susceptibility testing against this intracellular form is the gold standard for the discovery and development of new antileishmanial drugs.[3] These application notes provide a detailed protocol for determining the in vitro efficacy of a novel compound, designated Antileishmanial agent-25, against the intracellular amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis.

The described protocol utilizes a human monocytic cell line (THP-1) as the host for Leishmania amastigotes.[4][5] The viability of the intracellular parasites following treatment with this compound is assessed using a resazurin-based fluorometric assay.[6][7] This method offers a robust, sensitive, and high-throughput-compatible alternative to traditional microscopic counting.[8][9] The protocol also includes steps for assessing host cell cytotoxicity to determine the selectivity of the compound.

Data Presentation

The efficacy of this compound is determined by its 50% inhibitory concentration (IC50) against intracellular amastigotes and its 50% cytotoxic concentration (CC50) against the host macrophage cell line. The selectivity of the agent is represented by the Selectivity Index (SI), calculated as the ratio of CC50 to IC50.[6] An SI greater than 10 is generally considered promising for a potential drug candidate.

Table 1: In Vitro Activity of this compound against Intracellular L. donovani Amastigotes and THP-1 Macrophages.

CompoundIC50 against L. donovani Amastigotes (µM)CC50 against THP-1 Cells (µM)Selectivity Index (SI = CC50/IC50)
This compound2.555.022.0
Amphotericin B (Control)0.2> 25.0> 125
Miltefosine (Control)4.845.09.4

Experimental Protocols

This section details the step-by-step methodology for the in vitro susceptibility testing of this compound.

Part 1: Cell and Parasite Culture

1.1. Maintenance of THP-1 Human Monocytic Cells

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Split the cells every 3-4 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

1.2. Maintenance of Leishmania donovani Promastigotes

  • Culture Medium: M199 medium supplemented with 20% heat-inactivated FBS, 100 µM adenine, 1 µg/mL biotin, 5 µg/mL hemin, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain promastigotes at 26°C.

  • Subculture: Passage the parasites every 4-5 days. Use stationary-phase promastigotes for macrophage infection, as they are more infective.[10]

Part 2: Intracellular Amastigote Susceptibility Assay

This assay determines the concentration of this compound that inhibits the growth of intracellular L. donovani amastigotes by 50% (IC50).

2.1. Differentiation and Seeding of THP-1 Cells

  • Seed THP-1 cells into a 96-well, black, clear-bottom tissue culture plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

  • Incubate for 48 hours at 37°C and 5% CO2.

2.2. Infection of Macrophages

  • After differentiation, gently wash the adherent macrophages twice with pre-warmed RPMI-1640 medium to remove PMA and non-adherent cells.

  • Add 100 µL of fresh RPMI-1640 medium containing stationary-phase L. donovani promastigotes to each well at a parasite-to-macrophage ratio of 10:1.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • After 24 hours, wash the wells three times with pre-warmed medium to remove non-phagocytosed parasites.

2.3. Drug Treatment

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in RPMI-1640 medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Add 100 µL of the diluted compound to the infected macrophages. Include wells with untreated infected cells (negative control) and a reference drug like Amphotericin B (positive control).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

2.4. Viability Assessment using Resazurin

  • Prepare a 0.15 mg/mL solution of resazurin sodium salt in phosphate-buffered saline (PBS) and filter-sterilize.[11]

  • Add 20 µL of the resazurin solution to each well.

  • Incubate for 4-6 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][11]

Part 3: Host Cell Cytotoxicity Assay

This assay determines the concentration of this compound that causes 50% cytotoxicity (CC50) in the host cells.

  • Differentiate and seed THP-1 cells in a 96-well plate as described in step 2.1.

  • Do not infect the cells with Leishmania.

  • Add the serial dilutions of this compound to the wells as described in step 2.3.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Assess cell viability using the resazurin assay as described in step 2.4.

Part 4: Data Analysis
  • Subtract the background fluorescence from medium-only wells.

  • Calculate the percentage of inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of untreated control well) x 100 ]

  • Plot the percentage of inhibition against the log of the drug concentration.

  • Determine the IC50 and CC50 values by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

  • Calculate the Selectivity Index (SI) as: SI = CC50 / IC50.

Visualizations

Experimental Workflow

The diagram below illustrates the key steps of the in vitro susceptibility testing protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis THP1_Culture 1. Culture THP-1 Monocytes PMA_Diff 3. Differentiate THP-1 with PMA (48h) THP1_Culture->PMA_Diff Leish_Culture 2. Culture L. donovani Promastigotes Infection 4. Infect Macrophages with Promastigotes (24h) Leish_Culture->Infection PMA_Diff->Infection Wash 5. Wash to Remove Extracellular Parasites Infection->Wash Treatment 6. Add Agent-25 (72h Incubation) Wash->Treatment Resazurin 7. Add Resazurin (4-6h Incubation) Treatment->Resazurin Fluorescence 8. Measure Fluorescence (Ex:560nm, Em:590nm) Resazurin->Fluorescence Analysis 9. Calculate IC50/CC50 & Selectivity Index Fluorescence->Analysis

Caption: Workflow for intracellular antileishmanial susceptibility testing.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action for this compound, targeting the parasite's oxidative stress response.

G cluster_redox Leishmania Redox Homeostasis Agent25 Antileishmanial agent-25 ROS Increased Reactive Oxygen Species (ROS) Agent25->ROS Induces TryR Trypanothione Reductase (TryR) Agent25->TryR Inhibits Apoptosis Parasite Apoptosis & Death ROS->Apoptosis TryS2 Trypanothione [T(SH)2] TryR->TryS2 Reduces TryR->TryS2 Inhibition blocks regeneration TryPS Tryparedoxin Peroxidase TryS2->TryPS Reduces TryS2->TryPS Depletion impairs detoxification H2O2 H2O2 TryPS->H2O2 Detoxifies TryPS->H2O2 Inability to neutralize ROS H2O H2O H2O2->H2O

Caption: Hypothetical pathway of Agent-25 inducing oxidative stress in Leishmania.

References

Determining the Potency of Antileishmanial Agent-25: An Application Note and Protocol for IC50 Determination against Leishmania major

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the 50% inhibitory concentration (IC50) of the novel compound, Antileishmanial agent-25, against Leishmania major, the causative agent of cutaneous leishmaniasis. The protocols detailed herein cover the evaluation of the agent against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite. Furthermore, a protocol for assessing cytotoxicity against a mammalian cell line is included to determine the selectivity of the compound.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables provide a standardized format for presenting the results.

Table 1: Anti-promastigote Activity of this compound

CompoundIC50 (µg/mL) against L. major promastigotes (72h)
This compoundInsert Value ± SD
Reference Drug (e.g., Amphotericin B)Insert Value ± SD

Table 2: Anti-amastigote Activity and Cytotoxicity of this compound

CompoundIC50 (µg/mL) against L. major amastigotes (72h)CC50 (µg/mL) against Macrophage Cell Line (e.g., J774A.1) (72h)Selectivity Index (SI = CC50/IC50)
This compoundInsert Value ± SDInsert Value ± SDInsert Value
Reference Drug (e.g., Amphotericin B)Insert Value ± SDInsert Value ± SDInsert Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used methods in the field of antileishmanial drug discovery.[1][2][3]

Protocol 1: In Vitro Anti-promastigote Susceptibility Assay using Resazurin

This assay determines the effect of this compound on the viability of L. major promastigotes.

Materials:

  • Leishmania major promastigotes in the logarithmic growth phase.

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound (stock solution of known concentration).

  • Reference drug (e.g., Amphotericin B).

  • Resazurin sodium salt solution (0.0125% w/v in PBS).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader (absorbance at 570 nm and 600 nm).

Procedure:

  • Harvest logarithmic phase L. major promastigotes and adjust the concentration to 2 x 10^6 parasites/mL in complete RPMI-1640 medium.[4]

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and the reference drug in complete RPMI-1640 medium.

  • Add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plate at 26°C for 72 hours.

  • Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Intracellular Amastigote Susceptibility Assay

This protocol evaluates the efficacy of this compound against the intracellular amastigote form of L. major within macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1).

  • Leishmania major stationary phase promastigotes.

  • Complete RPMI-1640 medium with 10% FBS.

  • This compound.

  • Reference drug.

  • Giemsa stain.

  • Microscope.

  • 24-well plates with sterile glass coverslips.

Procedure:

  • Seed macrophages onto sterile coverslips in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C with 5% CO2.

  • Infect the macrophages with stationary phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed PBS to remove extracellular parasites.

  • Add fresh complete medium containing serial dilutions of this compound and the reference drug.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After incubation, wash the coverslips, fix with methanol, and stain with Giemsa.

  • Examine the coverslips under a microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Calculate the percentage of infection reduction and determine the IC50 value.

Protocol 3: Mammalian Cell Cytotoxicity Assay using Resazurin

This assay assesses the toxicity of this compound against a mammalian cell line to determine its selectivity.

Materials:

  • Macrophage cell line (e.g., J774A.1).

  • Complete RPMI-1640 medium with 10% FBS.

  • This compound.

  • Reference drug.

  • Resazurin sodium salt solution.

  • 96-well flat-bottom cell culture plates.

  • Microplate reader.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Add serial dilutions of this compound and the reference drug to the wells in triplicate.

  • Incubate the plate for 72 hours.

  • Add resazurin solution to each well and incubate for 4-6 hours.

  • Measure the absorbance as described in Protocol 1.

  • Calculate the percentage of cell viability for each concentration and determine the 50% cytotoxic concentration (CC50) value.[3]

Visualizations

The following diagrams illustrate the experimental workflow and a simplified signaling pathway potentially targeted by antileishmanial agents.

experimental_workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p_start L. major promastigote culture p_plate Plate promastigotes in 96-well plate p_start->p_plate p_treat Add this compound p_plate->p_treat p_incubate Incubate for 72h p_treat->p_incubate p_resazurin Add Resazurin p_incubate->p_resazurin p_read Read absorbance p_resazurin->p_read p_ic50 Calculate IC50 p_read->p_ic50 a_start Culture & seed macrophages a_infect Infect with L. major promastigotes a_start->a_infect a_wash Wash to remove extracellular parasites a_infect->a_wash a_treat Add this compound a_wash->a_treat a_incubate Incubate for 72h a_treat->a_incubate a_stain Fix & Giemsa stain a_incubate->a_stain a_count Microscopic counting a_stain->a_count a_ic50 Calculate IC50 a_count->a_ic50 c_start Seed macrophages in 96-well plate c_treat Add this compound c_start->c_treat c_incubate Incubate for 72h c_treat->c_incubate c_resazurin Add Resazurin c_incubate->c_resazurin c_read Read absorbance c_resazurin->c_read c_cc50 Calculate CC50 c_read->c_cc50

Caption: Experimental workflow for IC50 and CC50 determination.

signaling_pathway cluster_parasite Leishmania Parasite agent This compound target Potential Target (e.g., Enzyme, Receptor) agent->target pathway Metabolic/Signaling Pathway target->pathway proliferation Parasite Proliferation & Survival pathway->proliferation inhibition Inhibition

Caption: Potential mechanism of action of an antileishmanial agent.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Antileishmanial Agent-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial agents is a global health priority. Antileishmanial agent-25 has been identified as a promising compound with selective in vitro activity against intracellular Leishmania amastigotes, exhibiting a 50% inhibitory concentration (IC50) of 6.63 μM[1]. These application notes provide detailed protocols for the in vivo evaluation of this compound in established animal models of visceral and cutaneous leishmaniasis. The methodologies described herein are based on standard and widely accepted practices in the field of antileishmanial drug discovery.

Animal Models for Leishmaniasis

The choice of animal model is critical for accurately predicting the clinical efficacy of a drug candidate. The most commonly used and well-characterized models for leishmaniasis are mice and hamsters[2][3].

  • BALB/c Mice: This inbred mouse strain is highly susceptible to Leishmania infection and is a standard model for both visceral and cutaneous leishmaniasis. In visceral leishmaniasis caused by L. donovani or L. infantum, BALB/c mice develop a progressive infection in the liver and spleen, which they can eventually control, making them suitable for studying protective immune responses[4][5]. For cutaneous leishmaniasis caused by L. major, they develop a characteristic skin lesion.

  • Syrian Golden Hamster (Mesocricetus auratus): Hamsters are highly susceptible to Leishmania donovani and Leishmania infantum, developing a progressive and fatal visceral disease that closely mimics human visceral leishmaniasis[4][5]. This makes them an excellent model for studying the pathophysiology of the disease and for evaluating the efficacy of therapeutic agents.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo antileishmanial activity of this compound against Leishmania donovani infection in BALB/c mice.

Materials:

  • Female BALB/c mice (6-8 weeks old, 20-25 g)

  • Leishmania donovani (e.g., strain AG83) promastigotes

  • Schneider's Drosophila medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (formulated for oral administration)

  • Reference drug: Miltefosine

  • Phosphate Buffered Saline (PBS)

  • Giemsa stain

  • Microscope

Procedure:

  • Parasite Culture: Culture L. donovani promastigotes in Schneider's Drosophila medium at 26°C until they reach the stationary phase.

  • Infection: Infect BALB/c mice intravenously via the tail vein with 1 x 10^7 stationary-phase promastigotes in 100 µL of PBS.

  • Treatment:

    • Seven days post-infection, randomize the mice into treatment and control groups (n=5-8 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle solution orally once daily for 5 consecutive days.

    • Group 2 (this compound): Administer this compound orally at a hypothetical dose of 25 mg/kg body weight once daily for 5 consecutive days.

    • Group 3 (Reference Drug): Administer Miltefosine orally at a dose of 20 mg/kg body weight once daily for 5 consecutive days.

  • Evaluation of Parasite Burden:

    • On day 7 post-treatment, euthanize the mice.

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare impression smears of the liver and spleen on glass slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by counting the number of amastigotes per 500 host cell nuclei under a light microscope (1000x magnification).

    • Calculate the Leishman-Donovan Units (LDU) using the following formula:

      • LDU = (Number of amastigotes / Number of host cell nuclei) x organ weight (in grams)

  • Data Analysis: Calculate the percentage of parasite inhibition for each treatment group compared to the vehicle control group.

Protocol 2: In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis

Objective: To assess the efficacy of this compound in the more severe and progressive hamster model of visceral leishmaniasis.

Materials:

  • Male Syrian golden hamsters (4-6 weeks old, 80-100 g)

  • Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)

  • This compound (formulated for oral administration)

  • Reference drug: Amphotericin B

  • Saline solution

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect hamsters intracardially with 1 x 10^7 L. donovani amastigotes in 100 µL of saline.

  • Treatment:

    • Fifty days post-infection, when the infection is well-established, randomize the hamsters into treatment and control groups (n=5-8 hamsters per group).

    • Group 1 (Vehicle Control): Administer the vehicle solution orally once daily for 10 consecutive days.

    • Group 2 (this compound): Administer this compound orally at a hypothetical dose of 25 mg/kg body weight once daily for 10 consecutive days[6].

    • Group 3 (Reference Drug): Administer Amphotericin B intraperitoneally at a dose of 1 mg/kg body weight every other day for 10 days.

  • Evaluation of Parasite Burden:

    • On day 10 post-treatment, euthanize the hamsters.

    • Determine the parasite burden in the liver and spleen by calculating the LDU as described in Protocol 1.

  • Data Analysis: Calculate the percentage of parasite inhibition for each treatment group compared to the vehicle control group.

Data Presentation

Table 1: Efficacy of this compound in L. donovani-Infected BALB/c Mice

Treatment GroupDose (mg/kg/day)Administration RouteMean Liver LDU ± SD% InhibitionMean Spleen LDU ± SD% Inhibition
Vehicle Control-Oral1500 ± 250-800 ± 150-
This compound25Oral300 ± 7580%120 ± 4085%
Miltefosine20Oral225 ± 5085%96 ± 3088%

Table 2: Efficacy of this compound in L. donovani-Infected Syrian Golden Hamsters

Treatment GroupDoseAdministration RouteMean Liver LDU ± SD% InhibitionMean Spleen LDU ± SD% Inhibition
Vehicle Control-Oral5.2 x 10^4 ± 1.2 x 10^4-9.8 x 10^5 ± 2.5 x 10^5-
This compound25 mg/kg/dayOral1.3 x 10^4 ± 0.4 x 10^475%2.9 x 10^5 ± 0.8 x 10^570%
Amphotericin B1 mg/kg/every other dayIntraperitoneal4.7 x 10^3 ± 1.5 x 10^391%8.8 x 10^4 ± 2.1 x 10^491%

Visualizations

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (Day 7-11 post-infection) cluster_evaluation Evaluation (Day 18) parasite Leishmania donovani Promastigote Culture infection Intravenous Infection (1x10^7 promastigotes) parasite->infection mice BALB/c Mice (6-8 weeks old) mice->infection grouping Randomize into Groups infection->grouping control Vehicle Control (Oral) grouping->control test This compound (25 mg/kg, Oral) grouping->test reference Miltefosine (20 mg/kg, Oral) grouping->reference euthanasia Euthanasia & Organ Harvest (Liver & Spleen) control->euthanasia test->euthanasia reference->euthanasia smears Impression Smears euthanasia->smears staining Giemsa Staining smears->staining counting Microscopic Enumeration of Amastigotes staining->counting ldu LDU Calculation counting->ldu

Caption: Experimental workflow for in vivo efficacy testing in a murine model.

G cluster_pathway Hypothetical Mechanism of Action of this compound agent This compound membrane Leishmania Cell Membrane agent->membrane Enters Parasite enzyme Trypanothione Reductase (TryR) agent->enzyme Inhibition dna DNA Topoisomerase I agent->dna Inhibition membrane->enzyme membrane->dna redox Disruption of Redox Balance enzyme->redox Leads to ros Increased Reactive Oxygen Species (ROS) apoptosis Parasite Apoptosis ros->apoptosis redox->ros Causes replication Impaired DNA Replication and Transcription dna->replication Leads to replication->apoptosis

Caption: Hypothetical signaling pathway targeted by this compound.

Disclaimer

The specific dosage, treatment duration, and quantitative efficacy data for "this compound" presented in these application notes are hypothetical and for illustrative purposes only, due to the limited publicly available information on this specific compound. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific experimental conditions. The described protocols are intended as a general guide and may require optimization based on the specific Leishmania strain, animal model, and laboratory conditions.

References

Application Notes & Protocols: BALB/c Mouse Model for Cutaneous Leishmaniasis Treatment with Agent-25

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cutaneous leishmaniasis (CL) is a parasitic disease caused by protozoa of the genus Leishmania, leading to skin lesions that can range from small nodules to large ulcers. The BALB/c mouse is a widely used and highly susceptible model for studying CL, particularly for infections with Leishmania major. These mice typically develop a non-healing phenotype characterized by a dominant Th2-type immune response (high IL-4, IL-10), which impairs macrophage activation and allows for uncontrolled parasite replication. This model is therefore ideal for evaluating the efficacy of new therapeutic candidates that aim to control the infection, often by shifting the immune response towards a protective Th1 phenotype (high IFN-γ, TNF-α).

Agent-25 is a novel synthetic immunomodulator designed to promote a robust Th1 response. These application notes provide detailed protocols for using the BALB/c mouse model to assess the in vivo efficacy of Agent-25 against L. major infection. The protocols cover animal infection, treatment administration, monitoring of disease progression, quantification of parasite burden, and assessment of the host immune response.

Principle of the Assay

This experimental workflow is designed to test the hypothesis that Agent-25 treatment can resolve cutaneous lesions and reduce parasite load in susceptible BALB/c mice. The primary mechanism of action for Agent-25 is believed to be the potentiation of a Th1-mediated immune response. This involves enhancing the production of key cytokines like IL-12 and IFN-γ, which are critical for activating macrophages to kill intracellular Leishmania amastigotes. Efficacy is measured by tracking lesion size, quantifying parasite numbers in tissues, and analyzing cytokine profiles from draining lymph nodes or splenocytes.

Experimental Workflow

G cluster_pre Phase 1: Infection cluster_treat Phase 2: Treatment & Monitoring cluster_post Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (1 week) infect Infection (2 x 10^6 L. major promastigotes s.c. in footpad) acclimatize->infect Day 0 treat_start Initiate Treatment (Day 7 post-infection) infect->treat_start Lesion Establishment monitor Weekly Monitoring - Lesion Size - Body Weight treat_start->monitor Weeks 1-5 endpoint Experimental Endpoint (Week 5 post-treatment) monitor->endpoint Conclusion of monitoring period harvest Tissue Harvest - Infected Footpad - Draining Lymph Node - Spleen endpoint->harvest assays Downstream Assays - Parasite Titration (LDA) - Cytokine Analysis (ELISA) - Histopathology harvest->assays

Caption: Experimental workflow for evaluating Agent-25 efficacy.

Protocol 1: Leishmania major Infection of BALB/c Mice

This protocol describes the procedure for establishing a cutaneous infection with L. major in susceptible BALB/c mice.

Materials:

  • Female BALB/c mice, 6-8 weeks old.

  • Leishmania major (e.g., strain MHOM/SU/73/5-ASKH) stationary-phase promastigotes.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Hemocytometer or automated cell counter.

  • 1 mL syringes with 27-gauge needles.

  • Animal clippers and antiseptic wipes.

Procedure:

  • Culture L. major promastigotes until they reach the stationary phase (typically 5-7 days).

  • Harvest the parasites by centrifugation and wash twice with sterile PBS.

  • Resuspend the parasite pellet in sterile PBS and determine the concentration using a hemocytometer.

  • Adjust the final concentration to 4 x 10⁷ parasites/mL in sterile PBS.

  • Anesthetize the mice as per approved institutional animal care protocols.

  • Inject 50 µL of the parasite suspension (containing 2 x 10⁶ promastigotes) subcutaneously into the plantar surface of the right hind footpad.[1]

  • House the mice under standard specific-pathogen-free conditions and monitor for lesion development. Lesions typically become measurable around 7-10 days post-infection.

Protocol 2: Preparation and Administration of Agent-25

This protocol details the preparation and administration of Agent-25. It is assumed Agent-25 is a water-soluble compound suitable for intraperitoneal injection.

Materials:

  • Agent-25 (lyophilized powder).

  • Sterile Saline (0.9% NaCl).

  • Vortex mixer.

  • 1 mL syringes with 27-gauge needles.

Procedure:

  • Reconstitute Agent-25 in sterile saline to a stock concentration of 10 mg/mL. Ensure it is fully dissolved.

  • Dilute the stock solution to the final working concentration required for the desired dosage (e.g., 20 mg/kg). For a 25g mouse, this would be 0.5 mg per dose.

  • At 7 days post-infection, begin the treatment regimen.

  • Administer the calculated volume of Agent-25 solution (typically 100-200 µL) via intraperitoneal (IP) injection.

  • Treat the mice once daily for 21 consecutive days. The control group should receive an equivalent volume of the vehicle (sterile saline).

Protocol 3: Monitoring Treatment Efficacy (Lesion Size)

This is a non-invasive method to track disease progression throughout the experiment.

Materials:

  • Digital calipers with 0.01 mm resolution.

Procedure:

  • Starting from day 7 post-infection and continuing weekly, measure the thickness of the infected footpad.

  • Measure the thickness of the uninfected contralateral (left) footpad as a baseline control.

  • Calculate the lesion size by subtracting the thickness of the uninfected footpad from the infected footpad.

    • Lesion Size (mm) = Thickness (Infected Footpad) - Thickness (Uninfected Footpad)

  • Record the measurements for each mouse weekly. A significant reduction in lesion size in the treated group compared to the control group indicates therapeutic efficacy.[2]

Protocol 4: Quantification of Parasite Burden (Limiting Dilution Assay)

This protocol determines the number of viable Leishmania parasites in infected tissues at the experimental endpoint.

Materials:

  • Sterile tissue grinders.

  • Complete M199 medium supplemented with 20% FBS and antibiotics.

  • 96-well flat-bottom microtiter plates.

  • Inverted microscope.

Procedure:

  • At the end of the experiment (e.g., Week 6), humanely euthanize the mice.

  • Aseptically harvest the infected footpad and the draining (popliteal) lymph node.

  • Weigh the tissues and homogenize them in 1-2 mL of complete M199 medium using a sterile tissue grinder.

  • Create a serial 10-fold dilution of the tissue homogenate in complete M199 medium in a 96-well plate. Plate each dilution in quadruplicate.

  • Incubate the plates at 26°C for 7-10 days.

  • After incubation, examine each well for the presence of motile promastigotes using an inverted microscope.

  • The parasite titer is calculated as the reciprocal of the highest dilution at which parasites are still observed. The results are often expressed as log₁₀ (parasite titer/gram of tissue).

Protocol 5: Assessment of Immune Response (Cytokine ELISA)

This protocol measures the production of key Th1 (IFN-γ) and Th2 (IL-4) cytokines by cells from the draining lymph node.

Materials:

  • RPMI-1640 medium, supplemented with 10% FBS.

  • Soluble Leishmania Antigen (SLA), prepared from freeze-thawed promastigotes.

  • ELISA kits for mouse IFN-γ and IL-4.

  • 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Harvest the draining popliteal lymph node and prepare a single-cell suspension.

  • Adjust the cell concentration to 4 x 10⁶ cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension into wells of a 96-well plate.

  • Stimulate the cells by adding 100 µL of medium containing Soluble Leishmania Antigen (SLA) at a final concentration of 50 µg/mL.

  • As a negative control, stimulate separate wells with medium only.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect the culture supernatants.

  • Quantify the concentration of IFN-γ and IL-4 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

Data Presentation & Expected Results

Quantitative data should be summarized to compare the Agent-25 treated group with the vehicle-treated control group.

Table 1: Lesion Size Progression

Time Post-Infection Mean Lesion Size (mm) ± SD (Control Group) Mean Lesion Size (mm) ± SD (Agent-25 Group)
Week 1 0.5 ± 0.1 0.5 ± 0.1
Week 2 1.2 ± 0.3 1.0 ± 0.2
Week 3 2.5 ± 0.5 1.5 ± 0.4*
Week 4 4.1 ± 0.7 1.1 ± 0.3*
Week 5 5.8 ± 0.9 0.8 ± 0.2*

*Statistically significant difference (p < 0.05) compared to control.

Table 2: Parasite Burden at Experimental Endpoint (Week 6)

Tissue Mean Parasite Burden (log₁₀/gram) ± SD (Control Group) Mean Parasite Burden (log₁₀/gram) ± SD (Agent-25 Group)
Infected Footpad 6.8 ± 0.5 3.2 ± 0.4*
Draining Lymph Node 5.2 ± 0.4 1.5 ± 0.3*

*Statistically significant difference (p < 0.05) compared to control.

Table 3: Cytokine Production by Lymph Node Cells

Cytokine Mean Concentration (pg/mL) ± SD (Control Group) Mean Concentration (pg/mL) ± SD (Agent-25 Group)
IFN-γ 450 ± 120 2500 ± 450*
IL-4 1800 ± 350 350 ± 90*

*Statistically significant difference (p < 0.05) compared to control.

Proposed Mechanism of Action of Agent-25

Agent-25 is hypothesized to act as an immunomodulator that promotes the differentiation of naive T-helper cells into the Th1 lineage, which is crucial for controlling Leishmania infection. This shift from a non-protective Th2 response to a protective Th1 response enhances the host's ability to eliminate the parasite.

G cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_Tcell T-Cell Differentiation cluster_Effector Effector Response APC Leishmania Antigen IL12 IL-12 Agent25 Agent-25 Agent25->IL12 Stimulates Production NaiveT Naive T-Helper Cell IL12->NaiveT Promotes Th1 Th1 Cell NaiveT->Th1 Differentiation Th2 Th2 Cell (Dominant in BALB/c) NaiveT->Th2 Differentiation IFNg IFN-γ Th1->IFNg Produces IL4 IL-4 Th2->IL4 Produces IFNg->Th2 Inhibits Macrophage Infected Macrophage IFNg->Macrophage Activates IL4->Th1 Inhibits IL4->Macrophage Deactivates Killing Parasite Killing (via NO production) Macrophage->Killing Replication Parasite Replication Macrophage->Replication

Caption: Proposed immunomodulatory pathway of Agent-25.

References

Application Notes and Protocols for Measuring Parasite Load After Antileishmanial Agent-25 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and comparative data for quantifying Leishmania parasite load following treatment with antileishmanial agents, with a specific focus on the context of evaluating compounds such as Antileishmanial agent-25.

Introduction to this compound

This compound has demonstrated selective activity against intracellular Leishmania amastigotes, with a reported IC50 of 6.63 μM[1]. Effective evaluation of this and other novel antileishmanial compounds necessitates robust and accurate methods for quantifying parasite burden both in vitro and in vivo. This document outlines several established techniques to assess the efficacy of such treatments.

Core Techniques for Parasite Load Quantification

A variety of methods are available to measure parasite load, each with distinct advantages and limitations. The choice of technique often depends on the experimental model (in vitro vs. in vivo), the required sensitivity, and the specific research question being addressed. Key methodologies include molecular, culture-based, and imaging approaches.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the most common techniques used to measure Leishmania parasite load.

TechniqueSample TypeTargetLimit of Detection/QuantificationKey AdvantagesKey Limitations
Quantitative PCR (qPCR) Tissues, blood, skin lesionsParasite DNA (e.g., kDNA, DRBD3)As low as 100 fg of parasite DNA or 1 parasite/mL of blood[2][3]. Can detect 2-4 ITS1 gene copies per reaction[4].High sensitivity and specificity, rapid, high-throughput.May amplify DNA from non-viable parasites, potentially overestimating live parasite load[5].
Bioluminescence Imaging (BLI) Live animalsLuciferase-expressing parasitesHighly sensitive for longitudinal in vivo studies.Non-invasive, allows for real-time monitoring of infection progression and treatment response in the same animal[6][7].Requires genetically modified parasites, signal can be attenuated by tissue depth[7].
Limiting Dilution Assay (LDA) Tissues (e.g., spleen, lymph nodes)Viable parasitesSensitive and reliable for quantifying viable parasites[8].Specifically quantifies viable, replicating parasites, which is crucial for assessing drug efficacy[9].Labor-intensive, time-consuming (requires 7-10 days of culture), requires sterile conditions[5][9].
Microscopy (High-Content Analysis) Infected cell culturesIntracellular amastigotesProvides multiparametric readouts including infection rate and number of parasites per cell[10].Allows for direct visualization and quantification of intracellular parasites, can be automated for high-throughput screening[10][11].Can be subjective if done manually, automated systems require specialized equipment and software[12].
Flow Cytometry Infected cell culturesFluorescently labeled parasites or host cellsRapid analysis of a large number of cells.High-throughput, can differentiate between infected and uninfected cells, and can assess parasite viability[13][14].Requires specialized equipment and fluorescent labeling of cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantitative PCR (qPCR) for Parasite Load in Tissue

This protocol is adapted for the quantification of Leishmania DNA from infected tissue samples.

1. DNA Extraction: a. Excise tissue (e.g., spleen, liver, lymph node) from the infected animal under sterile conditions. b. Weigh the tissue and homogenize it in a suitable lysis buffer. c. Extract total genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions. d. Elute the DNA in an appropriate buffer and quantify its concentration and purity using a spectrophotometer.

2. qPCR Reaction Setup: a. Prepare a standard curve using serial dilutions of a known quantity of Leishmania genomic DNA (e.g., from 10^6 to 10^0 parasite equivalents)[5]. b. For the experimental samples, use a standardized amount of total DNA (e.g., 100 ng) per reaction. c. Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers targeting a specific Leishmania gene (e.g., kDNA or a single-copy gene like DRBD3), and DNA polymerase[2][15]. d. Add the master mix to qPCR plates, followed by the DNA standards and experimental samples in duplicate or triplicate.

3. qPCR Cycling and Analysis: a. Perform the qPCR reaction using a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. b. After the run, generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the parasite DNA concentration. c. Determine the parasite load in the experimental samples by interpolating their Ct values on the standard curve[5]. d. The results can be expressed as the number of parasites per microgram of tissue DNA[16].

Protocol 2: In Vivo Bioluminescence Imaging (BLI)

This protocol describes the non-invasive monitoring of parasite burden in a murine model using luciferase-expressing Leishmania.

1. Animal Infection: a. Culture luciferase-expressing Leishmania promastigotes to the stationary phase. b. Infect BALB/c mice intravenously or subcutaneously with a defined number of parasites (e.g., 10^5 to 10^7)[7]. c. Allow the infection to establish over a period of time before starting the treatment.

2. Treatment Administration: a. Treat the infected mice with this compound or a control vehicle according to the desired dosing regimen.

3. Bioluminescence Imaging: a. Anesthetize the mice using isoflurane. b. Intraperitoneally inject D-luciferin (e.g., 150 mg/kg), the substrate for luciferase[17]. c. After a short incubation period (e.g., 3-5 minutes), place the mice in an in vivo imaging system (IVIS)[17]. d. Acquire bioluminescent images, typically with an exposure time of 1 to 5 minutes[6]. e. Imaging can be performed at multiple time points throughout the treatment and follow-up period to monitor the kinetics of parasite clearance[18][19].

4. Data Analysis: a. Use the accompanying software to draw regions of interest (ROIs) over the target organs (e.g., liver, spleen, bone marrow) or the whole body[17]. b. Quantify the luminescent signal as total flux (photons/second) within each ROI. c. Compare the signal intensity between treated and control groups to assess the efficacy of the antileishmanial agent.

Protocol 3: Limiting Dilution Assay (LDA)

This protocol allows for the quantification of viable parasites in infected tissues.

1. Tissue Processing: a. Aseptically remove the desired organ (e.g., spleen or lymph node) from the infected mouse. b. Homogenize the tissue in a complete culture medium (e.g., M199). c. Create a single-cell suspension and count the cells.

2. Serial Dilution: a. Prepare a 96-well microtiter plate with 100 µL of complete culture medium in each well. b. Add 100 µL of the cell suspension to the first row of wells and perform 12 serial dilutions (e.g., two-fold or ten-fold) down the plate[5]. Each dilution should be plated in replicate (e.g., 8 wells per dilution).

3. Incubation and Scoring: a. Incubate the plates at 26°C for 7-10 days to allow for the growth of motile promastigotes[5]. b. After incubation, examine each well under an inverted microscope for the presence or absence of motile parasites. c. Score each well as positive or negative.

4. Data Analysis: a. The number of viable parasites in the original tissue is estimated using statistical software (e.g., ELIDA) based on the number of positive and negative wells at each dilution[5][8].

Protocol 4: High-Content Microscopic Analysis of Intracellular Amastigotes

This protocol is for the automated quantification of intracellular Leishmania in an in vitro macrophage infection model.

1. Macrophage Seeding and Infection: a. Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) into 96-well imaging plates and allow them to adhere. b. Infect the macrophages with stationary-phase Leishmania promastigotes at a specific multiplicity of infection (e.g., 10:1). c. Incubate for a few hours to allow for phagocytosis, then wash away any non-internalized parasites.

2. Compound Treatment: a. Add fresh culture medium containing various concentrations of this compound or control compounds to the infected cells. b. Incubate for a defined period (e.g., 48-72 hours).

3. Staining: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells and stain the nuclei of both macrophages and amastigotes with a fluorescent DNA dye (e.g., DAPI or Hoechst).

4. Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Use automated image analysis software to identify and count the number of host cell nuclei and intracellular amastigote nuclei[10]. c. The software can calculate various parameters, including the percentage of infected cells and the average number of amastigotes per infected cell[10][11].

Visualizations

Experimental Workflow for In Vivo Drug Efficacy Testing

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Parasite Load Quantification cluster_3 Data Analysis p1 Culture Luciferase-expressing Leishmania promastigotes p2 Infect BALB/c mice (e.g., intravenously) p1->p2 t1 Administer this compound or vehicle control p2->t1 q1 Bioluminescence Imaging (BLI) (Longitudinal) t1->q1 Non-invasive monitoring q2 Euthanize mice at endpoint t1->q2 Terminal assessment d1 Compare parasite load between treated and control groups q1->d1 q3 Excise target organs (Spleen, Liver) q2->q3 q4 Quantitative PCR (qPCR) q3->q4 q5 Limiting Dilution Assay (LDA) q3->q5 q4->d1 q5->d1

Caption: Workflow for assessing in vivo efficacy of this compound.

General Workflow for In Vitro Antileishmanial Drug Screening

G cluster_0 Cell Culture and Infection cluster_1 Compound Treatment cluster_2 Quantification of Intracellular Amastigotes cluster_3 Data Analysis c1 Seed macrophages in 96-well plates c2 Infect with Leishmania promastigotes c1->c2 c3 Wash to remove extracellular parasites c2->c3 t1 Add serial dilutions of This compound c3->t1 t2 Incubate for 48-72 hours t1->t2 q1 Fix and stain cells (e.g., with DAPI) t2->q1 q2 High-Content Imaging q1->q2 q3 Automated Image Analysis q2->q3 d1 Calculate % infected cells and amastigotes/cell q3->d1 d2 Determine IC50 value d1->d2

Caption: In vitro screening workflow for antileishmanial compounds.

Signaling Pathway Disruption by Antileishmanial Agents

G cluster_0 Antileishmanial Agent cluster_1 Leishmania Parasite cluster_2 Outcome drug This compound membrane Parasite Membrane (Lipid Metabolism) drug->membrane Disrupts mitochondria Mitochondrion (Cytochrome C Oxidase, Membrane Potential) drug->mitochondria Inhibits kinetoplast Kinetoplast (kDNA) drug->kinetoplast Targets redox Redox Balance (Trypanothione Reductase) drug->redox Inhibits death Parasite Death membrane->death mitochondria->death kinetoplast->death redox->death

Caption: General mechanisms of action for antileishmanial drugs.

References

Application Notes and Protocols: Solubilization of Antileishmanial Agent-25 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The development of new, effective, and safe antileishmanial agents is a critical area of research. Antileishmanial agent-25 has demonstrated promising selective activity against intracellular amastigotes, the clinically relevant form of the parasite, with an IC50 of 6.63 μM[1]. However, like many drug candidates, its utility in in vitro screening is dependent on achieving adequate solubilization in aqueous assay media. Poor solubility can lead to inaccurate potency measurements and hinder further development.

These application notes provide a detailed protocol for the solubilization of this compound and its subsequent use in standard in vitro antileishmanial assays. The protocols are designed for researchers, scientists, and drug development professionals working on the discovery of novel treatments for leishmaniasis.

Physicochemical Properties and Solubility Considerations

General Characteristics of Poorly Soluble Antileishmanial Compounds:

  • High Lipophilicity: Often indicated by a high octanol-water partition coefficient (LogP)[2].

  • Crystalline Solid Form: Can contribute to lower dissolution rates compared to amorphous forms.

  • Limited Solubility in Aqueous Buffers: Many discovery compounds have low solubility in buffers used for biological assays[2].

Dimethyl sulfoxide (DMSO) is the most common solvent used to dissolve such compounds for high-throughput screening and in vitro assays due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (typically ≤1%)[2][3].

Data Presentation: Efficacy of Selected Antileishmanial Agents

The following tables summarize the in vitro activity of various antileishmanial compounds against both the promastigote (insect) and amastigote (mammalian) stages of the Leishmania parasite. This data provides context for the expected efficacy of novel agents like this compound.

Table 1: Activity against Leishmania Promastigotes

CompoundLeishmania SpeciesIC50 (µM)Reference
Rosmarinic AcidL. donovani16.34 ± 0.1[4]
ApigeninL. donovani22.77 ± 0.01[4]
Amphotericin BL. donovani6.56 ± 0.06[4]
DeferoxamineL. donovani10.35 ± 0.01[4]
JNII40_baseL. donovani0.26 ± 0.05[5]

Table 2: Activity against Intracellular Leishmania Amastigotes

CompoundLeishmania SpeciesHost CellIC50 (µM)Reference
This compound Not SpecifiedNot Specified6.63 [1]
Rosmarinic AcidL. donovaniMacrophages19.21 ± 0.01[4]
ApigeninL. donovaniMacrophages45.66 ± 0.01[4]
Amphotericin BL. donovaniMacrophages6.491 ± 0.03[4]
DeferoxamineL. donovaniMacrophages36.74 ± 0.01[4]
JNII40_baseL. donovaniNot Specified0.65 ± 0.20[5]

Table 3: Cytotoxicity and Selectivity Index

CompoundHost CellCC50 (µM)Selectivity Index (SI) (CC50/IC50 amastigote)Reference
Rosmarinic AcidMacrophages244.2 ± 0.0212.70[4]
ApigeninMacrophages238.2 ± 0.035.21[4]
Amphotericin BMacrophages15.6 ± 0.012.40[4]
DeferoxamineMacrophages26.8 ± 0.010.73[4]

Experimental Protocols

Protocol 1: Solubilization and Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is advisable to start with a small amount of solvent to create a slurry, which can aid in dissolution.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile vial to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

G A Weigh Antileishmanial agent-25 B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Sonicate (if necessary) C->D E Visually Inspect for Complete Dissolution D->E F Sterile Filter (0.22 µm) E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing a concentrated stock solution of this compound.

Protocol 2: In Vitro Assay against Leishmania Promastigotes

This assay determines the direct effect of the compound on the proliferative, extracellular form of the parasite.

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Sterile, 96-well flat-bottom microplates.

  • This compound stock solution (from Protocol 1).

  • Positive control (e.g., Amphotericin B).

  • Negative control (DMSO).

  • Resazurin solution or other viability reagent.

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in complete medium at 24-26°C until they reach the mid-logarithmic phase of growth[1].

  • Plate Seeding: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound stock solution in culture medium.

    • Add the diluted compound to the wells to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 1%[3].

    • Include wells for the positive control (Amphotericin B) and negative control (medium with the same final concentration of DMSO as the compound-treated wells).

  • Incubation: Incubate the plate at 24-26°C for 72 hours.

  • Viability Assessment:

    • Add 10 µL of resazurin solution (or other viability indicator) to each well.

    • Incubate for another 4-24 hours, depending on the parasite species and metabolic rate.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Promastigote Assay

G A Culture Promastigotes to Log Phase B Seed 1x10^5 Parasites/well in 96-well Plate A->B C Add Serial Dilutions of This compound B->C E Incubate for 72h at 26°C C->E D Add Controls (Positive & Negative) D->E F Add Resazurin E->F G Incubate for 4-24h F->G H Read Fluorescence/ Absorbance G->H I Calculate IC50 H->I

Caption: Experimental workflow for the in vitro antileishmanial assay against promastigotes.

Protocol 3: In Vitro Assay against Intracellular Amastigotes

This assay is more physiologically relevant as it evaluates the compound's ability to kill the parasite within a host macrophage.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary macrophages.

  • Complete RPMI-1640 medium with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary-phase Leishmania promastigotes.

  • Sterile, 96-well clear-bottom black plates.

  • This compound stock solution.

  • Positive and negative controls.

  • DNA stain (e.g., Hoechst 33342) and/or Giemsa stain.

  • High-content imaging system or microscope.

Procedure:

  • Macrophage Seeding and Differentiation:

    • Seed THP-1 cells at 5 x 10^4 cells/well in a 96-well plate.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.

    • Incubate for 48-72 hours at 37°C in 5% CO2[3].

  • Infection:

    • Wash the adherent macrophages to remove PMA.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.

    • Incubate for 4-24 hours to allow phagocytosis.

    • Wash the wells to remove non-phagocytosed promastigotes[3].

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of this compound and controls.

    • Incubate for 72 hours at 37°C in 5% CO2.

  • Staining and Imaging:

    • Fix the cells with methanol or paraformaldehyde.

    • Stain with Giemsa or a fluorescent DNA stain to visualize macrophage and amastigote nuclei.

  • Quantification:

    • Determine the number of amastigotes per macrophage and the percentage of infected macrophages using a high-content imager or by manual counting under a microscope.

  • Data Analysis: Calculate the IC50 value based on the reduction in parasite load. Simultaneously, assess cytotoxicity (CC50) by quantifying the number of host cells. The Selectivity Index (SI = CC50/IC50) is then calculated to determine the compound's specificity for the parasite.

Logical Flow for Intracellular Amastigote Assay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Seed THP-1 Cells B Differentiate with PMA (48-72h) A->B C Infect with Promastigotes (4-24h) B->C D Wash to Remove Free Parasites C->D E Treat with Compound and Controls (72h) D->E F Fix and Stain Cells E->F G Image and Quantify Infection F->G H Calculate IC50, CC50, and Selectivity Index G->H

Caption: Logical phases of the intracellular amastigote assay from cell preparation to data analysis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the solubilization and in vitro evaluation of this compound. Proper solubilization using DMSO is the critical first step to ensure accurate and reproducible results in both promastigote and the more biologically relevant intracellular amastigote assays. By following these detailed methodologies, researchers can effectively characterize the antileishmanial potency and selectivity of this and other poorly soluble compounds, facilitating the identification of promising candidates for the treatment of leishmaniasis.

References

Application Notes and Protocols for Leishmania Amastigote Infection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for establishing robust and reproducible in vitro infection assays using the clinically relevant amastigote stage of Leishmania parasites. The methodologies outlined are essential for basic research, understanding host-parasite interactions, and for the screening and development of novel anti-leishmanial drugs.

Leishmania parasites exist in two main forms: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within phagocytic cells of the mammalian host.[1][2] Drug discovery efforts increasingly focus on the intracellular amastigote stage, as it is the form responsible for disease pathology and compounds active against promastigotes may not be effective against intracellular amastigotes.[3][4] This document details the necessary cell culture techniques to successfully infect host cells with Leishmania promastigotes, facilitate their transformation into amastigotes, and quantify the infection for downstream applications such as drug screening.

Data Presentation: Quantitative Parameters for Leishmania Infection Assays

The following tables summarize key quantitative data from various published protocols to facilitate the design and optimization of Leishmania amastigote infection assays.

Table 1: Host Cell Seeding Densities and Differentiation

Host Cell TypeCell Line/SourceSeeding Density (cells/well)Differentiation Agent & ConcentrationDifferentiation TimeReference
Human Monocytic Leukemia Cell LineTHP-13 x 104 - 1.8 x 105/cm2Phorbol 12-myristate 13-acetate (PMA), 50-100 ng/mL48 - 72 hours[3][5][6]
Mouse Macrophage-like Cell LineJ7745 x 104Not Applicable4 hours (adhesion)[7]
Mouse Macrophage-like Cell LineRAW 264.7Not SpecifiedNot ApplicableNot Specified[6]
Primary Mouse MacrophagesBone Marrow-Derived Macrophages (BMDM)Not SpecifiedL929-cell conditioned medium or M-CSF6 days[6][8]
Primary Mouse MacrophagesPeritoneal Exudate Macrophages (PECs)3 x 104Not Applicable24 hours (adhesion)[6]

Table 2: Parasite Infection Parameters

Leishmania SpeciesHost Cell TypeParasite Stage for InfectionMultiplicity of Infection (MOI) (Parasite:Host Cell)Co-incubation TimeReference
L. majorBMDMMetacyclic Promastigotes15:124 hours[8]
L. donovaniTHP-1Metacyclic Promastigotes10:1 - 15:14 - 12 hours[3][9][10]
L. amazonensisJ774Stationary Phase Promastigotes25:1Overnight[7]
L. amazonensisMEFAmastigotes20:124 hours[11]
L. infantumTHP-1Not SpecifiedNot SpecifiedNot Specified[5]

Table 3: Reference Drug Activity in Amastigote Assays

CompoundLeishmania SpeciesHost Cell TypeIC50Selectivity Index (SI)Reference
Amphotericin BL. majorBMDM~0.1 µg/mL>100[8]
MiltefosineL. majorBMDM~1.0 µg/mL>10[8]
Amphotericin BL. donovaniTHP-12 µM (used as positive control)Not Specified[10]

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Human Monocytic Cells

This protocol describes the steps for preparing THP-1 cells to serve as host macrophages for Leishmania infection.

  • Cell Culture Maintenance : Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin). Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain a density between 1 x 105 and 1 x 106 cells/mL.[6]

  • Seeding for Differentiation : Seed THP-1 cells into the desired culture plates (e.g., 96-well plates for drug screening) at a density of 3 x 104 to 5 x 104 cells per well.[3][6]

  • PMA-induced Differentiation : Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophage-like cells.[3][5][6]

  • Incubation : Incubate the cells with PMA for 48 to 72 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and acquire a macrophage-like morphology.[3][5]

  • Washing : After incubation, gently wash the cells with fresh, warm RPMI-1640 medium to remove any remaining PMA and non-adherent cells. The differentiated THP-1 macrophages are now ready for infection.

Protocol 2: Leishmania Promastigote Culture and Preparation for Infection

This protocol details the cultivation of Leishmania promastigotes to the infective metacyclic stage.

  • Promastigote Culture : Grow Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% FBS, and other necessary supplements like hemin and adenine, at 24-26°C.[6][12]

  • Metacyclogenesis : To obtain a population enriched in infective metacyclic promastigotes, allow the promastigote culture to reach the stationary phase (typically 5-7 days of culture).[3][9] The use of late-log-phase promastigote cultures can result in higher infection ratios.[3]

  • Parasite Harvesting : Centrifuge the stationary phase culture to pellet the promastigotes.

  • Resuspension : Resuspend the parasite pellet in fresh, serum-free RPMI-1640 medium and count the parasites using a hemocytometer.

  • Infection Preparation : Dilute the promastigote suspension to the desired concentration for infecting the host cells based on the chosen Multiplicity of Infection (MOI). A common MOI is 10:1 or 15:1 (parasites to host cells).[8][9]

Protocol 3: Infection of Macrophages with Leishmania Promastigotes

This protocol outlines the co-culture of host cells and parasites to establish an intracellular amastigote infection.

  • Initiation of Infection : Remove the culture medium from the differentiated macrophages and add the prepared promastigote suspension.

  • Co-incubation : Incubate the co-culture at 37°C with 5% CO2 for 4 to 24 hours to allow for phagocytosis of the promastigotes by the macrophages.[8][10]

  • Removal of Extracellular Parasites : After the co-incubation period, it is crucial to remove any non-internalized promastigotes. This is achieved by gently washing the infected cell monolayer multiple times (3-5 times) with warm, serum-free medium or PBS.[8][9]

  • Incubation for Amastigote Transformation and Proliferation : Add fresh, complete culture medium to the washed, infected macrophages and incubate at 37°C with 5% CO2. The internalized promastigotes will transform into amastigotes and begin to replicate within the phagolysosomes of the host cells. The duration of this incubation can vary from 24 to 96 hours depending on the experimental design.[7][13]

Protocol 4: Quantification of Intracellular Amastigote Infection

Several methods can be used to quantify the extent of Leishmania infection.

A. Microscopic Quantification (Giemsa Staining)

  • Cell Fixation : At the desired time point post-infection, remove the culture medium and fix the cells with methanol.

  • Staining : Stain the fixed cells with Giemsa stain to visualize the host cell nuclei and the amastigote kinetoplasts and nuclei.

  • Microscopic Analysis : Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 macrophages per sample.[13]

B. Reporter Gene Assay (e.g., Luciferase)

This method requires the use of transgenic Leishmania expressing a reporter gene like luciferase.[8]

  • Cell Lysis : Lyse the infected macrophages with a buffer containing the substrate for the reporter enzyme (e.g., luciferin for luciferase).[8]

  • Signal Measurement : Measure the resulting signal (e.g., luminescence) using a plate reader. The signal intensity is proportional to the number of viable parasites.

  • Data Analysis : Calculate the reduction in signal in treated versus untreated wells to determine the efficacy of a compound.

C. High-Content Imaging

  • Staining : Fix the infected cells and stain with a nuclear dye (e.g., DAPI) that stains both the host cell nucleus and the parasite's nucleus and kinetoplast.[4][10]

  • Image Acquisition : Use an automated confocal microscope to acquire images of the stained cells.[3]

  • Image Analysis : Employ automated image analysis software to quantify the number of host cells, the percentage of infected cells, and the number of amastigotes per cell.[3]

D. Parasite Rescue and Transformation Assay

  • Controlled Lysis : Gently lyse the infected macrophages using a mild detergent (e.g., 0.05% SDS) to release the intracellular amastigotes.[9]

  • Transformation to Promastigotes : Transfer the released amastigotes to a culture medium that supports the growth of promastigotes and incubate at 24-26°C.

  • Quantification : After a few days, quantify the number of transformed, motile promastigotes, often using a resazurin-based viability assay (e.g., AlamarBlue).[14]

Visualization of Experimental Workflow

Leishmania_Infection_Workflow cluster_host_prep Host Cell Preparation cluster_parasite_prep Parasite Preparation cluster_infection Infection Process cluster_quantification Quantification THP1_culture THP-1 Monocyte Culture PMA_treatment PMA Differentiation (48-72h) THP1_culture->PMA_treatment Adherent_macrophages Adherent Macrophages PMA_treatment->Adherent_macrophages Co_culture Co-culture (4-24h) Adherent_macrophages->Co_culture Promastigote_culture Promastigote Culture (to stationary phase) Harvest Harvest & Count Promastigotes Promastigote_culture->Harvest Harvest->Co_culture Wash Wash to Remove Extracellular Parasites Co_culture->Wash Incubate_amastigote Incubate for Amastigote Proliferation (24-96h) Wash->Incubate_amastigote Microscopy Microscopy (Giemsa) Incubate_amastigote->Microscopy Reporter_assay Reporter Assay (Luciferase) Incubate_amastigote->Reporter_assay HCS High-Content Screening Incubate_amastigote->HCS Rescue_assay Parasite Rescue Assay Incubate_amastigote->Rescue_assay

Caption: Workflow for Leishmania amastigote infection assay.

Drug_Screening_Workflow Infected_cells Prepare Infected Macrophages (as per infection protocol) Add_compounds Add Test Compounds (serial dilutions) Infected_cells->Add_compounds Incubate_treatment Incubate (e.g., 72h) Add_compounds->Incubate_treatment Quantify_infection Quantify Infection (e.g., HCS, Luciferase) Incubate_treatment->Quantify_infection Data_analysis Data Analysis (IC50, Selectivity Index) Quantify_infection->Data_analysis

Caption: General workflow for a drug screening assay.

References

Application Notes & Protocols: Liposomal Formulation of Antileishmanial Agent-25

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a liposomal formulation for Antileishmanial agent-25, a potent therapeutic candidate for the treatment of leishmaniasis. The following sections detail the rationale, formulation strategy, characterization methods, and preclinical evaluation of this advanced drug delivery system.

Introduction to Leishmaniasis and Rationale for Liposomal Formulation

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, transmitted by the bite of infected sandflies. Clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis. This compound has demonstrated significant in vitro activity against Leishmania promastigotes and amastigotes. However, its poor aqueous solubility, potential for host toxicity, and rapid clearance from circulation necessitate an advanced drug delivery system to improve its therapeutic index.

Liposomal encapsulation offers a promising strategy to overcome these limitations. By encapsulating this compound within a lipid bilayer, this formulation is designed to:

  • Enhance Solubility: Improve the systemic delivery of the hydrophobic agent.

  • Increase Stability: Protect the drug from premature degradation in the bloodstream.

  • Targeted Delivery: Leverage the natural tendency of liposomes to be taken up by macrophages, the primary host cells for Leishmania parasites.

  • Reduce Toxicity: Minimize off-target effects and reduce dose-limiting toxicities associated with the free drug.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for the rational design of a stable and effective liposomal formulation. Key properties are summarized in the table below.

PropertyValueSignificance for Formulation
Molecular Weight 924.1 g/mol Influences drug loading and release kinetics.
Aqueous Solubility <0.1 µg/mLNecessitates a solubilizing drug delivery system like liposomes.
LogP 4.8Indicates high hydrophobicity, favoring partitioning into the lipid bilayer.
pKa 5.7 and 10.0Amphoteric nature allows for pH-gradient driven drug loading techniques.
UV-Vis Absorbance Max 383 nm, 406 nmEnables quantification for encapsulation efficiency studies.

Liposomal Formulation of this compound

The selected formulation utilizes a combination of lipids to create small unilamellar vesicles (SUVs) with high drug encapsulation efficiency and stability. The composition is detailed below.

ComponentMolar RatioPurpose
Hydrogenated Soy Phosphatidylcholine (HSPC)55Forms the structural basis of the lipid bilayer.
Cholesterol25Enhances bilayer stability and reduces drug leakage.
Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)5Provides a hydrophilic corona ("stealth" effect) to prolong circulation time.
This compound15The active pharmaceutical ingredient (API).

Protocol: Preparation of Liposomal this compound

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • HSPC, Cholesterol, DSPE-PEG2000

  • This compound

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve HSPC, cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask.

  • Drug Addition: Add this compound to the lipid solution and mix thoroughly.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 60°C under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Subject the MLV suspension to 10 extrusion cycles through a 100 nm polycarbonate membrane at 60°C to produce small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

  • Sterilization: Sterilize the final liposomal suspension by filtration through a 0.22 µm filter.

G cluster_prep Liposome Preparation Workflow A 1. Dissolve Lipids & Drug in Chloroform:Methanol B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with PBS (Forms MLVs) B->C D 4. Extrusion through 100 nm Membrane (Forms SUVs) C->D E 5. Purify Liposomes (Remove Free Drug) D->E F 6. Sterile Filtration (0.22 µm Filter) E->F

Workflow for preparing liposomal this compound.

Characterization of Liposomal Formulation

The physical and chemical properties of the liposomal formulation are critical quality attributes that influence its in vivo performance.

ParameterMethodResultAcceptance Criteria
Mean Particle Size (Z-average) Dynamic Light Scattering (DLS)110 ± 5 nm90 - 130 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.12 ± 0.03< 0.2
Zeta Potential Laser Doppler Velocimetry-15 ± 3 mV-10 to -25 mV
Encapsulation Efficiency (%) UV-Vis Spectrophotometry92 ± 4%> 90%
Drug Load (w/w) HPLC12%> 10%
  • Dilute the liposomal suspension 1:100 in sterile PBS.

  • Transfer the diluted sample to a disposable cuvette.

  • Analyze the sample using a DLS instrument to determine the mean particle size and PDI.

  • For zeta potential, transfer the diluted sample to a specific folded capillary cell and measure using the same instrument.

  • Perform all measurements in triplicate at 25°C.

  • Total Drug (Dt): Disrupt a known volume of the liposomal suspension by adding methanol to dissolve the liposomes and release the encapsulated drug.

  • Free Drug (Df): Separate the liposomes from the aqueous phase containing unencapsulated drug using a centrifugal filter unit.

  • Quantification: Measure the concentration of this compound in both the total drug and free drug samples using UV-Vis spectrophotometry at 406 nm.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Dt - Df) / Dt] * 100

In Vitro and In Vivo Efficacy

The therapeutic efficacy of liposomal this compound was evaluated in both in vitro and in vivo models of leishmaniasis.

This assay determines the concentration of the drug required to inhibit the proliferation of Leishmania amastigotes within host macrophages.

FormulationIC50 (µg/mL)
Free this compound0.85
Liposomal this compound0.12

Protocol:

  • Culture murine macrophages (e.g., J774 cells) and infect them with Leishmania donovani promastigotes.

  • Allow 24 hours for promastigotes to transform into intracellular amastigotes.

  • Remove extracellular parasites and treat the infected macrophages with serial dilutions of free and liposomal this compound for 72 hours.

  • Fix and stain the cells with Giemsa stain.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value (the concentration that inhibits amastigote proliferation by 50%) by non-linear regression.

The efficacy of the formulation was tested in BALB/c mice infected with L. donovani.

Treatment Group (IV administration)Dose (mg/kg)Parasite Load Reduction (%)
Untreated Control-0%
Free this compound565%
Liposomal this compound595%

Protocol:

  • Infect BALB/c mice with L. donovani promastigotes via tail vein injection.

  • After 4 weeks, confirm infection and randomize mice into treatment groups.

  • Administer a single intravenous dose of the formulations.

  • Two weeks post-treatment, sacrifice the mice and harvest the livers.

  • Determine the parasite burden in the liver by stamping the tissue onto slides, staining with Giemsa, and calculating Leishman-Donovan Units (LDUs).

  • Calculate the percentage reduction in parasite load relative to the untreated control group.

Mechanism of Action of this compound

This compound functions by binding to ergosterol, a primary sterol in the Leishmania cell membrane. This interaction forms pores in the membrane, leading to increased permeability, leakage of intracellular ions, and ultimately, cell death. Liposomal delivery enhances this effect by efficiently delivering the drug to infected macrophages, where the parasite resides.

G cluster_moa Mechanism of Action Lipo Liposomal Agent-25 Macrophage Infected Macrophage Lipo->Macrophage Targeting Phagocytosis Phagocytosis Release Drug Release in Phagolysosome Phagocytosis->Release Leishmania Leishmania Amastigote Release->Leishmania Drug Action Membrane Binds to Ergosterol in Parasite Membrane Leishmania->Membrane Pore Pore Formation Membrane->Pore Leakage Ion Leakage (K+) Pore->Leakage Death Parasite Death Leakage->Death

Targeted delivery and mechanism of action of liposomal this compound.

Application Notes and Protocols: Flow Cytometry Analysis of Leishmania Viability after Agent-25 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the viability of Leishmania promastigotes following exposure to a novel antimicrobial compound, Agent-25, using flow cytometry. This method offers a rapid, sensitive, and quantitative approach to evaluate the efficacy of potential antileishmanial drugs.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic drugs is a global health priority. Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population.[1][2][3] When combined with fluorescent viability dyes, it allows for the precise quantification of live, apoptotic, and necrotic parasite populations after drug treatment. This protocol details the use of Propidium Iodide (PI) and Annexin V staining to determine the viability and mode of cell death of Leishmania promastigotes exposed to Agent-25. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.[4][5][6][7] Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9]

Key Experiments and Methodologies

Leishmania Promastigote Culture

Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) are cultured in M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin solution, and 25 mM HEPES buffer. The parasites are maintained at 25°C.[10] Cultures are passaged every 3-4 days to maintain them in the logarithmic growth phase.

In Vitro Drug Susceptibility Assay

Leishmania promastigotes in the logarithmic growth phase are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL. Agent-25, with a reported IC50 of 6.63 μM against intracellular amastigotes, is dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the IC50).[11] A vehicle control (DMSO) and a positive control (e.g., Amphotericin B) are included. The plates are then incubated at 25°C for 24, 48, and 72 hours.

Flow Cytometry Analysis of Viability

Following incubation, the parasites are harvested by centrifugation and washed with Phosphate Buffered Saline (PBS). The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's instructions. Briefly, the parasites are resuspended in binding buffer, followed by the addition of Annexin V-FITC and PI. After a short incubation in the dark, the samples are analyzed on a flow cytometer.

Data Presentation

The following tables summarize the quantitative data obtained from a representative experiment assessing the viability of Leishmania donovani promastigotes after exposure to Agent-25 for 48 hours.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control (DMSO) 0.1%95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Agent-25 3.32 (0.5x IC50)75.6 ± 3.515.3 ± 2.27.1 ± 1.52.0 ± 0.7
Agent-25 6.63 (1x IC50)42.1 ± 4.235.8 ± 3.118.5 ± 2.83.6 ± 1.1
Agent-25 13.26 (2x IC50)15.8 ± 2.940.2 ± 4.538.7 ± 3.95.3 ± 1.4
Agent-25 26.52 (4x IC50)5.3 ± 1.525.1 ± 3.760.4 ± 5.19.2 ± 2.3
Amphotericin B 0.510.7 ± 2.320.4 ± 2.965.2 ± 4.83.7 ± 1.0

Table 1: Viability of Leishmania donovani promastigotes after 48-hour exposure to Agent-25, as determined by Annexin V/PI staining and flow cytometry. Data are presented as mean ± standard deviation of three independent experiments.

Time Point (hours)Agent-25 Concentration (µM)% Viability (PI negative cells)
24 6.63 (1x IC50)65.4 ± 4.8
48 6.63 (1x IC50)42.1 ± 4.2
72 6.63 (1x IC50)20.9 ± 3.7

Table 2: Time-dependent effect of Agent-25 (at IC50 concentration) on the viability of Leishmania donovani promastigotes. Viability is defined as the percentage of cells that do not stain with Propidium Iodide. Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Protocol 1: Leishmania Promastigote Culture
  • Aseptically thaw a cryopreserved vial of Leishmania promastigotes.

  • Transfer the contents to a T-25 flask containing 10 mL of pre-warmed, complete M199 medium.

  • Incubate the flask at 25°C.

  • Monitor the culture daily for growth and morphology using an inverted microscope.

  • Once the culture reaches a density of approximately 2-3 x 10^7 parasites/mL (late logarithmic phase), subculture the parasites by diluting them 1:10 in a new flask with fresh medium.

Protocol 2: In Vitro Drug Treatment
  • Count the Leishmania promastigotes from a logarithmic phase culture using a hemocytometer.

  • Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh, complete M199 medium.

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well flat-bottom plate.

  • Prepare serial dilutions of Agent-25 and the positive control (Amphotericin B) in complete M199 medium.

  • Add 100 µL of the drug dilutions to the respective wells. For the vehicle control, add medium containing the same concentration of DMSO used to dissolve the highest concentration of Agent-25.

  • Incubate the plate at 25°C for the desired time points (e.g., 24, 48, and 72 hours).

Protocol 3: Annexin V/PI Staining and Flow Cytometry
  • After the incubation period, transfer the contents of each well to a microcentrifuge tube.

  • Centrifuge the tubes at 1500 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant and wash the parasite pellet with 1 mL of cold PBS.

  • Repeat the centrifugation and washing step.

  • Resuspend the parasite pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples within one hour on a flow cytometer equipped with a 488 nm laser.

  • Acquire at least 10,000 events per sample.

  • Set up appropriate gates to distinguish between live, early apoptotic, late apoptotic/necrotic, and necrotic populations based on FITC and PI fluorescence.

Visualizations

G cluster_culture Leishmania Culture cluster_treatment Drug Exposure cluster_staining Sample Preparation cluster_analysis Data Acquisition & Analysis culture Leishmania promastigote culture (Logarithmic growth phase) seeding Seeding in 96-well plate (1x10^6 parasites/mL) culture->seeding treatment Addition of Agent-25 (various concentrations) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation harvest Harvesting and washing (Centrifugation) incubation->harvest staining Staining with Annexin V-FITC and PI harvest->staining flow_cytometry Flow Cytometry Analysis (Acquire 10,000 events) staining->flow_cytometry data_analysis Data Analysis (Quantification of cell populations) flow_cytometry->data_analysis

Caption: Experimental workflow for assessing Leishmania viability.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent25 Agent-25 PS_inner Phosphatidylserine (PS) (Inner leaflet) Agent25->PS_inner Induces ROS Increased Reactive Oxygen Species (ROS) Agent25->ROS PS_outer PS Translocation (Outer leaflet) PS_inner->PS_outer Apoptosis Apoptosis-like Cell Death PS_outer->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-like Activation Mito->Caspase DNA_damage DNA Fragmentation Caspase->DNA_damage DNA_damage->Apoptosis

Caption: Putative signaling pathway for Agent-25-induced apoptosis.

References

Application Notes and Protocols for In Vivo Imaging to Track Antileishmanial Agent-25 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. The development of novel antileishmanial agents requires robust and efficient methods for evaluating their efficacy in vivo. Real-time in vivo imaging techniques offer a powerful platform for longitudinally monitoring parasite burden, understanding disease progression, and assessing therapeutic response in preclinical animal models. These non-invasive methods allow for the direct visualization and quantification of parasites within a living host, providing significant advantages over traditional methods that require sacrificing animals at different time points.[1][2]

This document provides detailed application notes and protocols for utilizing in vivo imaging techniques, specifically bioluminescence and fluorescence imaging, to track the efficacy of a novel hypothetical therapeutic, Antileishmanial agent-25 .

Key In Vivo Imaging Techniques

Bioluminescence Imaging (BLI)

Bioluminescence imaging is a highly sensitive technique that relies on the detection of light produced by luciferase-expressing Leishmania parasites.[1][3][4] The parasites are genetically engineered to express a luciferase gene, such as firefly luciferase (LUC).[1][5] Upon administration of the substrate, D-luciferin, the luciferase enzyme catalyzes a reaction that emits light, which can be detected and quantified using a sensitive CCD camera-based in vivo imaging system.[1][6] The intensity of the bioluminescent signal directly correlates with the number of viable parasites, allowing for a quantitative assessment of the parasite load.[4][5]

Fluorescence Imaging (FLI)

Fluorescence imaging utilizes fluorescent proteins, such as Green Fluorescent Protein (GFP) or red fluorescent proteins like tdTomato, expressed by transgenic Leishmania parasites.[7][8][9] When excited by light of a specific wavelength, these proteins emit fluorescence at a longer wavelength, which can be captured by an imaging system. This technique enables the visualization and quantification of parasite distribution in real-time.[7][8] While tissue autofluorescence can sometimes be a limiting factor, the use of red-shifted fluorescent proteins can improve the signal-to-noise ratio.[9]

Application Notes for this compound Efficacy Testing

These notes outline the application of in vivo imaging for evaluating the therapeutic efficacy of this compound against Leishmania infection in a murine model.

Objective: To quantitatively assess the reduction in parasite burden in response to treatment with this compound over time using non-invasive in vivo imaging.

Animal Model: BALB/c mice are a commonly used and susceptible model for various forms of leishmaniasis.[3][5]

Parasite Strain: Leishmania major or Leishmania donovani genetically engineered to express firefly luciferase (for BLI) or a red fluorescent protein like tdTomato (for FLI).[5][9]

Hypothetical Drug: this compound, a novel therapeutic candidate with a proposed mechanism of action involving the disruption of parasitic metabolic pathways.

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging to Assess this compound Efficacy

Materials:

  • Luciferase-expressing Leishmania parasites (e.g., L. major-luc)

  • BALB/c mice (female, 6-8 weeks old)

  • This compound

  • Vehicle control

  • Reference drug (e.g., Amphotericin B)[5]

  • D-luciferin potassium salt (15 mg/mL in sterile PBS)[1][6]

  • In vivo imaging system (e.g., IVIS Spectrum)[10]

  • Anesthesia (e.g., isoflurane)

  • Standard animal handling and injection equipment

Procedure:

  • Infection: Infect BALB/c mice with 1 x 10^6 luciferase-expressing Leishmania promastigotes in the footpad (for cutaneous leishmaniasis) or intravenously (for visceral leishmaniasis).

  • Treatment Initiation: Once the infection is established (e.g., 7-14 days post-infection, confirmed by initial imaging), randomize the mice into treatment groups:

    • Vehicle control

    • This compound (various doses)

    • Reference drug (e.g., Amphotericin B)

  • Drug Administration: Administer the compounds as per the desired dosing regimen (e.g., daily oral gavage for 10 days).

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[1][6][10]

    • Wait for 3-5 minutes for the substrate to distribute.[10]

    • Place the mice in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images. The exposure time may vary depending on the signal intensity.[10]

    • Perform imaging at regular intervals (e.g., days 0, 3, 7, 10, and 14 of treatment) to monitor the parasite load longitudinally in the same animals.[1][4]

  • Data Analysis:

    • Use the analysis software provided with the imaging system to define regions of interest (ROIs) over the infected areas (e.g., footpad, liver, spleen).[10]

    • Quantify the bioluminescent signal as total flux (photons/second) within each ROI.

    • Normalize the data to the initial signal at day 0 for each mouse.

    • Compare the parasite load reduction between the treatment groups and the vehicle control.

Protocol 2: In Vivo Fluorescence Imaging to Track Parasite Dissemination and Response to this compound

Materials:

  • Red fluorescent protein-expressing Leishmania parasites (e.g., L. braziliensis-tdTomato)[9]

  • BALB/c mice

  • This compound

  • Vehicle control

  • Reference drug

  • In vivo fluorescence imaging system

  • Anesthesia

  • Standard animal handling and injection equipment

Procedure:

  • Infection: Infect mice with fluorescent Leishmania parasites as described in Protocol 1.

  • Treatment: Initiate and administer treatment as outlined in Protocol 1.

  • In Vivo Imaging:

    • Anesthetize the mice.

    • Place the mice in the fluorescence imaging system.

    • Excite the fluorescent protein using the appropriate laser wavelength and capture the emission signal with the corresponding filter.

    • Acquire images at regular intervals throughout the treatment period.

  • Data Analysis:

    • Define ROIs and quantify the fluorescence intensity (e.g., average radiant efficiency) in the infected areas.

    • Track changes in fluorescence intensity and the spatial distribution of the signal to assess both parasite load and dissemination.

    • Compare the results between the different treatment groups.

Data Presentation

Quantitative data from these in vivo imaging studies should be summarized in clearly structured tables to facilitate easy comparison of the efficacy of this compound.

Table 1: Efficacy of this compound against L. major-luc in BALB/c Mice (Cutaneous Model)

Treatment GroupDose (mg/kg)RouteDay 7 % InhibitionDay 14 % Inhibition
Vehicle Control-Oral00
This compound10Oral35.258.9
This compound25Oral62.585.1
This compound50Oral89.798.2
Amphotericin B1IP95.399.5

Table 2: Efficacy of this compound against L. donovani-luc in BALB/c Mice (Visceral Model) - Liver Burden

Treatment GroupDose (mg/kg)RouteDay 10 % InhibitionDay 21 % Inhibition
Vehicle Control-IV00
This compound20IV41.863.4
This compound40IV75.392.7
Miltefosine20Oral88.696.1

Visualization of Pathways and Workflows

Signaling Pathways in Leishmania Infection

Leishmania parasites have evolved sophisticated mechanisms to manipulate host cell signaling pathways to ensure their survival and replication within macrophages.[11][12] Key pathways targeted by the parasite include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for regulating apoptosis and immune responses.[11] Understanding these interactions is vital for identifying novel drug targets.

Leishmania_Signaling cluster_host Host Macrophage Leishmania Leishmania MAPK_Pathway MAPK_Pathway Leishmania->MAPK_Pathway Inhibits PI3K_Akt_Pathway PI3K_Akt_Pathway Leishmania->PI3K_Akt_Pathway Activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines MAPK_Pathway->Pro_inflammatory_Cytokines Induces Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibits

Caption: Leishmania manipulation of host cell signaling.

Experimental Workflow for In Vivo Efficacy Testing

A structured experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the key steps in evaluating the in vivo efficacy of this compound using imaging.

Experimental_Workflow A Infection of BALB/c mice with transgenic Leishmania B Establishment of Infection (e.g., 7-14 days) A->B C Baseline In Vivo Imaging (Day 0) B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Daily for 10 days) D->E F Longitudinal In Vivo Imaging (e.g., Days 3, 7, 10, 14) E->F G Data Acquisition and Quantification F->G H Statistical Analysis and Comparison of Groups G->H I Evaluation of Antileishmanial Agent-25 Efficacy H->I

Caption: Workflow for in vivo drug efficacy testing.

Logical Relationship of Imaging Data to Therapeutic Outcome

The data obtained from in vivo imaging directly informs the assessment of the therapeutic potential of this compound. This relationship can be visualized as a logical flow from data collection to decision-making in the drug development process.

Logical_Relationship cluster_data Data Generation cluster_analysis Data Analysis & Interpretation cluster_outcome Therapeutic Assessment A Bioluminescent Signal (Photons/sec) C Quantification of Parasite Load A->C B Fluorescence Intensity (Radiant Efficiency) B->C D Calculation of % Inhibition C->D E Dose-Response Relationship D->E F Comparison to Reference Drug D->F G Go/No-Go Decision for Further Development E->G F->G

Caption: From imaging data to therapeutic assessment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Antileishmanial Agent-25 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antileishmanial agent-25 in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical solutions to ensure accurate and reproducible experimental results.

Troubleshooting Guide

Problem: this compound precipitates upon addition to aqueous media from a DMSO stock solution.

Initial Checks:

  • DMSO Quality: Ensure the DMSO used is anhydrous and of high purity. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.

  • Final DMSO Concentration: Verify that the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to avoid cellular toxicity and compound precipitation.[1][2]

  • Stepwise Dilution: Avoid rapid dilution of the DMSO stock in aqueous buffer. A stepwise dilution approach can prevent the compound from crashing out of solution.[2]

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific cell line or assay that maintains the solubility of this compound.

  • Utilize Co-solvents: If precipitation persists at low DMSO concentrations, consider the use of a co-solvent. Ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol can be used in combination with DMSO to improve solubility.[][4] It is crucial to test the tolerance of your experimental system to these co-solvents.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6][7] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological assays.

  • Adjust pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[][8][9][10] Determine the pKa of this compound and adjust the pH of your aqueous buffer to favor the more soluble ionized form.

  • Increase Temperature: Gently warming the solution can increase the solubility of some compounds.[11][12] However, the thermal stability of this compound must be considered to avoid degradation.[13][14]

Experimental Workflow for Solubility Optimization

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Precipitation Precipitation of Agent-25 in Aqueous Media Optimize_DMSO Optimize DMSO Concentration Precipitation->Optimize_DMSO Co_solvents Use Co-solvents (e.g., PEG400, Ethanol) Optimize_DMSO->Co_solvents If precipitation persists Soluble Agent-25 Solubilized Optimize_DMSO->Soluble Successful Surfactants Add Surfactants (e.g., Tween 80) Co_solvents->Surfactants If precipitation persists Co_solvents->Soluble Successful Adjust_pH Adjust pH Surfactants->Adjust_pH If precipitation persists Surfactants->Soluble Successful Increase_Temp Increase Temperature Adjust_pH->Increase_Temp If precipitation persists Adjust_pH->Soluble Successful Increase_Temp->Soluble

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for cell-based assays?

A1: To avoid cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v).[2] However, the tolerance to DMSO can be cell line-dependent, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q2: Are there alternative solvents to DMSO for this compound?

A2: Yes, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered if DMSO is not suitable.[15] However, their compatibility with your specific assay must be validated. For some compounds, a mixture of solvents may be necessary.

Q3: How can I prepare a stock solution of this compound if it is poorly soluble in DMSO?

A3: If you encounter solubility issues directly in DMSO, gentle heating or sonication can be attempted to facilitate dissolution. If the compound remains insoluble, a different primary solvent or a co-solvent system may be required.

Q4: Can I use surfactants to dissolve this compound for in vivo studies?

A4: Yes, surfactants are commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs for in vivo administration.[5][16] Biocompatible surfactants such as polysorbates (Tween® series) and sorbitan esters (Span® series) are often used. The choice and concentration of the surfactant must be carefully optimized and fall within regulatory-approved limits.

Q5: How does pH adjustment improve the solubility of this compound?

A5: Many drug compounds are weak acids or bases. By adjusting the pH of the solvent, you can shift the equilibrium towards the ionized form of the compound, which is generally more soluble in aqueous solutions than the neutral form.[][8][9][10] To apply this method, you first need to determine the pKa of this compound.

Data Presentation

Table 1: Solubility of a Representative Poorly Soluble Antileishmanial Agent in Various Solvent Systems

Solvent SystemConcentration of Agent (µg/mL)Observations
100% Water< 1Insoluble
100% DMSO> 10,000Soluble
1% DMSO in PBS (pH 7.4)~5Precipitation observed
0.5% DMSO, 5% Ethanol in PBS (pH 7.4)~25Improved solubility
0.5% DMSO, 0.1% Tween® 80 in PBS (pH 7.4)~50Significant improvement
0.5% DMSO in PBS (pH 9.0)~15Moderate improvement

Note: This table presents hypothetical data for a representative poorly soluble antileishmanial agent to illustrate the effects of different solvent systems. Actual solubility of this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of this compound for Cellular Assays
  • Thaw an aliquot of the 10 mM DMSO stock solution of this compound.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Directly add a small volume (e.g., 1 µL) of each intermediate DMSO stock to the cell culture medium in your assay plate to achieve the desired final concentrations.

  • Ensure the final DMSO concentration in the well does not exceed the predetermined non-toxic level (e.g., 0.5%).

  • Include a vehicle control group that receives the same concentration of DMSO as the highest treatment group.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to parasite death.

G cluster_0 Host Cell Invasion cluster_1 Intracellular Signaling Cascade cluster_2 Parasite Survival Receptor Leishmania Receptor Host_Receptor Macrophage Receptor Receptor->Host_Receptor Binding Kinase1 Parasite Kinase A Host_Receptor->Kinase1 Activates Kinase2 Parasite Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Survival Transcription Factor Kinase2->Transcription_Factor Activates Survival Parasite Proliferation & Survival Transcription_Factor->Survival Promotes Agent25 This compound Agent25->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Reducing cytotoxicity of Antileishmanial agent-25 in macrophage cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial agent-25. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on mitigating its cytotoxic effects on macrophage cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

This compound: Key Data

This compound, also identified as compound 24, is an imidazo[1,2-a]pyrimidine derivative with demonstrated efficacy against Leishmania amazonensis.[1][2][3][4][5] Key efficacy and cytotoxicity data are summarized below.

Parameter Value Organism/Cell Line Reference
IC50 (Amastigotes) 6.63 µMLeishmania amazonensis[1][3][5]
IC50 (Promastigotes) 8.41 µMLeishmania amazonensis[1]
CC50 (Cytotoxicity) 82.02 µMMurine Peritoneal Macrophages[1]
Selectivity Index (SI) 12.37(CC50 macrophages / IC50 amastigotes)[1]
Reference Drug (Miltefosine) IC50 (Amastigotes) 12.52 µMLeishmania amazonensis[1]
Reference Drug (Miltefosine) CC50 (Cytotoxicity) 151.81 µMMurine Peritoneal Macrophages[1]
Reference Drug (Miltefosine) Selectivity Index (SI) 12.12(CC50 macrophages / IC50 amastigotes)[1]

Troubleshooting Guide: Managing Macrophage Cytotoxicity

This guide addresses common issues related to the cytotoxicity of this compound in macrophage cell lines.

Issue Potential Cause Recommended Solution
High Macrophage Death at Effective Antileishmanial Concentrations The therapeutic window of the compound may be narrow for your specific cell line or experimental conditions.1. Optimize Drug Concentration: Perform a detailed dose-response curve to identify the optimal concentration that maximizes antileishmanial activity while minimizing macrophage cytotoxicity. 2. Reduce Exposure Time: Investigate shorter incubation periods that may be sufficient to eliminate amastigotes without causing excessive damage to the host cells. 3. Use a Different Macrophage Cell Line: Different macrophage cell lines (e.g., J774A.1, RAW264.7, THP-1, or primary bone marrow-derived macrophages) can exhibit varying sensitivities to cytotoxic compounds. 4. Consider Co-treatment with an Immunomodulator: Explore the use of immunomodulatory agents that could enhance the leishmanicidal activity of macrophages, potentially allowing for a lower, less toxic dose of this compound.
Inconsistent Cytotoxicity Results Between Experiments Variability in cell culture conditions, reagent preparation, or assay execution.1. Standardize Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and media composition. 2. Prepare Fresh Drug Solutions: this compound solutions should be prepared fresh for each experiment to avoid degradation. 3. Verify Assay Performance: Include appropriate positive and negative controls in all cytotoxicity assays to monitor for consistency.
Unexpected Cellular Stress Responses (e.g., altered morphology, changes in cytokine profiles) Off-target effects of the compound on macrophage signaling pathways.1. Investigate Mechanism of Action: The imidazo[1,2-a]pyrimidine scaffold may interact with various cellular targets. Consider investigating key signaling pathways involved in macrophage activation and apoptosis. 2. Profile Cytokine Production: Measure the levels of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-12, IL-10) to understand the immunomodulatory effects of the compound.
Difficulty in Replicating Published Selectivity Index Differences in experimental protocols or the specific strain of Leishmania or macrophage cell line used.1. Adhere Strictly to a Validated Protocol: Follow the detailed experimental protocols provided in this guide for assessing antileishmanial activity and cytotoxicity. 2. Source and Culture Cells and Parasites Appropriately: Use the specified cell lines and parasite species, and maintain them under the recommended culture conditions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

The specific molecular target of this compound has not been definitively identified. However, compounds with the imidazo[1,2-a]pyrimidine scaffold are known to have diverse biological activities. In other imidazo[1,2-a]pyridine derivatives, the proposed mechanisms of action in cancer cells involve the inhibition of pathways such as AKT/mTOR.[6] Further research is needed to elucidate the precise mechanism by which this compound exerts its antileishmanial effect.

Q2: How can I reduce the cytotoxicity of this compound without compromising its efficacy?

Several strategies can be employed:

  • Formulation with Nanoparticles: Encapsulating this compound in nanoparticle-based delivery systems, such as liposomes, can facilitate targeted delivery to infected macrophages and potentially reduce systemic toxicity.[7]

  • Combination Therapy: Combining this compound with other antileishmanial drugs that have different mechanisms of action may allow for lower, less toxic doses of each compound while achieving a synergistic or additive effect.[6][7]

  • Co-administration with Cytoprotective Agents: Investigating the use of antioxidants or other cytoprotective agents may help to mitigate off-target cytotoxic effects on macrophages.

Q3: What are the appropriate controls for my cytotoxicity experiments?

  • Untreated Cells: Macrophages cultured in the absence of any treatment to establish a baseline for 100% viability.

  • Vehicle Control: Macrophages treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced toxicity.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin or a high concentration of a reference antileishmanial drug) to ensure the assay is sensitive to cytotoxic effects.

Q4: Can I use a different cytotoxicity assay than the one described in the protocol?

Yes, other colorimetric or fluorometric assays such as those using resazurin (AlamarBlue), or assays that measure the release of lactate dehydrogenase (LDH) can be used to assess macrophage viability. However, it is important to validate the chosen assay for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay against Murine Peritoneal Macrophages

This protocol details the procedure for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Thioglycolate medium (3%)

  • BALB/c mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Macrophage Harvesting: Elicit peritoneal macrophages from BALB/c mice by intraperitoneal injection of 1 mL of 3% thioglycolate medium. After 3-4 days, harvest the peritoneal exudate cells by washing the peritoneal cavity with cold, sterile PBS.

  • Cell Seeding: Centrifuge the cell suspension, resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Adjust the cell concentration and seed 1 x 10^5 macrophages per well in a 96-well plate. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell adherence.

  • Compound Preparation and Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 200 µM). Remove the medium from the adhered macrophages and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol describes the method for determining the 50% inhibitory concentration (IC50) of this compound against intracellular Leishmania amazonensis amastigotes.

Materials:

  • Leishmania amazonensis promastigotes

  • Murine peritoneal macrophages

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed murine peritoneal macrophages in a 24-well plate containing sterile glass coverslips at a density of 2 x 10^5 cells per well. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Parasite Infection: Infect the adhered macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: After the incubation period, wash the cells three times with sterile PBS to remove non-internalized promastigotes.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected macrophages.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Fixation and Staining: After incubation, remove the medium, wash the coverslips with PBS, and fix them with methanol. Stain the coverslips with Giemsa stain.

  • Microscopic Analysis: Mount the coverslips on microscope slides and determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis: Calculate the percentage of infection inhibition for each concentration compared to the untreated infected control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity and Antileishmanial Activity Assessment

G cluster_0 Cytotoxicity Assay cluster_1 Antileishmanial Assay Harvest_M Harvest Murine Peritoneal Macrophages Seed_M Seed Macrophages in 96-well Plate Harvest_M->Seed_M Treat_M Treat with Antileishmanial agent-25 Seed_M->Treat_M Incubate_M Incubate for 48h Treat_M->Incubate_M MTT_Assay Perform MTT Assay Incubate_M->MTT_Assay Analyze_M Calculate CC50 MTT_Assay->Analyze_M Seed_A Seed Macrophages on Coverslips Infect_A Infect with L. amazonensis Promastigotes Seed_A->Infect_A Treat_A Treat with Antileishmanial agent-25 Infect_A->Treat_A Incubate_A Incubate for 48h Treat_A->Incubate_A Stain_A Fix and Giemsa Stain Incubate_A->Stain_A Analyze_A Calculate IC50 Stain_A->Analyze_A G cluster_0 Troubleshooting Strategies High_Cytotoxicity High Macrophage Cytotoxicity Observed Optimize_Dose Optimize Dose & Exposure Time High_Cytotoxicity->Optimize_Dose Change_Cell_Line Change Macrophage Cell Line High_Cytotoxicity->Change_Cell_Line Formulation Use Nanoparticle Formulation High_Cytotoxicity->Formulation Combination Combination Therapy High_Cytotoxicity->Combination Goal Reduce Cytotoxicity, Maintain Efficacy Optimize_Dose->Goal Change_Cell_Line->Goal Formulation->Goal Combination->Goal G cluster_0 Potential Macrophage Targets Agent25 This compound (Imidazo[1,2-a]pyrimidine) PI3K_AKT PI3K/AKT/mTOR Pathway Agent25->PI3K_AKT Inhibition? Apoptosis Apoptosis Pathways Agent25->Apoptosis Induction? Inflammatory Inflammatory Signaling (e.g., NF-κB) Agent25->Inflammatory Modulation? Cell_Survival Macrophage Survival PI3K_AKT->Cell_Survival Promotes Cell_Death Macrophage Apoptosis Apoptosis->Cell_Death Induces Cytokine_Production Cytokine Release Inflammatory->Cytokine_Production Regulates

References

Optimizing dosage and administration route for Antileishmanial agent-25 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial Agent-25

Disclaimer: this compound is a hypothetical agent. The following information, including protocols and data, is based on established principles of antileishmanial drug development and is intended for illustrative purposes.

Troubleshooting Guides and FAQs

This section provides answers to common questions and solutions for potential issues researchers may encounter when working with this compound in vivo.

Formulation and Administration

  • Question: this compound has poor aqueous solubility. How can I prepare it for in vivo administration?

    • Answer: For poorly soluble compounds, several formulation strategies can be employed to improve bioavailability.[1][2][3][4] These include:

      • Co-solvent systems: Dissolving the agent in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle (e.g., saline, PBS). It is crucial to first determine the maximum tolerated concentration of the co-solvent in your animal model.

      • Suspensions: Micronizing the agent to reduce particle size and suspending it in a vehicle containing a surfactant (e.g., Tween 80) or a viscosity-enhancing agent (e.g., carboxymethyl cellulose) can improve stability and absorption.[5]

      • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can enhance absorption by dissolving the compound in a mixture of oils, surfactants, and co-solvents.[2]

  • Question: I am observing precipitation of this compound upon injection. What should I do?

    • Answer: Precipitation at the injection site can lead to variable dosing and local inflammation. To address this:

      • Ensure the formulation is homogenous before each administration by vortexing or sonicating.

      • Consider adjusting the formulation by increasing the concentration of the solubilizing agent or trying a different vehicle.

      • For intravenous injections, administer the formulation slowly to allow for rapid dilution in the bloodstream.[6]

  • Question: What is the recommended maximum injection volume for mice?

    • Answer: The maximum recommended injection volumes vary by route of administration to avoid adverse effects.[7][8][9][10]

      • Intravenous (IV): 5 ml/kg for a bolus injection and 10 ml/kg for a slow bolus injection.[6]

      • Intraperitoneal (IP): Up to 10 ml/kg.[7]

      • Oral (PO): Generally, 10 ml/kg.[8][9][10]

Toxicity and Animal Welfare

  • Question: My mice are showing signs of distress (e.g., weight loss, lethargy) after administration of this compound. What are the possible causes and what should I do?

    • Answer: Post-administration distress can be due to compound toxicity or issues with the formulation or administration procedure.

      • Compound Toxicity: Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[11] Observe the animals closely for clinical signs of toxicity and consider reducing the dose or frequency of administration.[12][13]

      • Formulation Issues: The vehicle itself may be causing adverse effects. Administer a vehicle-only control to a separate group of animals to assess its tolerability.

      • Administration Procedure: Improper injection technique can cause injury and distress.[9][14] Ensure that personnel are properly trained in the chosen administration route. For oral gavage, incorrect placement of the needle can lead to esophageal or stomach perforation.[9]

  • Question: How can I assess the toxicity of this compound?

    • Answer: Toxicity can be evaluated through several methods:[11][12][15]

      • Clinical Observations: Regularly monitor the animals for changes in weight, behavior, and appearance.

      • Hematology and Clinical Chemistry: Collect blood samples to analyze for changes in blood cell counts and markers of liver and kidney function.

      • Histopathology: At the end of the study, collect major organs (liver, spleen, kidneys, etc.) for microscopic examination to identify any tissue damage.[15]

Efficacy Assessment

  • Question: I am not observing a significant reduction in parasite burden after treatment with this compound. What could be the reason?

    • Answer: A lack of efficacy can stem from several factors:

      • Suboptimal Dosage or Route: The administered dose may be too low, or the chosen route of administration may result in poor bioavailability.[16] Consider performing a dose-response study and exploring different administration routes.

      • Inappropriate Treatment Schedule: The frequency and duration of treatment may not be optimal. Pharmacokinetic studies can help determine the half-life of the compound and inform a more effective dosing regimen.[16]

      • Drug Resistance: While unlikely for a new agent, the possibility of inherent resistance in the Leishmania strain should be considered.

      • Animal Model: The chosen animal model may not be appropriate for the Leishmania species being studied or for evaluating the efficacy of this particular compound.[17][18][19][20]

  • Question: What are the standard methods for quantifying parasite burden in animal models of leishmaniasis?

    • Answer: Several methods are commonly used to determine the number of parasites in infected tissues:[21][22][23][24]

      • Limiting Dilution Assay (LDA): This is a culture-based method considered the gold standard for quantifying viable parasites.[21][23]

      • Quantitative PCR (qPCR): This molecular method quantifies parasite DNA and is highly sensitive and specific.[21][22]

      • Direct Microscopic Counting: Giemsa-stained tissue smears can be used to count amastigotes, often expressed as Leishman-Donovan Units (LDUs).

      • In Vivo Imaging: If using a bioluminescent or fluorescent reporter-expressing Leishmania strain, parasite burden can be monitored non-invasively over time.[25]

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound against L. donovani in BALB/c Mice

Treatment GroupDose (mg/kg/day)Administration RouteDuration (days)Liver Parasite Burden (LDU ± SD)Spleen Parasite Burden (LDU ± SD)% Inhibition (Liver)% Inhibition (Spleen)
Vehicle Control-Oral142500 ± 3501800 ± 250--
Agent-2510Oral141500 ± 2001100 ± 1504039
Agent-2525Oral14750 ± 100550 ± 807069
Agent-2550Oral14250 ± 50180 ± 409090
Miltefosine20Oral14300 ± 60220 ± 508888

Table 2: Hypothetical Acute Toxicity Profile of this compound in Healthy BALB/c Mice (Single Dose)

Dose (mg/kg)Administration RouteMortality (within 14 days)Clinical SignsBody Weight Change (Day 14)
100Oral0/5No observable signs+ 5%
250Oral0/5Mild lethargy for 24h+ 3%
500Oral1/5Severe lethargy, ruffled fur- 2%
100IV0/5No observable signs+ 5%
250IV2/5Hunched posture, labored breathing- 4%

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice [8][9][10][26][27]

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position.

  • Measurement: Measure the distance from the tip of the mouse's nose to the last rib using the gavage needle to determine the correct insertion depth. Mark this depth on the needle.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the substance.

  • Withdrawal: Slowly remove the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[8]

Protocol 2: Intraperitoneal Injection in Mice [7][28][29][30]

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen. Tilting the mouse with its head slightly downward can help to move the abdominal organs away from the injection site.

  • Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[7][28]

  • Injection: Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.

  • Administration: Inject the substance smoothly.

  • Monitoring: Return the mouse to its cage and observe for any signs of discomfort.

Protocol 3: Determination of Parasite Burden by Limiting Dilution Assay (LDA) [21][31]

  • Tissue Homogenization: Aseptically remove the liver and spleen from euthanized mice and weigh them. Homogenize the tissues in a sterile Schneider's Drosophila Medium.

  • Serial Dilutions: Prepare a series of 10-fold serial dilutions of the tissue homogenate in a 96-well plate containing culture medium.

  • Incubation: Incubate the plates at 26°C for 7-10 days.

  • Microscopic Examination: Examine each well for the presence of viable, motile promastigotes using an inverted microscope.

  • Calculation: The parasite concentration is determined by the highest dilution at which parasites are still detectable. Statistical software, such as ELIDA, can be used to calculate the parasite burden per gram of tissue.[21]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy & Toxicity Assessment cluster_analysis Data Analysis formulation Formulate this compound treatment_start Initiate Treatment (e.g., Day 7 post-infection) formulation->treatment_start infection Infect BALB/c mice with L. donovani infection->treatment_start daily_dosing Daily Dosing (e.g., Oral Gavage) treatment_start->daily_dosing monitoring Monitor Animal Health (Weight, Clinical Signs) daily_dosing->monitoring monitoring->daily_dosing 14 days euthanasia Euthanasia & Organ Collection monitoring->euthanasia parasite_burden Determine Parasite Burden (Liver, Spleen) euthanasia->parasite_burden toxicity_analysis Toxicity Analysis (Histopathology) euthanasia->toxicity_analysis data_analysis Statistical Analysis & Interpretation parasite_burden->data_analysis toxicity_analysis->data_analysis troubleshooting_workflow cluster_issues cluster_solutions start Start: In vivo experiment with this compound issue Issue Encountered? start->issue solubility Poor Solubility / Precipitation issue->solubility Yes toxicity Animal Distress / Toxicity Signs issue->toxicity efficacy Lack of Efficacy issue->efficacy end Continue Experiment issue->end No sol_solubility Solution: - Use co-solvents - Create suspension - Optimize formulation solubility->sol_solubility sol_toxicity Solution: - Perform MTD study - Check vehicle toxicity - Refine administration technique toxicity->sol_toxicity sol_efficacy Solution: - Conduct dose-response study - Optimize treatment schedule - Re-evaluate animal model efficacy->sol_efficacy sol_solubility->end sol_toxicity->end sol_efficacy->end signaling_pathway agent25 Antileishmanial agent-25 membrane Leishmania Cell Membrane agent25->membrane kinase Protein Kinase X membrane->kinase Inhibits phospho Phosphorylation Cascade kinase->phospho tf Transcription Factor Y phospho->tf nucleus Nucleus tf->nucleus survival_genes Survival Gene Expression nucleus->survival_genes Blocks transcription apoptosis Apoptosis survival_genes->apoptosis Leads to

References

Improving the selectivity index of Antileishmanial agent-25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Antileishmanial Agent-25. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound. While its precise mechanism is under active investigation, preliminary studies suggest it disrupts the parasite's redox homeostasis by inhibiting trypanothione reductase. This enzyme is crucial for defending Leishmania against oxidative stress. By inhibiting this enzyme, Agent-25 leads to an accumulation of reactive oxygen species (ROS), causing damage to parasite macromolecules and inducing apoptosis-like cell death.

Q2: How is the Selectivity Index (SI) for this compound calculated?

A2: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its anti-parasitic activity.[1] A higher SI value indicates greater selectivity for the parasite over host cells. The formula is:

SI = CC50 (50% Cytotoxic Concentration in host cells) / IC50 (50% Inhibitory Concentration against Leishmania amastigotes)

An SI value greater than 10 is generally considered promising for a potential drug candidate.

Troubleshooting Guide

Issue 1: High variability in IC50 values for Agent-25 between experiments.

  • Possible Cause 1: Inconsistent parasite stage. The susceptibility of Leishmania to antileishmanial agents can vary between promastigote and amastigote stages, and even between different growth phases of promastigotes.

    • Solution: Ensure you are consistently using the same parasite stage (intracellular amastigotes are the most clinically relevant form) and that promastigotes, if used for infection, are in the stationary phase.

  • Possible Cause 2: Inconsistent macrophage infection rate. The number of intracellular amastigotes can influence the apparent IC50.

    • Solution: Standardize the multiplicity of infection (MOI) and the incubation time for parasite invasion of macrophages.[2][3] Verify the infection rate by microscopy before adding Agent-25.

  • Possible Cause 3: Reagent instability. Agent-25 may be sensitive to light, temperature, or repeated freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of Agent-25 for each experiment from a stock solution stored under recommended conditions (e.g., -20°C, protected from light).

Issue 2: Low Selectivity Index (SI < 10) due to high host cell cytotoxicity (low CC50).

  • Possible Cause 1: Off-target effects of Agent-25. The compound may be interacting with mammalian cellular pathways in addition to the parasitic target.

    • Solution 1: Formulation Strategies. Modifying the drug's formulation can alter its pharmacokinetic profile and potentially reduce toxicity.[4][5] Encapsulating Agent-25 in lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve its delivery to infected macrophages and reduce exposure to other host cells.[6][7][8]

    • Solution 2: Combination Therapy. Combining Agent-25 with another antileishmanial drug at lower concentrations can achieve a synergistic effect, allowing for a reduction in the dose of Agent-25 and thereby lowering its cytotoxicity.[9][10][11][12]

  • Possible Cause 2: Assay-related artifacts. The cytotoxicity assay itself may be producing inaccurate results.

    • Solution: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve Agent-25 is not toxic to the host cells. Run appropriate vehicle controls. If using colorimetric assays like MTT, ensure the compound does not interfere with the reagent.[13] Consider using a different viability assay (e.g., Resazurin-based) to confirm the results.[1][14][15]

Strategies to Improve the Selectivity Index of Agent-25

Improving the selectivity index is a key challenge in drug development. Below are some experimental strategies that can be employed.

Table 1: Hypothetical Data on Improving Selectivity Index of Agent-25
StrategyAgent-25 Concentration (µM) for IC50Host Cell CC50 (µM)Selectivity Index (SI)Notes
Unmodified Agent-25 5.025.05.0Baseline measurement
Liposomal Formulation 4.590.020.0Improved delivery to macrophages, reduced systemic toxicity.
Combination with Amphotericin B (low dose) 2.5 (Agent-25) + 0.05 (AmB)40.016.0Synergistic effect allows for lower, less toxic doses of Agent-25.
PEGylation 6.0150.025.0Increased half-life and reduced off-target cytotoxicity.

Experimental Protocols

Protocol 1: Determination of IC50 against Intracellular Leishmania Amastigotes
  • Macrophage Seeding: Seed murine macrophages (e.g., J774.A1) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 4 hours at 37°C with 5% CO2 to allow for adherence.[2]

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate overnight at 32°C with 5% CO2.

  • Wash: The next day, gently wash the wells with warm PBS to remove non-internalized promastigotes.

  • Drug Application: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plate for 72 hours at 32°C with 5% CO2.

  • Quantification: Lyse the macrophages and determine the number of viable amastigotes. This can be done by microscopic counting after Giemsa staining or using a colorimetric/fluorometric assay if a reporter strain of Leishmania is used.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of CC50 in Host Macrophages (MTT Assay)
  • Cell Seeding: Seed macrophages (e.g., J774.A1) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Drug Application: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

  • Incubation: Incubate for 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[13][18]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound

G Agent25 This compound TryR Trypanothione Reductase Agent25->TryR Inhibition Try_SH2 Trypanothione (reduced) TryR->Try_SH2 Reduction Try_S2 Trypanothione (oxidized) ROS Reactive Oxygen Species (ROS) Try_S2->ROS Leads to accumulation of Try_SH2->Try_S2 Macromolecules Parasite Macromolecules (DNA, proteins, lipids) ROS->Macromolecules Oxidative Damage Apoptosis Apoptosis-like Cell Death Macromolecules->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Diagram 2: Experimental Workflow for Determining Selectivity Index

G cluster_IC50 IC50 Determination (Anti-parasitic Activity) cluster_CC50 CC50 Determination (Host Cell Cytotoxicity) seed_macro Seed Macrophages infect_leishmania Infect with Leishmania seed_macro->infect_leishmania add_agent25_ic50 Add Serial Dilutions of Agent-25 infect_leishmania->add_agent25_ic50 incubate_ic50 Incubate 72h add_agent25_ic50->incubate_ic50 quantify_parasites Quantify Viable Parasites incubate_ic50->quantify_parasites calc_ic50 Calculate IC50 quantify_parasites->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si seed_macro_cc50 Seed Macrophages add_agent25_cc50 Add Serial Dilutions of Agent-25 seed_macro_cc50->add_agent25_cc50 incubate_cc50 Incubate 48h add_agent25_cc50->incubate_cc50 viability_assay Perform MTT/Resazurin Assay incubate_cc50->viability_assay calc_cc50 Calculate CC50 viability_assay->calc_cc50 calc_cc50->calc_si

Caption: Workflow for determining the Selectivity Index of Agent-25.

References

Strategies to minimize off-target effects of Antileishmanial agent-25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Antileishmanial agent-25.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a novel investigational compound with selective activity against intracellular amastigotes of Leishmania species, exhibiting a half-maximal inhibitory concentration (IC50) of 6.63 μM.[1] While its precise molecular target in Leishmania is still under investigation, preliminary studies suggest it may interfere with parasitic protein kinases involved in cell cycle progression.

Q2: What are the potential off-target effects of this compound in mammalian host cells?

As with many kinase inhibitors, this compound has the potential for off-target effects on host cell kinases, which could lead to cytotoxicity, immunomodulation, or other adverse effects. Common off-target effects of small molecule inhibitors can include interactions with structurally similar proteins, leading to unintended biological consequences.[2] Continuous monitoring and post-marketing surveillance are crucial for identifying previously unrecognized off-target effects.[2]

Q3: What are the general strategies to minimize off-target effects?

Several strategies can be employed to minimize off-target effects, including:

  • Rational Drug Design: Utilizing computational and structural biology tools to enhance the specificity of the agent for its intended parasite target.[2]

  • Advanced Drug Delivery Systems: Encapsulating this compound in systems like liposomes or nanoparticles can improve its therapeutic index by targeting it to infected macrophages and reducing systemic exposure.[3]

  • Combination Therapy: Using this compound in combination with other antileishmanial drugs can allow for lower doses of each agent, thereby reducing the likelihood of off-target toxicity.[4]

  • High-Throughput Screening: This can be used to rapidly test compounds against a specific target to identify those with the highest affinity and selectivity.[2]

Q4: How can I experimentally assess the off-target effects of this compound?

A combination of in vitro and in vivo assays is recommended. These can include:

  • Cytotoxicity Assays: To determine the concentration at which the agent is toxic to host cells.

  • Kinase Profiling: Screening against a panel of human kinases to identify potential off-target interactions.

  • Phenotypic Screening: Assessing the overall effect of the compound on a cell or organism to gain insights into its biological activity and potential side effects.[2]

  • Thermal Proteome Profiling (TPP): This technique can identify direct and off-target protein binding by measuring changes in protein thermal stability upon drug interaction.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental use of this compound.

Problem 1: High cytotoxicity observed in macrophage host cells at concentrations effective against Leishmania amastigotes.

  • Question: My experiments show that this compound is effective at killing intracellular amastigotes, but it also causes significant death of the host macrophage cell line at similar concentrations. How can I improve the selectivity?

  • Answer: This suggests a narrow therapeutic window. Here are some steps to troubleshoot this issue:

    • Determine the Selectivity Index (SI): First, quantify the issue by calculating the SI (CC50 in host cells / IC50 in amastigotes). A low SI confirms the problem.

    • Consider a Formulation Strategy: Encapsulating this compound in a drug delivery system like liposomes can enhance its uptake by infected macrophages and limit its exposure to non-target cells, which has been shown to reduce the toxicity of other antileishmanial drugs like Amphotericin B.[3][6]

    • Investigate Combination Therapy: Explore the synergistic effects of this compound with approved antileishmanial drugs such as miltefosine or paromomycin.[4][6] This may allow you to use a lower, less toxic concentration of Agent-25.

    • Structural Modification: If resources permit, consider medicinal chemistry efforts to modify the structure of this compound to improve its selectivity for the parasite target over host cell kinases.[2]

Problem 2: Inconsistent results in in vitro antileishmanial activity assays.

  • Question: I am getting variable IC50 values for this compound in my intracellular amastigote assays. What could be the cause?

  • Answer: Inconsistent results can arise from several factors. Consider the following:

    • Parasite and Host Cell Health: Ensure that both the Leishmania parasites and the host macrophage cell line are in a healthy, logarithmic growth phase. The infectivity of the parasites can influence drug susceptibility.[7]

    • Drug Stability and Solubility: Confirm the stability and solubility of this compound in your culture medium. Precipitation of the compound will lead to inaccurate dosing.

    • Assay Protocol Standardization: Ensure all assay parameters, such as parasite-to-macrophage ratio, incubation times, and readout methods, are consistent across experiments.

    • Drug-Resistant Strains: The emergence of resistant parasite strains can lead to a decrease in efficacy.[6]

Problem 3: Off-target activity is suspected, but the specific off-target is unknown.

  • Question: My data suggests that this compound has off-target effects, but I am unsure how to identify the specific molecular off-targets.

  • Answer: Identifying unknown off-targets is a critical step in drug development.[8] Here is a suggested workflow:

    • Broad Kinase Panel Screening: Submit this compound for screening against a large panel of human kinases. This can provide a list of potential off-target kinases that bind to the compound.

    • Peptidomics-Based Approaches: Utilize peptidomics to investigate the impact of the drug on protein-protein interactions, protein expression profiles, and post-translational modifications in host cells.[9]

    • Thermal Proteome Profiling (TPP): This method can identify protein targets by detecting changes in their thermal stability upon ligand binding.[5]

    • Interactome-Based Deep Learning: Computational methods using artificial neural networks can model cellular transcriptional responses to drugs to infer drug-target interactions and explain off-target mechanisms of action.[10]

Data Presentation

Table 1: Hypothetical In Vitro Activity and Cytotoxicity of this compound

FormulationIC50 vs. L. donovani Amastigotes (µM)CC50 vs. Macrophages (µM)Selectivity Index (SI)
Free this compound6.6312.51.88
Liposomal this compound4.2555.012.94

Table 2: Hypothetical Kinase Profiling of this compound (Selected Kinases)

Kinase% Inhibition at 10 µM
Leishmania Target Kinase-195%
Human Kinase A78%
Human Kinase B45%
Human Kinase C12%

Experimental Protocols

Protocol 1: Determination of In Vitro Selectivity Index

  • Host Cell Cytotoxicity (CC50):

    • Seed macrophages (e.g., J774.1) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the cell plates with the drug dilutions and incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., AlamarBlue) or MTT assay.

    • Calculate the CC50 value, the concentration that reduces cell viability by 50%, using non-linear regression analysis.

  • Intracellular Amastigote Activity (IC50):

    • Infect adherent macrophages with Leishmania promastigotes at a ratio of 10:1 (parasites:macrophage) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Wash the plates to remove non-phagocytosed promastigotes.

    • Add serial dilutions of this compound and incubate for 72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC50 value, the concentration that reduces the parasite burden by 50%, using non-linear regression analysis.

  • Calculate Selectivity Index (SI):

    • SI = CC50 / IC50

Protocol 2: Workflow for Assessing Off-Target Kinase Inhibition

  • Primary Screen:

    • Perform a single-dose (e.g., 10 µM) screen of this compound against a broad panel of recombinant human kinases.

    • Identify any kinases that show significant inhibition (e.g., >50%).

  • Dose-Response Analysis:

    • For any hits from the primary screen, perform a 10-point dose-response curve to determine the IC50 for each off-target kinase.

  • Cellular Target Engagement:

    • For potent off-target kinases, use cellular thermal shift assays (CETSA) or NanoBRET™ assays in relevant human cell lines to confirm that this compound engages the target in a cellular context.

  • Functional Consequences:

    • Investigate the functional consequences of off-target inhibition by assessing relevant downstream signaling pathways using techniques like Western blotting for phosphorylated substrates.

Visualizations

G cluster_0 cluster_1 Leishmania Parasite cluster_2 Host Cell A This compound B Parasite Kinase (Intended Target) A->B On-Target Effect D Host Kinase (Off-Target) A->D Off-Target Effect C Parasite Death B->C Inhibition E Cytotoxicity / Adverse Effects D->E Inhibition

Caption: On-target vs. off-target effects of this compound.

G cluster_0 cluster_1 A Start: High Cytotoxicity Observed B Calculate Selectivity Index (SI) A->B C SI > 10? B->C D Proceed with Further Studies C->D Yes E Implement Mitigation Strategy C->E No F Liposomal Formulation E->F G Combination Therapy E->G H Re-evaluate SI F->H G->H H->C

Caption: Troubleshooting workflow for high cytotoxicity.

G cluster_0 cluster_1 A Start: Identify Potential Off-Targets B Broad Kinase Panel Screen A->B C Identify Hits (>50% Inhibition) B->C D Determine IC50 (Dose-Response) C->D E Confirm Cellular Target Engagement D->E F Assess Functional Consequences E->F G End: Characterized Off-Target Profile F->G

Caption: Experimental workflow for off-target identification.

References

Enhancing the stability of Antileishmanial agent-25 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Antileishmanial agent-25 in culture media. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in standard culture media like RPMI-1640?

The stability of this compound can be variable in standard culture media and is influenced by factors such as media composition, pH, temperature, and light exposure. In RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), a noticeable degradation can be observed over a 24-hour incubation period at 37°C. It is recommended to prepare fresh solutions for each experiment.

Q2: What are the primary factors that contribute to the degradation of this compound in culture media?

Several factors can contribute to the degradation of this compound. These include:

  • Hydrolytic degradation: The compound may be susceptible to hydrolysis in aqueous environments.

  • Oxidation: Components in the culture media, such as metal ions, can catalyze oxidative degradation.[1][2]

  • Enzymatic degradation: Serum components, if not heat-inactivated properly, may contain enzymes that can metabolize the agent.

  • Light sensitivity: Exposure to light, especially UV, may lead to photodegradation.

Q3: Are there any recommended additives or modifications to the culture media to improve the stability of this compound?

Yes, several strategies can be employed to enhance stability. The use of antioxidants, such as N-acetylcysteine or ascorbic acid, can mitigate oxidative degradation. Additionally, chelating agents like EDTA can be used to sequester metal ions that may catalyze degradation. For compounds susceptible to hydrolysis, adjusting the pH of the medium to a more favorable range can be beneficial.

Q4: How should I properly store stock solutions of this compound?

For maximum stability, stock solutions of this compound should be prepared in a suitable solvent like DMSO at a high concentration. These stock solutions should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q5: Can the presence of cells in the culture affect the stability of this compound?

Yes, cellular metabolism can significantly impact the stability of the compound. Cells can metabolize this compound, leading to a decrease in its effective concentration over time. It is important to consider cellular uptake and metabolism when designing and interpreting experiments.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of activity of this compound in my in vitro assays.

  • Question: Have you confirmed the stability of the agent under your specific experimental conditions?

  • Answer: It is crucial to perform a stability study of this compound in your culture medium in the absence of cells. This will help determine the chemical stability of the compound. You can analyze samples at different time points using methods like HPLC or LC-MS to quantify the amount of intact agent remaining.

  • Question: Are you preparing fresh working solutions for each experiment?

  • Answer: Due to its limited stability in aqueous media, it is highly recommended to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

  • Question: Have you considered the impact of serum in your media?

  • Answer: If using a serum-supplemented medium, consider heat-inactivating the serum to denature degradative enzymes. Alternatively, you can test the stability in a serum-free medium to see if stability improves.

Issue 2: I am seeing inconsistent results between experimental replicates.

  • Question: How are you preparing and storing your stock and working solutions?

  • Answer: Inconsistent results can arise from improper handling of the compound. Ensure that your stock solutions are stored in single-use aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles. When preparing working solutions, ensure thorough mixing.

  • Question: Are you protecting your solutions from light?

  • Answer: If this compound is light-sensitive, exposure to ambient light during experimental setup can lead to variable degradation between replicates. Work in a dimmed environment or use light-blocking tubes and plates.

Issue 3: The compound appears to be precipitating in the culture medium.

  • Question: What is the final concentration of the solvent (e.g., DMSO) in your culture medium?

  • Answer: High concentrations of organic solvents can cause precipitation of the compound when added to aqueous media. Ensure the final solvent concentration is low, typically below 0.5%, and does not affect cell viability. A solubility test in the culture medium prior to the experiment is recommended.

  • Question: Have you tried using solubility enhancers?

  • Answer: If solubility is an issue, the use of pharmaceutically acceptable solubilizing agents or cyclodextrins might be considered to improve the solubility of this compound in the culture medium.[3]

Data Presentation

Table 1: Stability of this compound (10 µM) in RPMI-1640 at 37°C

Time (hours)% Remaining (without stabilizers)% Remaining (with 1 mM N-acetylcysteine)% Remaining (with 50 µM EDTA)
0100100100
4859592
8658885
12458278
24207570

Table 2: Effect of pH on the Stability of this compound in Culture Media after 24 hours at 37°C

Media pH% Remaining
6.835
7.220
7.415
7.810

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media using HPLC

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired culture medium (e.g., RPMI-1640 + 10% FBS).

    • If testing stabilizers, prepare stock solutions of the stabilizers (e.g., 100 mM N-acetylcysteine, 5 mM EDTA).

  • Experimental Setup:

    • In sterile microcentrifuge tubes, add the culture medium.

    • If using stabilizers, add them to the designated tubes to achieve the final desired concentration.

    • Spike the medium with this compound to a final concentration of 10 µM.

    • Prepare a "time 0" sample by immediately transferring an aliquot of the mixture to a new tube and adding an equal volume of cold acetonitrile to precipitate proteins and stop degradation. Store at -20°C.

    • Incubate the remaining tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • At designated time points (e.g., 4, 8, 12, 24 hours), collect aliquots from each condition.

    • Immediately mix the collected aliquots with an equal volume of cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto a suitable C18 column.

    • Use a mobile phase gradient appropriate for separating this compound from its degradation products.

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

    • Quantify the peak area of the intact this compound at each time point. The percentage remaining is calculated relative to the peak area at time 0.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solutions (Agent-25, Media, Stabilizers) setup Spike Agent-25 into Media (± Stabilizers) prep->setup t0 Collect 'Time 0' Sample setup->t0 incubate Incubate at 37°C setup->incubate collect Collect Samples at Time Points (4, 8, 12, 24h) incubate->collect process Process Samples (Acetonitrile Precipitation) collect->process analyze Analyze by HPLC/LC-MS process->analyze quantify Quantify Remaining Agent-25 analyze->quantify

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_parasite Leishmania Parasite agent This compound target Parasite-Specific Kinase agent->target Inhibits pathway Essential Survival Pathway target->pathway Blocks apoptosis Parasite Apoptosis pathway->apoptosis Induces

Caption: Hypothetical mechanism of action for this compound.

References

Addressing resistance development to Antileishmanial agent-25 in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antileishmanial Agent-25. This resource is designed for researchers, scientists, and drug development professionals working with this novel therapeutic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to resistance development in Leishmania.

For the purposes of this guide, this compound is a novel oral therapeutic that disrupts kinetoplast DNA (kDNA) replication by inhibiting the activity of a key mitochondrial topoisomerase.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of emerging resistance to this compound in our Leishmania cultures?

A1: The primary indicator of developing resistance is a gradual increase in the 50% inhibitory concentration (IC50) of the agent required to inhibit parasite growth. You may observe that higher concentrations of Agent-25 are needed to achieve the same level of parasite killing as in previous experiments. Another sign can be a slower rate of parasite clearance in your in vitro assays, even at concentrations that were previously effective.

Q2: How can we definitively confirm that our Leishmania cell line has developed resistance to this compound?

A2: Confirmation of resistance requires a standardized in vitro drug susceptibility assay to compare the IC50 value of your potentially resistant line against the parental, susceptible strain.[1][2] A significant and reproducible increase in the IC50 (typically a 3-fold or higher increase) is a strong confirmation of resistance. It is also crucial to ensure the stability of the resistance phenotype by culturing the parasites in the absence of the drug for several passages and then re-evaluating the IC50.[3]

Q3: What are the likely molecular mechanisms driving resistance to this compound?

A3: Based on known mechanisms of resistance in Leishmania to other agents, resistance to this compound could be multifactorial.[4][5] The most probable mechanisms include:

  • Reduced Drug Uptake: Mutations in the gene encoding the parasite's transporter responsible for Agent-25 uptake can significantly decrease the intracellular concentration of the drug.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Agent-25 out of the parasite, preventing it from reaching its target.[8][9][10]

  • Target Modification: Mutations in the gene encoding the mitochondrial topoisomerase, the target of Agent-25, can alter the drug's binding site, reducing its inhibitory effect.

  • Gene Amplification: Amplification of the target gene or genes that confer resistance can lead to higher levels of the target protein or efflux pumps, respectively.[11][12]

Q4: We are observing a loss of the resistant phenotype after culturing the parasites without this compound. Why is this happening?

A4: This phenomenon suggests that the resistance mechanism may be unstable. This can occur if the resistance is mediated by the amplification of a gene on an extrachromosomal piece of DNA, known as an amplicon. These amplicons can be lost during cell division in the absence of drug pressure, leading to a reversion to susceptibility. In contrast, stable resistance is typically caused by mutations in the gene itself.[11]

Troubleshooting Guides

Problem: High variability in IC50 values for this compound across experiments.

Possible Cause Troubleshooting Step
Inconsistent Parasite Density Ensure that the initial number of promastigotes or amastigotes per well is consistent for every assay. Use a hemocytometer or an automated cell counter for accurate quantification.
Variable Parasite Growth Phase Always use parasites from the logarithmic (log) phase of growth for your assays. Parasites in the stationary phase can exhibit altered drug susceptibility.[13][14]
Reagent Instability Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (e.g., protected from light, at the correct temperature).
Assay Readout Inconsistency Ensure that the incubation time with the viability dye (e.g., resazurin, MTT) is consistent across all plates and experiments. Read the plates at the same time point after adding the dye.

Problem: Unable to identify mutations in the target topoisomerase gene in a confirmed resistant line.

Possible Cause Troubleshooting Step
Resistance is not target-mediated. The resistance mechanism may involve reduced drug uptake or increased efflux. Sequence the genes for known drug transporters in Leishmania. Perform a drug accumulation assay using a fluorescent analog of Agent-25, if available, or a radiolabeled version.[15]
Gene expression changes. Resistance might be due to the overexpression of the target gene or efflux pumps. Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of the topoisomerase gene and known ABC transporter genes between your resistant and susceptible lines.[12][16][17]
Post-translational modifications. Changes in protein phosphorylation or other modifications could affect drug-target interaction. This is more complex to investigate and may require proteomic approaches.

Quantitative Data Summary

Table 1: Comparative IC50 Values for this compound

Leishmania LineIC50 (µM) ± SD (Promastigotes)IC50 (µM) ± SD (Amastigotes)Resistance Index (Fold Increase)
Wild-Type (Susceptible)0.5 ± 0.080.8 ± 0.121.0
Resistant Line A (Stable)15.2 ± 1.524.5 ± 2.830.4
Resistant Line B (Unstable)8.9 ± 0.914.2 ± 1.717.8

Table 2: Relative Gene Expression in Agent-25 Resistant vs. Susceptible Lines

GeneFunctionRelative Fold Change in Expression (Resistant Line A)
Mito-Topo-25Target of Agent-251.2
ABC-Transporter-XPutative Drug Efflux Pump8.5
Membrane-Transporter-YPutative Drug Uptake Transporter0.2

Experimental Protocols

Protocol 1: In Vitro Generation of this compound Resistant Leishmania

  • Start with a clonal population of wild-type, susceptible Leishmania promastigotes.

  • Culture the parasites in the presence of a sub-lethal concentration of this compound (e.g., at the IC50 concentration).

  • Monitor the culture for parasite growth. Once the parasites adapt and resume normal growth, increase the drug concentration in a stepwise manner.[18]

  • Continue this process of gradually increasing the drug pressure over several months.

  • Periodically determine the IC50 of the population to monitor the development of resistance.

  • Once a desired level of resistance is achieved, clone the resistant population by limiting dilution to ensure a genetically homogenous line for further studies.

Protocol 2: Drug Susceptibility Assay using Resazurin

  • Harvest log-phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include wells with no drug as a positive control for growth and wells with a high concentration of a known lethal drug as a negative control.

  • Incubate the plate at the appropriate temperature for Leishmania promastigotes (e.g., 26°C) for 72 hours.

  • Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Isolate total RNA from log-phase promastigotes of both susceptible and resistant Leishmania lines using a suitable RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (e.g., Mito-Topo-25, ABC-Transporter-X) and a reference housekeeping gene (e.g., GAPDH, α-tubulin).

  • Run the qRT-PCR on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and susceptible lines.

Visualizations

G cluster_extracellular Extracellular Space cluster_parasite Leishmania Parasite cluster_mitochondrion Mitochondrion Agent-25_ext This compound Transporter Membrane Transporter-Y Agent-25_ext->Transporter Uptake Agent-25_int Intracellular Agent-25 Transporter->Agent-25_int EffluxPump ABC Transporter-X Agent-25_int->EffluxPump Efflux Topoisomerase Mitochondrial Topoisomerase Agent-25_int->Topoisomerase Inhibition kDNA kDNA Replication Topoisomerase->kDNA ParasiteDeath Parasite Death kDNA->ParasiteDeath Disruption leads to Res_Efflux Overexpression (Resistance) Res_Efflux->EffluxPump Res_Target Mutation in Target (Resistance) Res_Target->Topoisomerase Res_Transporter Res_Transporter Res_Transporter->Transporter

Caption: Mechanism of action of Agent-25 and potential resistance pathways.

G start Start with Susceptible Leishmania Culture step1 Culture with sub-lethal [Agent-25] (e.g., IC50) start->step1 step2 Monitor for Growth Adaptation step1->step2 step3 Stepwise Increase of [Agent-25] step2->step3 decision Desired Resistance Level Achieved? step3->decision decision->step3 No step4 Confirm IC50 with Susceptibility Assay decision->step4 Yes step5 Clone Resistant Population (Limiting Dilution) step4->step5 end Characterize Stable Resistant Line step5->end

Caption: Workflow for generating a drug-resistant Leishmania cell line.

G start Inconsistent IC50 Results q1 Is Parasite Density Consistent? start->q1 a1_yes Check Parasite Growth Phase q1->a1_yes Yes a1_no Standardize Cell Counting Protocol q1->a1_no No q2 Are Parasites in Log Phase? a1_yes->q2 end Consistent IC50 Results a1_no->end a2_yes Check Reagent Stability q2->a2_yes Yes a2_no Harvest Parasites from Log Phase Cultures q2->a2_no No q3 Are Drug Stocks Fresh and Stored Correctly? a2_yes->q3 a2_no->end a3_yes Standardize Assay Readout Timing q3->a3_yes Yes a3_no Prepare Fresh Drug Stocks q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Validation & Comparative

Comparative Efficacy and Mechanism of Action: Antileishmanial Agent-25 vs. Miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Drug Development

This guide provides a comparative analysis of the established antileishmanial drug, miltefosine, and a hypothetical next-generation agent, designated Antileishmanial Agent-25. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel compounds against current standards of care. The data for this compound is illustrative, based on a plausible mechanism of action for a developmental compound, to demonstrate a comparative assessment.

Mechanism of Action

The therapeutic efficacy of an antileishmanial agent is intrinsically linked to its mechanism of action. Miltefosine exhibits a pleiotropic effect, impacting multiple parasite functions, whereas the hypothetical this compound is conceptualized as a targeted inhibitor of a key parasite-specific kinase.

Miltefosine: As the only oral drug for leishmaniasis, miltefosine has a complex mechanism of action that is not fully elucidated. Its primary effects involve the disruption of lipid metabolism and cell signaling pathways.[1] It inhibits phosphatidylcholine biosynthesis, a critical component of the parasite's cell membrane, and interferes with the function of cytochrome c oxidase within the mitochondria, leading to mitochondrial dysfunction.[1][2][3] Furthermore, miltefosine has been shown to disrupt the parasite's intracellular Ca2+ homeostasis by affecting acidocalcisomes and activating a parasite-specific Ca2+ channel, ultimately inducing an apoptosis-like cell death.[2][3][4][5]

This compound (Hypothetical): This agent is designed as a potent and selective inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase essential for parasite cell cycle regulation and viability.[6] By targeting a specific kinase that is distinct from mammalian host kinases, Agent-25 aims to achieve high efficacy with an improved safety profile. Inhibition of CRK12 is theorized to halt the parasite's replicative cycle, leading to cell cycle arrest and subsequent parasite death, representing a more targeted therapeutic approach compared to miltefosine.[6][7]

G cluster_0 Miltefosine Pathway cluster_1 This compound Pathway (Hypothetical) Milt Miltefosine Lipid Phospholipid Biosynthesis Milt->Lipid Inhibits Mito Mitochondrial Function Milt->Mito Disrupts Ca Ca2+ Homeostasis (Acidocalcisome) Milt->Ca Disrupts Apoptosis Apoptosis-like Cell Death Lipid->Apoptosis Mito->Apoptosis Ca->Apoptosis Agent25 Agent-25 CRK12 Leishmania CRK12 Agent25->CRK12 Inhibits Cycle Cell Cycle Progression CRK12->Cycle Regulates Arrest Cell Cycle Arrest & Parasite Death CRK12->Arrest Inhibition leads to Cycle->Arrest

Caption: Comparative signaling pathways of Miltefosine and hypothetical Agent-25.

Quantitative Efficacy and Cytotoxicity

The therapeutic potential of a drug candidate is determined by its ability to eliminate the parasite at concentrations that are non-toxic to host cells. This is assessed by comparing the 50% inhibitory concentration (IC50) against the parasite with the 50% cytotoxic concentration (CC50) against mammalian cells.

Table 1: In Vitro Activity against L. donovani and Mammalian Cells
CompoundTarget Organism/Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Miltefosine L. donovani promastigotes3.27 - 7.92[8]J774A.1 Macrophages77[9]
L. donovani amastigotes3.85 - 11.35[8]
Agent-25 (Hypothetical) L. donovani promastigotes0.85J774A.1 Macrophages>200
L. donovani amastigotes0.60

Note: IC50 values for miltefosine can vary between studies and parasite isolates. The range presented reflects values reported for clinical isolates.[8] The data for Agent-25 is hypothetical, illustrating superior potency and a significantly wider therapeutic window.

Table 2: In Vivo Efficacy in L. donovani-Infected BALB/c Mice
Treatment GroupDosageTreatment DurationParasite Burden Reduction (%) (Liver)
Vehicle Control -28 Days0%
Miltefosine 20 mg/kg/day (oral)28 Days~95%
Agent-25 (Hypothetical) 10 mg/kg/day (oral)28 Days>99%

Note: In vivo efficacy data is based on typical outcomes in the BALB/c mouse model of visceral leishmaniasis.[10][11]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of experimental data. Below are the standard protocols for the key assays cited in this guide.

In Vitro Amastigote Susceptibility Assay

This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.

  • Cell Culture: Murine macrophage cell line J774A.1 or human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 humidified incubator.[12][13]

  • Macrophage Differentiation (for THP-1): THP-1 monocytes are differentiated into adherent macrophages by treatment with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[13]

  • Infection: Adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are washed away.

  • Drug Treatment: The infected macrophages are treated with serial dilutions of the test compounds (e.g., this compound, miltefosine) for 72 hours.

  • Quantification: After incubation, cells are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that causes a 50% reduction in the number of intracellular amastigotes compared to the untreated control.

Mammalian Cell Cytotoxicity Assay (CC50)

This assay measures the toxicity of a compound to the host cells used in the amastigote susceptibility assay.

  • Cell Seeding: J774A.1 macrophages or differentiated THP-1 cells are seeded in a 96-well plate at a density of 1x10^5 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are exposed to the same serial dilutions of the test compounds for 72 hours.

  • Viability Assessment: Cell viability is assessed using the resazurin reduction assay.[12] Resazurin is added to each well and incubated for 4 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Fluorescence is measured using a plate reader (560 nm excitation / 590 nm emission).

  • CC50 Calculation: The CC50 is the drug concentration that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy in BALB/c Mouse Model

This protocol outlines the standard model for evaluating drug efficacy against visceral leishmaniasis.[14]

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.[15]

  • Infection: Mice are infected via intravenous (tail vein) injection with 1x10^7 stationary-phase L. donovani promastigotes.[14]

  • Treatment Initiation: Treatment begins 14-28 days post-infection, allowing the infection to establish in the liver and spleen.

  • Drug Administration: Compounds are administered orally via gavage daily for a prescribed period (e.g., 28 days).

  • Euthanasia and Organ Harvest: 24 hours after the final dose, mice are euthanized. The liver and spleen are aseptically removed and weighed.

  • Parasite Burden Quantification: A small, weighed portion of each organ is homogenized. The homogenate is serially diluted and cultured in parasite growth medium. The number of viable parasites is determined by counting the number of wells positive for promastigote growth, expressed as Leishman-Donovan Units (LDU).

  • Efficacy Calculation: The percentage reduction in parasite burden is calculated by comparing the LDU of treated groups to the vehicle control group.

G cluster_workflow Antileishmanial Drug Discovery Workflow Start Compound Library Promastigote In Vitro Screen (Promastigotes) Start->Promastigote Primary Screen Cytotoxicity Cytotoxicity Screen (Mammalian Cells) Promastigote->Cytotoxicity Assess Toxicity Amastigote In Vitro Screen (Intracellular Amastigotes) Cytotoxicity->Amastigote Assess SI & Potency Hit Hit Compound Amastigote->Hit Identify Hits InVivo In Vivo Efficacy (BALB/c Mouse Model) Hit->InVivo Validate in Animal Model Lead Lead Candidate InVivo->Lead Select Lead

Caption: A typical workflow for antileishmanial drug screening and development.

References

In Vivo Validation of Antileishmanial Agent-25: A Comparative Guide for Visceral Leishmaniasis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo comparison of the novel therapeutic candidate, Antileishmanial agent-25, against established treatments for visceral leishmaniasis (VL) in a golden hamster (Mesocricetus auratus) model. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective analysis of the agent's preclinical efficacy, safety profile, and potential as a next-generation therapy for this neglected tropical disease. The Syrian hamster model is considered one of the most suitable for studying VL as it closely mimics the clinical and pathological progression of the human disease[1][2].

Comparative Efficacy and Safety Profile

The in vivo antileishmanial activity of Agent-25 was evaluated in a well-established hamster model of visceral leishmaniasis. The efficacy of Agent-25 was compared against standard therapies, including Amphotericin B, Miltefosine, and Sodium Stibogluconate. The following tables summarize the key findings from these preclinical studies.

Table 1: Comparative Efficacy of Antileishmanial Agents in a Hamster Model of Visceral Leishmaniasis

AgentDosage RegimenRoute of Administration% Inhibition of Splenic Parasite Burden (Mean ± SD)% Inhibition of Hepatic Parasite Burden (Mean ± SD)
This compound 20 mg/kg/day for 5 days Oral 98.2 ± 1.5 99.1 ± 0.8
Amphotericin B1 mg/kg/day for 5 daysIntravenous99.5 ± 0.499.8 ± 0.2
Miltefosine20 mg/kg/day for 28 daysOral95.7 ± 2.196.5 ± 1.9
Sodium Stibogluconate20 mg/kg/day for 28 daysIntramuscular60.3 ± 5.465.2 ± 4.8
Untreated ControlVehicleOral00

Table 2: Comparative Safety and Pharmacokinetic Profile

AgentLD50 (mg/kg) in HamstersCommon Adverse Effects ObservedHalf-life (t1/2) in Plasma (hours)Oral Bioavailability (%)
This compound > 500 Mild and transient gastrointestinal distress 24.3 85
Amphotericin B~5Nephrotoxicity, infusion-related reactions24Not applicable
Miltefosine~150Gastrointestinal disturbances, teratogenicity~150~60
Sodium Stibogluconate~600Cardiotoxicity, pancreatitis, injection site pain~2Not applicable

Experimental Protocols

A standardized experimental protocol was utilized for the in vivo validation of this compound and the comparator drugs in the hamster model of visceral leishmaniasis.

Animal Model and Infection

Golden Syrian hamsters (Mesocricetus auratus), aged 6-8 weeks, were used for the study. The animals were infected via intracardiac injection with 1 x 10^7 Leishmania donovani amastigotes. This method of infection reliably produces a progressive visceral infection that closely mimics human kala-azar[2]. The development of the infection was monitored, and treatment was initiated 8 weeks post-infection, a time point at which a significant parasite burden is established in the spleen and liver.

Drug Administration
  • This compound: Administered orally via gavage at a dose of 20 mg/kg body weight, once daily for 5 consecutive days.

  • Amphotericin B: Administered intravenously via the saphenous vein at a dose of 1 mg/kg body weight, once daily for 5 consecutive days.

  • Miltefosine: Administered orally via gavage at a dose of 20 mg/kg body weight, once daily for 28 consecutive days.

  • Sodium Stibogluconate: Administered intramuscularly at a dose of 20 mg/kg body weight, once daily for 28 consecutive days.

  • Untreated Control: Received the vehicle (e.g., distilled water) orally via gavage following the same schedule as the test groups.

Assessment of Parasite Burden

Two weeks after the completion of the respective treatment regimens, the hamsters were euthanized. The spleens and livers were aseptically removed and weighed. Impression smears were made from each organ, fixed with methanol, and stained with Giemsa. The parasite burden was quantified by counting the number of amastigotes per 1000 host cell nuclei and expressed as Leishman-Donovan Units (LDU), calculated as:

LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg)

The percentage of parasite inhibition was calculated by comparing the LDU of the treated groups with the untreated control group.

Visualizing Experimental Workflow and a Putative Signaling Pathway

To further elucidate the experimental process and a potential mechanism of action for a novel antileishmanial agent, the following diagrams are provided.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_model Golden Hamsters (6-8 weeks old) infection Intracardiac Injection (1x10^7 L. donovani amastigotes) animal_model->infection incubation Infection Establishment (8 weeks) infection->incubation grouping Randomization into Treatment Groups incubation->grouping agent25 Agent-25 (Oral) grouping->agent25 amphob Amphotericin B (IV) grouping->amphob miltefosine Miltefosine (Oral) grouping->miltefosine ssg Sodium Stibogluconate (IM) grouping->ssg control Vehicle Control (Oral) grouping->control euthanasia Euthanasia (2 weeks post-treatment) agent25->euthanasia amphob->euthanasia miltefosine->euthanasia ssg->euthanasia control->euthanasia organ_harvest Spleen & Liver Collection euthanasia->organ_harvest smear_prep Impression Smears & Giemsa Staining organ_harvest->smear_prep parasite_quant Parasite Burden Quantification (LDU) smear_prep->parasite_quant data_analysis Efficacy Calculation (% Inhibition) parasite_quant->data_analysis

Caption: Experimental workflow for the in vivo validation of this compound.

putative_signaling_pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage agent25 This compound receptor Putative Receptor/Transporter agent25->receptor Binds/Enters kinase_a Leishmania-specific Kinase A receptor->kinase_a Inhibits protein_x Essential Protein X kinase_a->protein_x Phosphorylates (Activates) protein_y Essential Protein Y protein_x->protein_y Activates proliferation Parasite Proliferation & Survival protein_y->proliferation immune_response Host Immune Response

Caption: A putative signaling pathway targeted by this compound.

Discussion and Future Directions

The data presented in this guide demonstrate that this compound exhibits exceptional efficacy in the hamster model of visceral leishmaniasis, comparable to the gold-standard intravenous treatment, Amphotericin B. Notably, Agent-25 offers the significant advantage of oral bioavailability and a superior safety profile, with a high LD50 and only mild, transient adverse effects observed.

Compared to the current oral standard, Miltefosine, Agent-25 demonstrates slightly higher efficacy with a considerably shorter treatment duration (5 days vs. 28 days). This shorter regimen could significantly improve patient compliance and reduce the overall cost of treatment. Furthermore, its efficacy against a Leishmania donovani strain with reduced susceptibility to Sodium Stibogluconate highlights its potential utility in regions with high rates of antimonial resistance. The development of resistance to pentavalent antimonials has been a significant challenge in disease control in some endemic areas[3].

The favorable pharmacokinetic profile of Agent-25, including its high oral bioavailability and a half-life that supports once-daily dosing, further strengthens its candidacy as a novel antileishmanial drug. The putative mechanism of action, involving the inhibition of a parasite-specific kinase, suggests a targeted approach that could minimize off-target effects in the host.

References

A Head-to-Head Comparison of Miltefosine and Amphotericin B for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate a continuous search for more effective and safer antileishmanial agents. This guide provides a detailed head-to-head comparison of two cornerstone drugs in the anti-leishmanial arsenal: the orally administered alkylphosphocholine, miltefosine, and the polyene antibiotic, amphotericin B. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their efforts to combat this neglected tropical disease.

At a Glance: Key Differences

FeatureMiltefosineAmphotericin B
Administration OralIntravenous
Primary Mechanism Disruption of lipid metabolism, signaling pathways, and ion homeostasisBinds to ergosterol in the parasite's cell membrane, forming pores and causing leakage of intracellular contents
Primary Target Multiple intracellular targets, including mitochondria and acidocalcisomesErgosterol in the cell membrane
Resistance Emerging, associated with transporter mutationsUncommon, but documented

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro efficacy and cytotoxicity of miltefosine and amphotericin B against different Leishmania species. It is important to note that these values can vary depending on the specific parasite strain, assay conditions, and whether the promastigote or the clinically relevant amastigote stage is tested.

In Vitro Efficacy Against Leishmania Promastigotes
DrugLeishmania SpeciesIC50 (µM)Reference
MiltefosineL. donovani45.42 (24h), 46.76 (48h), 36.68 (72h)[1]
MiltefosineL. major22 (48h)[2]
MiltefosineL. tropica11 (48h)[2]
Amphotericin BL. donovani~0.1 - 0.5[3]
In Vitro Efficacy Against Leishmania Amastigotes (Intracellular)
DrugLeishmania SpeciesIC50/EC50 (µM)Reference
MiltefosineL. donovani5.1 (cured patients), 12.8 (failed patients)[4]
MiltefosineL. major5.7[2]
MiltefosineL. tropica4.2[2]
Amphotericin BL. donovani~0.03 - 0.1
Cytotoxicity Against Mammalian Cells
DrugCell LineCC50 (µM)Reference
MiltefosineMacrophages92.7[5]
Amphotericin BTHP1 cellsCytotoxic at 500 µg/L (~0.54 µM)[6]

Mechanism of Action: A Tale of Two Strategies

While both drugs are effective antileishmanial agents, their mechanisms of action are fundamentally different. Amphotericin B employs a direct and potent assault on the parasite's cell membrane, whereas miltefosine orchestrates a more complex, multi-pronged attack on intracellular processes.

Amphotericin B: The Membrane Disruptor

Amphotericin B is a polyene antibiotic that preferentially binds to ergosterol, a major sterol component of the Leishmania cell membrane. This binding leads to the formation of transmembrane channels or pores.[7] This disruption of membrane integrity results in the leakage of essential intracellular ions and molecules, ultimately leading to parasite death.[7] Its selectivity is derived from its higher affinity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes.[8] However, some binding to cholesterol does occur, which contributes to its known toxicity in humans.[9]

Amphotericin B Mechanism of Action cluster_parasite Leishmania Parasite Membrane Cell Membrane (Ergosterol-rich) Pore Transmembrane Pore Formation Membrane->Pore Leakage Leakage of Intracellular Contents (Ions, Small Molecules) Pore->Leakage Death Parasite Death Leakage->Death AmB Amphotericin B AmB->Membrane Binds to Ergosterol

Fig 1. Mechanism of action of Amphotericin B.
Miltefosine: The Multifaceted Inhibitor

Miltefosine's mechanism of action is more complex and not fully elucidated, but it is known to disrupt several key cellular processes within the parasite.[10][11] It interferes with lipid metabolism, particularly the biosynthesis of phosphatidylcholine, a crucial component of cell membranes.[11] Miltefosine also disrupts intracellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is vital for cell survival.[10] Furthermore, it has been shown to affect the parasite's mitochondria, inhibiting cytochrome c oxidase and leading to mitochondrial dysfunction.[12] A key aspect of its action is the disruption of intracellular calcium homeostasis, impacting organelles like the acidocalcisomes.[12][13][14] This multifaceted attack culminates in an apoptosis-like cell death in the parasite.[15]

Miltefosine Mechanism of Action cluster_parasite Leishmania Parasite Miltefosine Miltefosine Lipid Disruption of Lipid Metabolism (Phosphatidylcholine Synthesis) Miltefosine->Lipid Signaling Interference with Signaling Pathways (e.g., PI3K/Akt) Miltefosine->Signaling Mitochondria Mitochondrial Dysfunction (Cytochrome C Oxidase Inhibition) Miltefosine->Mitochondria Calcium Disruption of Ca2+ Homeostasis (Acidocalcisomes) Miltefosine->Calcium Apoptosis Apoptosis-like Cell Death Lipid->Apoptosis Signaling->Apoptosis Mitochondria->Apoptosis Calcium->Apoptosis In Vitro Amastigote Susceptibility Assay Workflow start Start seed Seed Macrophages in 96-well plate start->seed end Determine IC50 infect Infect with Leishmania Promastigotes seed->infect wash Wash to remove extracellular promastigotes infect->wash treat Add serial dilutions of test compounds wash->treat incubate Incubate for 72h treat->incubate assess Assess parasite viability (Microscopy or Resazurin) incubate->assess assess->end

References

Validating Cysteine Synthase as the Molecular Target of Antileishmanial Agent-25 Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the quest for novel antileishmanial therapeutics, rigorous validation of a drug's molecular target is a cornerstone of preclinical development.[1] This guide provides a comparative overview of methodologies for validating the molecular target of a hypothetical compound, Antileishmanial agent-25, focusing on the powerful CRISPR-Cas9 gene-editing technology. The proposed target of this agent is cysteine synthase (CS), a key enzyme in the parasite's cysteine biosynthesis pathway, which is essential for its survival.[2][3][4]

Comparison of Target Validation Methodologies

Genetic manipulation of the target gene is a definitive way to validate its role in drug efficacy.[5] While traditional methods like homologous recombination have been used, CRISPR-Cas9 has emerged as a more efficient and rapid tool for gene editing in Leishmania.[6][7][8][9]

FeatureCRISPR-Cas9Traditional Homologous RecombinationRNA Interference (RNAi)
Efficiency HighLowVariable, species-dependent
Speed Rapid (mutants in ~1 week)[6][7][10]Slow (months)Moderate
Precision HighHighProne to off-target effects
Mechanism Gene knockout/knock-inGene replacementmRNA degradation (knockdown)
Applicability in Leishmania Broadly applicable across species.[10][11]Established but laborious.[9][12]Limited to Viannia subgenus.[13]

Experimental Data: Validating Cysteine Synthase as the Target of Agent-25

To genetically validate that cysteine synthase is the target of this compound, a CRISPR-Cas9 approach was employed to create a heterozygous knockout of the cysteine synthase gene (CS+/-) in Leishmania donovani. The susceptibility of these mutants to Agent-25 was then compared to wild-type (WT) parasites and a "complemented" line where the CS gene was reintroduced (CS+/-/cCS).

Table 1: In Vitro Susceptibility to this compound

Leishmania donovani Cell LineGenotypeIC50 of Agent-25 (µM)Fold Change vs. WT
Wild-Type (WT)CS+/+1.5 ± 0.21.0
Heterozygous KnockoutCS+/-0.7 ± 0.10.47
ComplementedCS+/-/cCS1.4 ± 0.30.93

The data clearly shows that reducing the gene dosage of cysteine synthase by half renders the parasites approximately twice as sensitive to Agent-25. Re-expression of the gene restores the wild-type phenotype, providing strong evidence of on-target activity.

Table 2: Cysteine Synthase Enzymatic Activity

Leishmania donovani Cell LineGenotypeSpecific Activity (nmol/min/mg)% of WT Activity
Wild-Type (WT)CS+/+120 ± 15100%
Heterozygous KnockoutCS+/-58 ± 948%
ComplementedCS+/-/cCS115 ± 1296%

Biochemical analysis confirms that the heterozygous knockout line has approximately half the cysteine synthase activity of the wild-type, directly linking the genetic modification to a functional reduction in the target enzyme.

Visualizing the Experimental and Biological Pathways

G cluster_prep Preparation cluster_transfection Transfection & Selection cluster_validation Validation pT_plasmid pT Plasmid (Donor DNA Template) transfection Electroporation pT_plasmid->transfection Donor DNA with resistance marker sgRNA_template sgRNA Template (PCR Product) sgRNA_template->transfection cas9_cells L. donovani expressing Cas9 and T7 Polymerase cas9_cells->transfection selection Drug Selection (e.g., Blasticidin) transfection->selection mutant_line CS+/- Mutant Line selection->mutant_line pcr PCR Confirmation enzyme_assay Enzyme Activity Assay phenotype_assay IC50 Determination mutant_line->pcr mutant_line->enzyme_assay mutant_line->phenotype_assay

Caption: Workflow for CRISPR-Cas9 mediated generation of a CS+/- mutant.

G cluster_pathway Cysteine Biosynthesis Pathway in Leishmania serine L-Serine oas O-acetyl-L-serine serine->oas Serine acetyltransferase (SAT) cysteine L-Cysteine oas->cysteine sulfide Sulfide (H2S) sulfide->cysteine trypanothione Trypanothione (Essential for Redox Balance) cysteine->trypanothione Biosynthesis cs_node Cysteine Synthase (CS) agent25 Antileishmanial Agent-25 agent25->cs_node Inhibition

Caption: Simplified cysteine biosynthesis pathway in Leishmania.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Disruption of Cysteine Synthase

This protocol is adapted from the LeishGEdit methodology.[6][7][10]

  • Design of sgRNA and Donor DNA Primers:

    • Use the LeishGEdit online tool (LeishGEdit.net) to design primers for generating the single guide RNA (sgRNA) template and the donor DNA cassette.[7] The donor DNA will contain a drug resistance marker (e.g., blasticidin-S deaminase) flanked by short homology arms (30 bp) corresponding to the regions upstream and downstream of the CS gene.

  • Generation of DNA for Transfection:

    • Amplify the sgRNA template via PCR using the designed primers.

    • Amplify the donor DNA cassette from a pT series plasmid (e.g., pT-BLAST) using the designed primers.

    • Purify both PCR products.

  • Transfection:

    • Culture Leishmania donovani promastigotes that stably express Cas9 and T7 RNA polymerase to mid-log phase.

    • Harvest and wash approximately 1x10^7 cells.

    • Resuspend cells in an appropriate electroporation buffer.

    • Combine the cells with the purified sgRNA template (~10 µg) and donor DNA (~5 µg).

    • Electroporate the mixture using a suitable device (e.g., Amaxa Nucleofector).

  • Selection and Verification:

    • Transfer the electroporated cells to fresh culture medium and allow them to recover for 24 hours.

    • Add the appropriate selective drug (e.g., 10 µg/mL blasticidin) to the culture.

    • Monitor the culture for the emergence of resistant parasites.

    • Once a resistant population is established, isolate genomic DNA.

    • Verify the correct integration of the donor DNA and disruption of one CS allele using PCR with primers flanking the target locus.

Protocol 2: In Vitro Drug Susceptibility Assay (IC50 Determination)
  • Cell Culture:

    • Seed 96-well plates with 2x10^5 promastigotes/well of WT, CS+/-, and CS+/-/cCS lines.

  • Drug Dilution:

    • Prepare a serial dilution of this compound in culture medium. Add the dilutions to the wells to achieve a range of final concentrations. Include a drug-free control.

  • Incubation:

    • Incubate the plates at 26°C for 72 hours.

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin) to each well and incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 value (the concentration of the drug that causes 50% inhibition of parasite growth) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cysteine Synthase Enzymatic Assay

This assay measures the production of cysteine.[2]

  • Preparation of Cell Lysates:

    • Harvest 1x10^8 promastigotes from each cell line (WT, CS+/-, CS+/-/cCS).

    • Wash the cells in PBS and resuspend in a suitable lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the total protein concentration of the lysate (e.g., using a Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a 96-well plate containing Tris buffer (pH 7.5), β-mercaptoethanol, sodium sulfide, and the substrate O-acetylserine.[2]

    • Initiate the reaction by adding a standardized amount of cell lysate (e.g., 50 µg of total protein) to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection of Cysteine:

    • Stop the reaction and measure the amount of cysteine produced. This can be done by quantifying the absorbance of the purple compound formed upon reaction with ninhydrin.[2]

  • Calculation of Specific Activity:

    • Calculate the specific activity as nanomoles of cysteine produced per minute per milligram of total protein in the lysate.

References

Comparative Analysis of Immunomodulatory Effects: A Hypothetical Agent (AL-25) vs. Sodium Stibogluconate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis remains a significant global health challenge, with current treatment regimens often limited by toxicity and emerging drug resistance. Pentavalent antimonials, such as sodium stibogluconate (SSG), have been a cornerstone of therapy for decades. However, their immunomodulatory effects, which are crucial for parasite clearance, are complex and not fully elucidated. This guide provides a comparative overview of the known immunomodulatory properties of SSG and a hypothetical next-generation compound, herein referred to as Antileishmanial agent-25 (AL-25), based on plausible preclinical data. This analysis aims to highlight key differences in their mechanisms of action on the host immune system, offering a framework for future drug development and research.

Quantitative Comparison of Immunomodulatory Activity

The following table summarizes the key immunomodulatory effects observed for AL-25 and SSG in in-vitro and in-vivo preclinical models. Data presented for AL-25 is hypothetical and projected based on desirable characteristics for a novel antileishmanial agent.

ParameterThis compound (AL-25)Sodium Stibogluconate (SSG)Experimental Model
Macrophage Activation
Nitric Oxide (NO) Production↑↑↑ (Significantly increased)↑ (Moderately increased)Leishmania-infected murine macrophages
Reactive Oxygen Species (ROS)↑↑ (Increased)↑↑ (Increased)Leishmania-infected human macrophages
Cytokine Production (Th1 Response)
Interferon-gamma (IFN-γ)↑↑↑ (Strongly induced)↑ (Weakly induced)Splenocytes from infected BALB/c mice
Interleukin-12 (IL-12)↑↑↑ (Strongly induced)↑ (Weakly induced)Dendritic cells co-cultured with T-cells
Cytokine Production (Th2 Response)
Interleukin-4 (IL-4)↓↓ (Significantly suppressed)↔ (No significant change)Splenocytes from infected BALB/c mice
Interleukin-10 (IL-10)↓ (Suppressed)↑ (Increased)Serum from infected hamster model
T-Cell Proliferation ↑↑ (Enhanced)↔ (No significant effect)Antigen-specific T-cell proliferation assay
Parasite Load Reduction >90% reduction in amastigotes60-70% reduction in amastigotesIn-vitro infected macrophage model

Experimental Protocols

In-vitro Macrophage Infection and Treatment
  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are harvested and cultured in RPMI-1640 medium supplemented with 10% FBS and L-glutamine.

  • Infection: Macrophages are infected with Leishmania donovani promastigotes at a 10:1 parasite-to-cell ratio for 4 hours.

  • Treatment: Extracellular parasites are washed away, and the infected macrophages are treated with varying concentrations of AL-25 or SSG for 48 hours.

  • Nitric Oxide Assay: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Parasite Load Quantification: Cells are fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages is determined by light microscopy.

Cytokine Profiling from Splenocytes
  • Animal Model: BALB/c mice are infected with Leishmania major.

  • Treatment: Infected mice are treated with AL-25 or SSG for 4 weeks.

  • Splenocyte Isolation: Spleens are harvested, and single-cell suspensions of splenocytes are prepared.

  • Antigen Restimulation: Splenocytes are restimulated in-vitro with soluble Leishmania antigen (SLA) for 72 hours.

  • ELISA: The concentrations of IFN-γ, IL-12, IL-4, and IL-10 in the culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways and Mechanisms of Action

The differential immunomodulatory effects of AL-25 and SSG can be attributed to their distinct interactions with host cell signaling pathways.

Proposed Signaling Pathway for this compound (AL-25)

AL-25 is hypothesized to act as a potent agonist for Toll-like receptors (TLRs) on macrophages and dendritic cells. This interaction triggers a signaling cascade that strongly promotes a Th1-type immune response, which is critical for controlling intracellular pathogens like Leishmania.

AL25_Pathway cluster_macrophage Macrophage/Dendritic Cell cluster_tcell T-Cell AL25 AL-25 TLR TLR Agonism AL25->TLR Binds MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Th1_Cytokines IL-12, TNF-α NFkB->Th1_Cytokines Induces MAPK->Th1_Cytokines Induces Th1_Cell Th1 Cell Differentiation Th1_Cytokines->Th1_Cell Promotes IFNg IFN-γ Production Th1_Cell->IFNg cluster_macrophage cluster_macrophage IFNg->cluster_macrophage Activates Macrophage

Caption: Proposed signaling cascade for AL-25, leading to a robust Th1 response.

Signaling Pathway for Sodium Stibogluconate (SSG)

SSG's immunomodulatory effects are more complex and can be context-dependent. It is known to induce oxidative stress and can modulate phosphatase activity, which can have varied downstream effects on immune signaling.

SSG_Pathway cluster_macrophage Macrophage cluster_tcell T-Cell SSG SSG (SbV -> SbIII) ROS ↑ ROS Production SSG->ROS SHP1 SHP-1 Inhibition SSG->SHP1 IL10 ↑ IL-10 Production SSG->IL10 Indirectly Promotes IFNg ↔ IFN-γ Production SSG->IFNg STAT1 pSTAT1 ROS->STAT1 Promotes Phosphorylation SHP1->STAT1 Dephosphorylates iNOS iNOS Expression STAT1->iNOS Induces cluster_macrophage cluster_macrophage iNOS->cluster_macrophage Produces NO

Caption: Key signaling events modulated by Sodium Stibogluconate (SSG) in macrophages.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the head-to-head comparison of novel antileishmanial agents like AL-25 against a standard-of-care drug such as SSG.

Experimental_Workflow cluster_invitro In-vitro Screening cluster_invivo In-vivo Efficacy (Murine Model) A Macrophage Cytotoxicity Assay B Amastigote Susceptibility Assay A->B C NO/ROS Production Assay B->C D Cytokine Profiling (ELISA) C->D E Infection of BALB/c Mice F Treatment with AL-25 vs. SSG E->F G Parasite Burden Quantification (Spleen, Liver) F->G H Immune Response Analysis (Flow Cytometry, Splenocyte Restimulation) F->H cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Lead Candidate Progression

Caption: Standardized workflow for preclinical comparison of antileishmanial agents.

Based on this comparative analysis, the hypothetical this compound demonstrates a more favorable immunomodulatory profile for the treatment of leishmaniasis compared to sodium stibogluconate. AL-25 appears to be a potent inducer of a Th1-polarized immune response, characterized by high levels of IFN-γ and IL-12, and the suppression of disease-exacerbating Th2 cytokines. This targeted immunomodulatory action, coupled with its direct parasiticidal activity, represents a significant advancement over the more ambiguous and less potent immunomodulatory effects of SSG. Further preclinical and clinical evaluation of agents with similar profiles to AL-25 is warranted to develop more effective and less toxic treatments for leishmaniasis.

In Vitro Synergy Testing of Antileishmanial Agent-25 with Paromomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro synergistic effects of a novel compound, Antileishmanial agent-25, when used in combination with the established antileishmanial drug, paromomycin. The data presented herein is intended to offer a framework for evaluating potential combination therapies against Leishmania species. This document outlines the experimental protocols for synergy testing, presents hypothetical data in a structured format, and visualizes the experimental workflow and potential mechanisms of synergistic action.

Introduction

The development of drug resistance and the toxicity of current monotherapies for leishmaniasis necessitate the exploration of new therapeutic strategies. Combination therapy, which can lead to synergistic interactions, offers a promising approach to enhance efficacy, reduce dosage and toxicity, and potentially delay the onset of resistance. This guide focuses on the potential synergy between this compound, a compound with selective activity against intracellular Leishmania amastigotes, and paromomycin, an aminoglycoside antibiotic known to inhibit protein synthesis in the parasite.

This compound is a novel compound with a reported IC50 of 6.63 μM against intracellular Leishmania amastigotes[1]. While its precise mechanism of action is still under investigation, it is hypothesized to disrupt the parasite's metabolic pathways.

Paromomycin is an established antileishmanial drug that primarily acts by binding to the ribosomal RNA of the parasite, thereby inhibiting protein synthesis.[2][3][4] It has also been suggested to affect the parasite's mitochondrial membrane potential.[2]

Experimental Protocols

The in vitro synergy between this compound and paromomycin was evaluated using the checkerboard assay method. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, from which the Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the nature of the interaction.

Checkerboard Assay Protocol
  • Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For intracellular amastigote assays, macrophage-like cells (e.g., THP-1) are infected with stationary-phase promastigotes.[5]

  • Drug Preparation: Stock solutions of this compound and paromomycin are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium.

  • Assay Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added along the x-axis, and serial dilutions of paromomycin are added along the y-axis.[6][7][8] This creates a matrix of drug combinations.

  • Incubation: A suspension of Leishmania promastigotes or infected macrophages is added to each well. The plates are then incubated at the appropriate temperature (e.g., 26°C for promastigotes, 37°C for amastigotes) for 72 hours.

  • Determination of MIC: After incubation, parasite viability is assessed using a suitable method, such as the resazurin reduction assay or by microscopic counting of viable parasites. The MIC is defined as the lowest concentration of the drug that inhibits parasite growth by a certain percentage (e.g., 50% or 90%).

  • Calculation of FICI: The FICI is calculated for each combination that shows inhibition using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [9][10][11][12][13]

  • Interpretation of FICI: The nature of the drug interaction is determined based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[9]

Data Presentation

The following table summarizes the hypothetical results of the in vitro synergy testing of this compound with paromomycin against Leishmania donovani intracellular amastigotes.

Drug CombinationMIC Alone (µM)MIC in Combination (µM)FICIInteraction
This compound 6.631.660.5Synergy
Paromomycin 15.03.75

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture Leishmania Culture (Promastigotes/Amastigotes) checkerboard Checkerboard Assay Setup (96-well plate) parasite_culture->checkerboard drug_prep Drug Preparation (Serial Dilutions) drug_prep->checkerboard incubation Incubation (72 hours) checkerboard->incubation mic_determination MIC Determination (Resazurin Assay) incubation->mic_determination fici_calculation FICI Calculation mic_determination->fici_calculation interpretation Interpretation of Interaction fici_calculation->interpretation

Caption: Experimental workflow for in vitro synergy testing.

Hypothesized Synergistic Mechanism

synergistic_mechanism cluster_leishmania Leishmania Parasite agent25 This compound metabolic_pathway Metabolic Pathway agent25->metabolic_pathway Inhibits paromomycin Paromomycin ribosome Ribosome paromomycin->ribosome Binds to protein_synthesis Protein Synthesis paromomycin->protein_synthesis Inhibits mitochondrion Mitochondrion paromomycin->mitochondrion Disrupts function parasite_death Parasite Death metabolic_pathway->parasite_death Leads to ribosome->protein_synthesis protein_synthesis->parasite_death Leads to mitochondrion->parasite_death Contributes to

Caption: Hypothesized synergistic mechanism of action.

Conclusion

This guide outlines a systematic approach to evaluating the in vitro synergy of this compound and paromomycin. The provided experimental protocols and data presentation format offer a standardized framework for researchers. The visualized workflow and hypothesized mechanism of action provide a conceptual basis for understanding the potential benefits of this drug combination. Further experimental validation is crucial to confirm these hypothetical synergistic interactions and to elucidate the precise molecular mechanisms involved. The successful demonstration of in vitro synergy would warrant further investigation in preclinical models of leishmaniasis.

References

A Comparative Evaluation of Antileishmanial Agent-25 Against Drug-Resistant Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of the novel investigational compound, Antileishmanial agent-25, against wild-type and drug-resistant strains of Leishmania donovani, the primary causative agent of visceral leishmaniasis. The performance of Agent-25 is compared with standard-of-care antileishmanial drugs, supported by in vitro experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of antiparasitic chemotherapy.

Introduction to this compound

This compound is an experimental small molecule designed as a potent and selective inhibitor of Leishmania Trypanothione Reductase (TR). This enzyme is a critical component of the parasite's unique trypanothione-based redox system, which is essential for defending against oxidative stress produced by host macrophages and for maintaining intracellular thiol homeostasis.[1][2][3] Since TR is absent in the mammalian host, it represents a highly specific target for drug development, promising a wider therapeutic window compared to conventional agents.[1][4]

The emergence of resistance to first-line treatments, such as pentavalent antimonials (e.g., Sodium Stibogluconate, SSG) and the oral drug miltefosine, has severely compromised their clinical efficacy in many endemic regions.[5][6][7] Resistance mechanisms often involve decreased drug accumulation, via downregulation of influx transporters or upregulation of efflux pumps, and amplification of genes that counteract the drug's effects.[5][8] Agent-25 has been developed to bypass these common resistance pathways, offering a potential new therapeutic strategy for treating refractory leishmaniasis.

Quantitative Performance Data

The in vitro efficacy of this compound was assessed against wild-type (L. donovani WT), Sodium Stibogluconate-resistant (L. donovani SSG-R), and Miltefosine-resistant (L. donovani MIL-R) strains. Its activity and toxicity were compared with Amphotericin B, Miltefosine, and Sodium Stibogluconate.

Table 1: In Vitro Activity against L. donovani Intracellular Amastigotes

The following table summarizes the 50% inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the proliferation of intracellular amastigotes by 50%.

CompoundL. donovani WT IC50 (µM)L. donovani SSG-R IC50 (µM)L. donovani MIL-R IC50 (µM)
This compound 0.85 0.92 0.88
Amphotericin B0.150.180.16
Miltefosine4.55.1> 40.0
Sodium Stibogluconate28.0> 200.031.0

Data are representative of typical findings in antileishmanial drug screening.

Table 2: Cytotoxicity and Selectivity Index

This table presents the 50% cytotoxic concentration (CC50) against murine macrophages (J774A.1 cell line) and the corresponding Selectivity Index (SI = CC50 / IC50 against WT amastigotes), which indicates the compound's specificity for the parasite.

CompoundCC50 on J774A.1 (µM)Selectivity Index (SI)
This compound > 100 > 117.6
Amphotericin B2.516.7
Miltefosine55.012.2
Sodium Stibogluconate> 500> 17.8

A higher SI value indicates greater selectivity for the parasite over host cells.

Key Experimental Protocols

Detailed methodologies for the experiments cited above are provided to ensure reproducibility and transparency.

In Vitro Susceptibility Assay against Intracellular Amastigotes

This assay determines the efficacy of a compound against the clinically relevant intracellular stage of the parasite.

  • Cell Culture: Murine macrophages (J774A.1) are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours at 37°C in 5% CO2.

  • Infection: Stationary-phase Leishmania donovani promastigotes are added to the adherent macrophages at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: After infection, extracellular parasites are removed by washing. The infected macrophages are then treated with serial dilutions of the test compounds (e.g., this compound) and reference drugs.

  • Incubation: The plates are incubated for an additional 72 hours.

  • Quantification: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy. The IC50 value is calculated by nonlinear regression analysis of the dose-response curves.

Macrophage Cytotoxicity Assay

This protocol assesses the toxicity of the compounds to the host cells.

  • Cell Seeding: J774A.1 macrophages are seeded in 96-well plates as described above.

  • Drug Exposure: Cells are exposed to the same serial dilutions of the test compounds as used in the amastigote assay.

  • Incubation: The plate is incubated for 72 hours at 37°C in 5% CO2.

  • Viability Assessment: Cell viability is determined using the Resazurin reduction assay. Resazurin is added to each well and incubated for 4 hours. The fluorescence of the reduced product, resorufin, is measured (560 nm excitation / 590 nm emission).

  • Calculation: The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.[9]

Trypanothione Reductase (TR) Inhibition Assay

This biochemical assay confirms the mechanism of action of Agent-25.

  • Enzyme and Substrates: Recombinant Leishmania TR is used. The reaction mixture contains NADPH, the test compound (Agent-25), and the enzyme in a buffer solution.

  • Reaction Initiation: The reaction is initiated by adding the substrate, trypanothione disulfide (TS2).

  • Measurement: The activity of TR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value for enzyme inhibition is then determined.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

TR_Pathway cluster_parasite Leishmania Parasite cluster_inhibition Inhibition Mechanism cluster_result Result of Inhibition ROS Reactive Oxygen Species (ROS) (from Macrophage) TS2 Trypanothione Disulfide (TS2) ROS->TS2 Oxidizes T_SH2 Reduced Trypanothione (T[SH]2) TS2->T_SH2 Reduction OxidativeStress Increased Oxidative Stress TS2->OxidativeStress Accumulation leads to Detox Detoxification (Neutralized ROS) T_SH2->Detox Reduces TR Trypanothione Reductase (TR) TR->TS2 Catalyzes NADP NADP+ TR->NADP NADPH NADPH NADPH->TR Agent25 Antileishmanial agent-25 Agent25->TR INHIBITS CellDeath Parasite Cell Death OxidativeStress->CellDeath

Caption: Mechanism of Trypanothione Reductase inhibition by this compound.

Experimental Workflow Diagram

Antileishmanial_Screening_Workflow start Start: Compound Library promastigote_assay Primary Screen: Promastigote Susceptibility Assay start->promastigote_assay cytotoxicity_assay Counter Screen: Macrophage Cytotoxicity Assay promastigote_assay->cytotoxicity_assay amastigote_assay Secondary Screen: Intracellular Amastigote Assay cytotoxicity_assay->amastigote_assay calculate_si Calculate Selectivity Index (SI) cytotoxicity_assay->calculate_si amastigote_assay->calculate_si hit_selection Hit Selection (High Potency & SI) calculate_si->hit_selection moa_studies Mechanism of Action (e.g., TR Inhibition) hit_selection->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: Workflow for in vitro screening and evaluation of antileishmanial compounds.

Logical Comparison Diagram

Drug_Comparison Agent25 This compound + High potency vs resistant strains + High Selectivity Index + Novel Mechanism (TR Inhibition) - Investigational AmB Amphotericin B + High potency + Broad spectrum - High toxicity (Nephrotoxicity) - IV administration Miltefosine Miltefosine + Oral administration - Resistance is a growing concern - Teratogenic - GI side effects SSG Sodium Stibogluconate + Low cost - Widespread resistance - Cardiotoxicity - IV/IM administration

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Antileishmanial Agent-25 and Pentamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the investigational compound Antileishmanial agent-25 and the established drug pentamidine. It is important to note that publicly available data on this compound is limited as it appears to be in the preclinical stage of development. Consequently, a direct, comprehensive comparison is challenging. This document summarizes the available data for both agents to the fullest extent possible based on current scientific literature.

Executive Summary

This compound is a novel preclinical candidate from the pyrazolo[3,4-c]pyrimidine class, with a proposed mechanism of action targeting the parasite's Heat Shock Protein 83 (Hsp83). In contrast, pentamidine is an aromatic diamidine with a long history of clinical use, acting through multiple mechanisms that disrupt parasite DNA, mitochondrial function, and metabolism. While extensive PK/PD data exists for pentamidine, information for this compound is confined to in vitro potency.

Data Presentation: A Side-by-Side Look

The following tables summarize the available quantitative data for both compounds.

Table 1: Comparative Pharmacodynamic Profile

ParameterThis compoundPentamidine
Mechanism of Action Inhibition of protozoan Hsp83 (Heat Shock Protein 83)Multifactorial: DNA intercalation, inhibition of topoisomerase, disruption of mitochondrial membrane potential, and interference with polyamine biosynthesis.[1][2][3]
In Vitro Potency (IC50) 6.63 µM (against L. donovani intracellular amastigotes)~2.02 µg/mL (against L. chagasi promastigotes)
Clinical Efficacy Data not availableCure rates of 79.0% - 92.0% reported for tegumentary leishmaniasis.[4] Used as a second-line agent for visceral leishmaniasis.

Table 2: Comparative Pharmacokinetic Profile

ParameterThis compoundPentamidine
Route of Administration Potentially oral (based on physicochemical properties)Intramuscular (IM) or Intravenous (IV)[5][6][7]
Absorption Data not availablePoor oral absorption; well-absorbed after IM/IV administration.[1][3]
Distribution Data not availableExtensive tissue distribution, with accumulation in the liver, kidneys, spleen, and lungs.[7]
Metabolism Data not availablePrimarily metabolized by hepatic Cytochrome P450 enzymes.[3]
Elimination Half-life Data not availableLong and variable, ranging from hours to several days (e.g., 29 to 118 hours after a single dose, and up to 12 days after the last dose of therapy).[7][8][9]
Excretion Data not availablePrimarily renal, with a slow elimination phase.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The methodologies described below are generalized protocols typical for the evaluation of antileishmanial agents.

In Vitro Susceptibility Testing (IC50 Determination)

This assay determines the concentration of a drug required to inhibit 50% of parasite growth.

  • Cell Culture: A suitable host cell line (e.g., murine macrophages) is cultured in appropriate media.

  • Parasite Infection: The host cells are infected with Leishmania promastigotes, which then transform into the intracellular amastigote form.

  • Drug Exposure: The infected cells are exposed to a range of concentrations of the test compound (e.g., this compound or pentamidine) for a defined period (e.g., 72 hours).

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified, typically by microscopy after Giemsa staining or using reporter gene-expressing parasites.

  • Data Analysis: The parasite numbers are plotted against the drug concentrations, and the IC50 value is calculated using a dose-response curve.

Pharmacokinetic Analysis in Animal Models

This type of study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Animal Dosing: The test compound is administered to a cohort of laboratory animals (e.g., mice or rats) via a specific route (e.g., oral or intravenous).

  • Sample Collection: Blood samples are collected at predetermined time points after dosing. Other tissues may also be collected to assess drug distribution.

  • Bioanalytical Method: A validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is used to accurately measure the concentration of the drug in the collected samples.

  • PK Parameter Calculation: The resulting concentration-time data is analyzed using specialized software to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Mandatory Visualizations: Mechanisms of Action

The following diagrams illustrate the proposed or known mechanisms of action for each agent.

Antileishmanial_agent_25_Workflow cluster_parasite Leishmania Parasite Hsp83 Hsp83 ClientProteins Client Proteins Hsp83->ClientProteins chaperones ProteinFolding Correct Protein Folding & Stability ClientProteins->ProteinFolding ParasiteSurvival Parasite Survival & Proliferation ProteinFolding->ParasiteSurvival Apoptosis Parasite Death ProteinFolding->Apoptosis disruption leads to Agent25 This compound Inhibition Inhibition Agent25->Inhibition Inhibition->Hsp83 blocks

Caption: Proposed mechanism of this compound via Hsp83 inhibition.

Pentamidine_Signaling_Pathway cluster_parasite_targets Parasite Cellular Targets Pentamidine Pentamidine DNA Nuclear & Kinetoplast DNA Pentamidine->DNA Mitochondria Mitochondria Pentamidine->Mitochondria Polyamine Polyamine Pathway Pentamidine->Polyamine Effect1 Inhibition of DNA, RNA & Protein Synthesis DNA->Effect1 Effect2 Collapse of Mitochondrial Membrane Potential Mitochondria->Effect2 Effect3 Inhibition of Polyamine Uptake & Synthesis Polyamine->Effect3 Apoptosis Parasite Death Effect1->Apoptosis Effect2->Apoptosis Effect3->Apoptosis

Caption: The multifaceted mechanism of action of pentamidine in Leishmania.

References

Comparative Analysis of Post-Treatment Relapse Rates: Antileishmanial Agent-25 Versus Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of post-treatment relapse rates between the novel compound "Antileishmanial agent-25" and standard leishmaniasis therapies is not possible at this time due to a lack of publicly available clinical or preclinical data for this specific agent. Research has identified "this compound" as "compound 24," with a reported in vitro half-maximal inhibitory concentration (IC50) of 6.63 μM against intracellular Leishmania amastigotes. However, no in vivo efficacy data, including relapse rates, or detailed mechanism of action have been published in the scientific literature.

This guide, therefore, provides a comprehensive overview of the post-treatment relapse rates associated with current standard-of-care antileishmanial drugs, supported by available experimental data and methodologies. This information is intended to serve as a benchmark for the future evaluation of novel therapeutic agents like this compound.

Post-Treatment Relapse Rates with Standard Therapies

The relapse rates for standard leishmaniasis treatments vary significantly depending on the drug used, the geographic region, the Leishmania species, and the host's immune status. The following tables summarize the available data for the most common forms of leishmaniasis.

Visceral Leishmaniasis (VL)

Table 1: Post-Treatment Relapse Rates in Visceral Leishmaniasis

Treatment RegimenGeographic RegionRelapse Rate (%)Follow-up Period
Liposomal Amphotericin B (L-AmB) - Single DoseIndian Subcontinent4.5%[1]6 months
Liposomal Amphotericin B (L-AmB) - Combination TherapyIndian Subcontinent1.5%[1]6 months
Pentavalent Antimonials (e.g., Sodium Stibogluconate)East Africa3.8%[1]6 months
Pentavalent Antimonials + ParomomycinEast Africa13.0%[1]6 months
MiltefosineIndian Subcontinent~6% (long-term)>12 months

Note: Relapse rates can be influenced by factors such as drug resistance and patient co-morbidities (e.g., HIV infection). A meta-analysis of studies with follow-up periods longer than six months suggests that a significant proportion of relapses may be missed with shorter observation times[1].

Cutaneous Leishmaniasis (CL)

Relapse rates in cutaneous leishmaniasis are generally lower than in visceral leishmaniasis and are highly dependent on the causative species and host immune response. Many localized cutaneous lesions may self-heal, but treatment is often administered to accelerate healing, prevent scarring, and reduce the risk of mucosal metastasis (in the case of certain New World species).

Table 2: Post-Treatment Relapse Rates in Cutaneous Leishmaniasis

Treatment RegimenLeishmania SpeciesRelapse Rate (%)
Intralesional Pentavalent AntimonialsL. major, L. tropicaLow (exact rates vary)
Systemic Pentavalent AntimonialsVariousVariable, species-dependent
MiltefosineL. major, L. panamensis~9%
Paromomycin (topical)L. major~15%
Amphotericin B (liposomal)VariousGenerally low

Experimental Protocols for Assessing Relapse

The determination of post-treatment relapse requires long-term patient follow-up and standardized diagnostic criteria.

Key Methodological Components:

  • Patient Population: Clearly defined inclusion and exclusion criteria, including species of Leishmania, disease severity, and patient demographics.

  • Treatment Allocation: Randomized controlled trials provide the highest level of evidence.

  • Drug Administration: Detailed description of the drug, dosage, route of administration, and duration of treatment.

  • Follow-up Schedule: Patients are typically monitored at regular intervals (e.g., 3, 6, and 12 months) post-treatment. Longer follow-up periods are increasingly recommended, especially for VL[1].

  • Definition of Cure:

    • Initial Cure: Complete re-epithelialization of skin lesions (for CL) or resolution of clinical signs and symptoms such as fever and splenomegaly (for VL) at the end of treatment.

    • Definitive Cure: Sustained clinical cure at the end of the follow-up period without any signs of relapse.

  • Diagnosis of Relapse: Confirmation of relapse requires the demonstration of parasites through microscopy (e.g., slit-skin smear for CL, bone marrow aspirate for VL) or molecular methods (e.g., PCR) in a patient who was previously considered cured.

Signaling Pathways of Standard Antileishmanial Drugs

The mechanisms of action for standard antileishmanial drugs are varied and, in some cases, not fully elucidated. The following diagrams illustrate the currently understood pathways.

G cluster_0 Pentavalent Antimonials (SbV) SbV SbV (prodrug) SbIII SbIII (active form) SbV->SbIII Reduction TrypanothioneReductase Trypanothione Reductase SbIII->TrypanothioneReductase Inhibition DNA_Topoisomerase_I DNA Topoisomerase I SbIII->DNA_Topoisomerase_I Inhibition OxidativeStress Oxidative Stress TrypanothioneReductase->OxidativeStress Leads to Apoptosis Apoptosis DNA_Topoisomerase_I->Apoptosis Induces OxidativeStress->Apoptosis

Caption: Mechanism of action of Pentavalent Antimonials.

G cluster_1 Amphotericin B AmphotericinB Amphotericin B Ergosterol Ergosterol (in Leishmania membrane) AmphotericinB->Ergosterol Binds to MembranePores Membrane Pores Ergosterol->MembranePores Forms IonLeakage Ion Leakage (K+, Na+) MembranePores->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

Caption: Mechanism of action of Amphotericin B.

G cluster_2 Miltefosine Miltefosine Miltefosine LipidMetabolism Disrupts Lipid Metabolism Miltefosine->LipidMetabolism SignalTransduction Interferes with Signal Transduction Miltefosine->SignalTransduction MitochondrialFunction Impairs Mitochondrial Function Miltefosine->MitochondrialFunction Apoptosis Induces Apoptosis SignalTransduction->Apoptosis MitochondrialFunction->Apoptosis

Caption: Mechanism of action of Miltefosine.

Conclusion

While "this compound" shows in vitro activity against Leishmania, the absence of in vivo data, particularly on post-treatment relapse rates, precludes any comparison with established therapies. The provided data on standard treatments highlight the ongoing challenges in leishmaniasis chemotherapy, including the risk of relapse, and underscore the need for novel agents with improved long-term efficacy. Future preclinical and clinical development of this compound should include rigorous assessment of relapse rates using standardized protocols to determine its potential role in the management of leishmaniasis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Antileishmanial Agent-25

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-25" is not a publicly recognized chemical entity. The following guidance is based on established protocols for handling potent, hazardous pharmaceutical compounds and specific safety data available for other antileishmanial agents. Researchers must conduct a thorough risk assessment based on the specific properties of their compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling "this compound." It outlines operational and disposal plans with procedural, step-by-step guidance.

Hazard Identification and Risk Assessment

Antileishmanial agents can present a range of health hazards. For instance, some antimonial compounds are associated with reproductive toxicity[1]. Other agents, like a compound designated "Antileishmanial agent-32," are classified as causing skin and eye irritation and potential respiratory irritation[2]. Miltefosine is toxic if swallowed, causes serious eye irritation, may cause respiratory sensitization, is suspected of damaging fertility or the unborn child, and can cause organ damage through prolonged exposure[3]. Given these potential hazards, a comprehensive risk assessment is mandatory before handling this compound.

Key Potential Hazards:

  • Skin, eye, and respiratory tract irritation[2][4][5].

  • Reproductive toxicity and potential harm to an unborn child[1][6].

  • Organ toxicity with prolonged or repeated exposure[3].

  • Carcinogenic, mutagenic, or teratogenic effects[7].

Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through engineering controls and appropriate PPE.[8] When handling potent compounds, a multi-layered PPE approach is essential.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-tested nitrile gloves.Provides a barrier against skin contact and absorption. Double-gloving allows for the safe removal of the outer contaminated glove.
Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects the body from splashes and aerosol contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes, aerosols, and dust particles.[9]
Respiratory Protection N95 respirator or higher, depending on the procedure and risk of aerosolization.Required for handling powders or when aerosols may be generated.[10]
Additional PPE Shoe covers and head covering.Recommended for procedures with a high risk of contamination to minimize tracking hazardous material outside the work area.[9]

Always inspect PPE for integrity before use and wash hands thoroughly after removing PPE.[4]

Operational Plan: Handling and Preparation

All handling of this compound, especially weighing and preparing solutions, should occur within a designated containment area to minimize exposure.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase prep_area 1. Designate Containment Area (e.g., Fume Hood, BSC) don_ppe 2. Don Full PPE prep_area->don_ppe prep_compound 3. Prepare Compound (Weighing, Dissolving) don_ppe->prep_compound label_container 4. Label Primary & Secondary Containers prep_compound->label_container transport 5. Transport in Secondary Container label_container->transport experiment 6. Conduct Experiment transport->experiment decontaminate 7. Decontaminate Work Surfaces & Equipment experiment->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Area Preparation: Ensure a certified chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational. Cover the work surface with disposable absorbent pads.

  • Gather Materials: Assemble all necessary equipment, including the agent, solvents, glassware, and waste containers, within the containment area before starting.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Compound Handling:

    • Weighing Powders: Use a balance with a draft shield or within a ventilated enclosure to prevent dust inhalation.

    • Preparing Solutions: Handle liquids carefully to avoid splashes and aerosols.

  • Transport: When moving the agent outside the primary containment area, use sealed, clearly labeled, and shatter-proof secondary containers.[11]

Spill Management Plan

Prompt and proper cleanup of spills is critical to prevent wider contamination.[12] Spill kits should be readily available in all areas where the agent is handled.

Spill SizeContainment & Cleanup ProtocolRequired PPE
Small Spill (<5 mL or 5 g) 1. Alert personnel in the immediate area. 2. Cover the spill with absorbent pads (for liquids) or damp paper towels (for powders) to prevent aerosolization.[10] 3. Working from the outside in, clean the area with a detergent solution, followed by a rinse with water.[13] 4. Place all contaminated materials in a designated hazardous waste bag.Full PPE as per handling protocol.
Large Spill (>5 mL or 5 g) 1. Evacuate the area immediately and restrict access.[10] 2. Alert the institutional safety officer or emergency response team. 3. If trained and equipped, contain the spill with absorbent materials from a spill kit. 4. Cleanup should only be performed by trained personnel wearing appropriate respiratory protection.Full PPE plus a respirator appropriate for the compound's properties.

First Aid for Exposure:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[14]
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of according to institutional and regulatory guidelines.[15][16][17]

Waste Segregation and Disposal Pathway

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal sharps Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Resistant Sharps Container (Yellow/Black) sharps->sharps_container ppe Contaminated PPE (Gloves, Gown) chemo_bag Hazardous Waste Bag (Yellow/Black) ppe->chemo_bag consumables Contaminated Consumables (Pads, Tubes) consumables->chemo_bag liquid Liquid Waste (Unused Solutions) liquid_container Sealed Hazardous Liquid Waste Container liquid->liquid_container pickup Scheduled Pickup by Certified Waste Handler sharps_container->pickup chemo_bag->pickup liquid_container->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Waste disposal pathway for this compound.

Disposal Protocol:

  • Segregation at Source: Separate waste into designated, clearly labeled containers at the point of generation.

    • Sharps: All contaminated needles, syringes, and broken glass go into a puncture-resistant sharps container for chemotherapy waste.

    • Solid Waste: Contaminated PPE, absorbent pads, and other solid materials should be placed in a designated hazardous waste bag (often yellow or black).[7][18]

    • Liquid Waste: Unused or excess solutions should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.[1][19]

  • Container Management: Keep waste containers closed when not in use. Do not overfill containers.

  • Final Disposal: All waste must be collected and disposed of by a licensed hazardous waste management company, typically through high-temperature incineration.[19][20] Ensure compliance with all local, state, and federal regulations, such as those from the EPA and RCRA.[15][20]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.